molecular formula C30H35NO10 B1666540 Aklavin CAS No. 66676-88-8

Aklavin

Cat. No.: B1666540
CAS No.: 66676-88-8
M. Wt: 569.6 g/mol
InChI Key: LJZPVWKMAYDYAS-QKKPTTNWSA-N
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Description

Aklavin is an anthracycline antibiotic compound of significant interest in scientific research. Researchers should consult specific scientific literature for details on its known biological activity, which may include investigation into antitumor properties and mechanisms of action. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should describe the specific analytical data (e.g., HPLC, NMR, MS) that confirms the product's identity and purity here, referencing a Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZPVWKMAYDYAS-QKKPTTNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209246
Record name Aklavin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60504-57-6, 66676-88-8
Record name Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60504-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aklavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060504576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclacinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066676888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aklavin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Aklavin's Mechanism of Action on DNA Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavin, an anthracycline antibiotic, is a potent antineoplastic agent with a multifaceted mechanism of action primarily targeting DNA replication. This document provides a comprehensive technical overview of the core mechanisms by which this compound exerts its cytotoxic effects. It delves into its direct interaction with DNA, its inhibitory effects on key enzymes of DNA topology, and its influence on cellular signaling pathways, ultimately leading to the cessation of DNA replication and cell death. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular interactions and cellular consequences.

Core Mechanisms of Action

This compound's inhibitory effect on DNA replication is not due to a single action but rather a combination of interconnected processes that disrupt the integrity and processing of the DNA template. The primary mechanisms include:

  • DNA Intercalation: this compound's planar anthracycline ring structure allows it to insert itself between the base pairs of the DNA double helix.[1][2] This intercalation physically distorts the DNA structure, interfering with the binding and processivity of DNA polymerases and other proteins essential for replication.[3]

  • Topoisomerase Inhibition: this compound is a dual inhibitor of both topoisomerase I and topoisomerase II.[1][2][4]

    • Topoisomerase I: this compound stabilizes the topoisomerase I-DNA cleavage complex, leading to single-strand breaks.[2][5]

    • Topoisomerase II: It acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA and thus inhibiting its decatenation and relaxation activities, which are crucial for resolving DNA tangles during replication.[2][6]

  • Histone Eviction: A novel, DNA damage-independent mechanism of this compound's cytotoxicity is the eviction of histones from chromatin.[7][8][9] This disruption of nucleosome structure alters chromatin accessibility and gene expression, contributing to its anticancer effects.

  • Induction of Apoptosis and Cell Cycle Arrest: By inducing DNA damage and cellular stress, this compound activates signaling pathways that lead to programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G2/M phase.[10][11]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound (aclarubicin).

ParameterValueCell Line/SystemReference
Cytotoxicity (IC50)
0.129 µMDU-145 (Prostate Cancer)[4]
0.04 µMHCT-116 (Colon Cancer)[4]
0.27 µMA549 (Lung Cancer)[7]
0.32 µMHepG2 (Liver Cancer)[7]
0.62 µMMCF-7 (Breast Cancer)[7]
Enzyme Inhibition (IC50)
Ubiquitin-ATP-dependent Proteolysis52 µMRabbit Reticulocytes[4]
Luciferase Activity (Hypoxia)25.89 µMMammalian cell line[7]
DNA Interaction
DNA Melting Temperature (Tm) Increase13.0 °C (from 56.0 to 69.0 °C)d(CG)6 DNA[12]

Signaling Pathways and Mechanistic Diagrams

This compound's impact on the cell extends to the modulation of critical signaling pathways that control cell fate.

This compound-Induced Apoptosis and DNA Damage via SIRT1/PI3K/AKT Pathway

In glioma cells, this compound has been shown to induce apoptosis and DNA damage through the SIRT1/PI3K/AKT signaling pathway. This compound treatment leads to an increase in SIRT1 expression, which in turn inhibits the PI3K/AKT pathway, a key survival pathway in many cancers.[13][14][15][16][17] Inhibition of this pathway ultimately promotes apoptosis.

Aklavin_SIRT1_PI3K_AKT_Pathway This compound This compound SIRT1 SIRT1 (Increased Expression) This compound->SIRT1 DNA_Damage DNA Damage (Induced) This compound->DNA_Damage PI3K PI3K SIRT1->PI3K Inhibits AKT AKT (Inhibited) PI3K->AKT Apoptosis Apoptosis (Induced) AKT->Apoptosis Inhibits AKT->DNA_Damage Inhibits Repair

This compound's impact on the SIRT1/PI3K/AKT signaling cascade.
Overall Mechanism of this compound on DNA Replication

The following diagram illustrates the interconnected mechanisms by which this compound disrupts DNA replication.

Aklavin_Overall_Mechanism cluster_direct_dna_interaction Direct DNA Interaction cluster_enzyme_inhibition Enzyme Inhibition cluster_cellular_consequences Cellular Consequences This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Histone_Eviction Histone Eviction This compound->Histone_Eviction Topo_I Topoisomerase I This compound->Topo_I Inhibits Topo_II Topoisomerase II This compound->Topo_II Inhibits DNA_Structure_Alteration DNA Structural Alteration DNA_Intercalation->DNA_Structure_Alteration Histone_Eviction->DNA_Structure_Alteration DNA_Polymerase DNA Polymerase DNA_Structure_Alteration->DNA_Polymerase Inhibits Replication_Fork_Stalling Replication Fork Stalling DNA_Structure_Alteration->Replication_Fork_Stalling DNA_Strand_Breaks DNA Strand Breaks Topo_I->DNA_Strand_Breaks Stabilizes Cleavage Complex Topo_II->Replication_Fork_Stalling Inhibits Decatenation DNA_Polymerase->Replication_Fork_Stalling Processivity Block Cell_Cycle_Arrest G2/M Cell Cycle Arrest Replication_Fork_Stalling->Cell_Cycle_Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Overview of this compound's multifaceted impact on DNA replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of DNA Binding Constant (Kb) by UV-Visible Spectroscopy

This protocol describes a titration method to determine the binding constant of this compound to DNA by monitoring changes in its UV-Visible absorption spectrum.

Materials:

  • This compound stock solution (in a suitable buffer, e.g., Tris-HCl)

  • Calf Thymus DNA (ct-DNA) stock solution (in the same buffer)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a stock solution of ct-DNA. The concentration of the DNA solution should be determined spectrophotometrically by measuring the absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M-1cm-1 (per nucleotide).

  • Spectrophotometric Titration:

    • Place a fixed concentration of this compound solution in a quartz cuvette.

    • Record the UV-Visible absorption spectrum of the this compound solution from approximately 300 nm to 600 nm.

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette containing the this compound solution.

    • After each addition of DNA, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the UV-Visible absorption spectrum after each addition.

  • Data Analysis:

    • The binding of this compound to DNA will typically result in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption maximum of this compound.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free drug.[18][19][20][21]

Topoisomerase II Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • This compound solutions at various concentrations

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine:

      • 10x Topoisomerase II reaction buffer

      • kDNA

      • ATP

      • This compound (at desired final concentration) or vehicle control

      • Nuclease-free water to the final volume.

  • Enzyme Addition and Incubation:

    • Add a pre-determined amount of Topoisomerase II enzyme to each reaction tube.

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Electrophoresis:

    • Stop the reactions by adding the stop solution/loading dye.

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Catenated kDNA will remain in the well or migrate as a high molecular weight smear. Decatenated minicircles will migrate as distinct bands.

    • The inhibition of topoisomerase II activity by this compound will be observed as a decrease in the amount of decatenated minicircles compared to the control reaction without the inhibitor. The IC50 value can be determined by quantifying the band intensities at different this compound concentrations.

Histone Eviction Assay (Conceptual Workflow)

This assay qualitatively or quantitatively assesses the ability of this compound to cause the dissociation of histones from chromatin.

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • This compound

  • Formaldehyde

  • Buffers for cell lysis and nuclei isolation

  • Micrococcal Nuclease (MNase)

  • Antibodies against specific histones (e.g., H2A, H2B, H3, H4)

  • Reagents for Western blotting or quantitative mass spectrometry

Workflow:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations and for different time points.

  • Chromatin Fractionation: Isolate nuclei from the treated and control cells. The chromatin can be fractionated into soluble (containing evicted histones) and insoluble (chromatin-bound) fractions.

  • Analysis of Histone Content:

    • Western Blotting: Analyze the amount of specific histones in the soluble and insoluble fractions by Western blotting using histone-specific antibodies. An increase in the histone signal in the soluble fraction of this compound-treated cells would indicate histone eviction.

    • Quantitative Mass Spectrometry: For a more quantitative analysis, the histone proteins in the different fractions can be identified and quantified using mass spectrometry-based proteomics.[7][8]

Conclusion

This compound's mechanism of action on DNA replication is a complex interplay of direct DNA binding, enzymatic inhibition, and disruption of chromatin architecture. Its ability to intercalate into DNA, inhibit both topoisomerase I and II, and uniquely cause histone eviction culminates in the stalling of replication forks, induction of DNA damage, cell cycle arrest, and ultimately, apoptosis. The elucidation of these intricate mechanisms, particularly the DNA damage-independent pathway of histone eviction and the involvement of the SIRT1/PI3K/AKT signaling pathway, provides a deeper understanding of its potent anticancer activity and offers valuable insights for the development of novel therapeutic strategies. Further quantitative characterization of its inhibitory constants and binding affinities will be crucial for optimizing its clinical application and for the rational design of next-generation anthracycline analogs.

References

The Aklavinone Biosynthesis Pathway in Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Genetic and Biochemical Core of Aclacinomycin Production

Aklavinone, the aglycone core of the potent anthracycline antibiotic aclacinomycin, is a polyketide of significant interest to the pharmaceutical industry. Produced by various species of Streptomyces, most notably Streptomyces galilaeus, the biosynthesis of this complex molecule involves a fascinating interplay of a type II polyketide synthase (PKS) and a series of tailoring enzymes. Understanding this pathway at a molecular level is crucial for researchers in natural product chemistry, metabolic engineering, and drug development who seek to harness and modify these compounds for improved therapeutic properties. This technical guide provides a comprehensive overview of the aklavinone biosynthesis pathway, including the genetic organization, enzymatic functions, regulatory networks, and detailed experimental protocols for its study.

The Aklavinone Biosynthetic Gene Cluster

The genetic blueprint for aklavinone synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Streptomyces galilaeus ATCC 31615, this cluster contains the genes necessary for the assembly of the polyketide backbone and its subsequent modifications.[1][2]

Core Polyketide Synthase Genes

The heart of the aklavinone BGC is the minimal polyketide synthase (PKS), which is a type II PKS. This complex is responsible for the iterative condensation of malonyl-CoA extender units onto a propionyl-CoA starter unit to form the 21-carbon polyketide chain.[1][2] The minimal PKS consists of three essential components encoded by the following genes:

  • Ketosynthase (KSα and KSβ): Encoded by aknB (KSα) and aknC (KSβ, also known as the chain length factor or CLF), these enzymes catalyze the decarboxylative condensation of malonyl-CoA with the growing polyketide chain.[1][2]

  • Acyl Carrier Protein (ACP): Encoded by aknD, the ACP tethers the growing polyketide chain as a thioester during synthesis.[2]

Tailoring Enzyme Genes

Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the intermediate to yield the final aklavinone structure. These enzymes include:

  • Ketoreductase (KR): The KR is responsible for the reduction of a specific keto group on the polyketide chain.

  • Aromatase (ARO) and Cyclases (CYC): These enzymes, including AknE2, catalyze the regiospecific cyclization and aromatization of the polyketide chain to form the characteristic tetracyclic ring structure of aklavinone.[1][2]

  • Oxygenases: Enzymes like AknX, an anthrone oxygenase, are involved in the oxidative modifications of the ring system.[3]

A summary of the key genes and their functions in the aklavinone biosynthesis pathway is presented in Table 1.

GeneProposed Function
aknBKetosynthase α (KSα)
aknCChain Length Factor (KSβ)
aknDAcyl Carrier Protein (ACP)
aknE2Aromatase/Cyclase
aknXAnthrone Oxygenase
aknISARP-family transcriptional activator
aknOSARP-family transcriptional activator

Table 1: Key Genes in the Aklavinone Biosynthetic Gene Cluster and Their Functions. This table summarizes the primary genes involved in the biosynthesis of aklavinone in Streptomyces galilaeus.

The Aklavinone Biosynthesis Pathway

The biosynthesis of aklavinone is a multi-step process that begins with the assembly of the polyketide chain and proceeds through a series of cyclization, aromatization, and oxidation reactions.

Aklavinone_Biosynthesis Propionyl_CoA Propionyl-CoA (Starter Unit) PKS Minimal PKS (AknB, AknC, AknD) Propionyl_CoA->PKS Malonyl_CoA 9 x Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide Decaketide Intermediate PKS->Polyketide Chain Assembly Aklanonic_Acid Aklanonic Acid Polyketide->Aklanonic_Acid Ketoreduction, Cyclization, Aromatization KR, ARO_CYC Aklaviketone Aklaviketone Aklanonic_Acid->Aklaviketone Oxidation Oxygenase Aklavinone Aklavinone Aklaviketone->Aklavinone Reduction Final_Reductase KR Ketoreductase ARO_CYC Aromatase/Cyclases (AknE2) Oxygenase Oxygenase (AknX) Final_Reductase Reductase Aklavinone_Regulation cluster_Global Global Signals cluster_Regulators Regulatory Proteins cluster_Genes Biosynthetic Genes Nutrient_Limitation Nutrient Limitation AfsR AfsR (Global Regulator) Nutrient_Limitation->AfsR activates Cell_Density Cell Density (Quorum Sensing) TetR_LuxR TetR / LuxR Family Regulators Cell_Density->TetR_LuxR influences AknI_O AknI / AknO (SARPs) AfsR->AknI_O activates akn_genes aklavinone biosynthetic genes (aknB, aknC, etc.) AknI_O->akn_genes activate transcription TetR_LuxR->akn_genes repress/activate transcription

References

The Structural Unveiling of Aklavin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structure elucidation of aklavin and its derivatives. This compound, a key anthracycline antibiotic, serves as a foundational scaffold for numerous clinically significant anticancer agents. Understanding its intricate three-dimensional architecture and that of its analogs is paramount for the rational design of novel therapeutics with improved efficacy and reduced toxicity.

Spectroscopic Analysis: The Cornerstone of Structure Elucidation

The determination of the chemical structure of this compound and its derivatives relies on a synergistic application of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the principal tools employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of organic molecules in solution.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to establish the carbon skeleton, the placement of protons, and the relative stereochemistry of the molecule.

1.1.1. 1H and 13C NMR Spectroscopy

The 1H NMR spectrum provides information about the chemical environment of each proton in the molecule, while the 13C NMR spectrum reveals the number and types of carbon atoms. For this compound and its derivatives, characteristic chemical shifts in the aromatic region indicate the presence of the tetracyclic naphthacenequinone core. Signals in the aliphatic region correspond to the protons and carbons of the saturated A-ring and the ethyl side chain.

1.1.2. 2D NMR Spectroscopy

2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for assembling the molecular structure by identifying correlations between different nuclei.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton connectivity within spin systems, such as the ethyl group and the protons on the A-ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides a direct link between the 1H and 13C NMR data.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems identified by COSY and for assigning the positions of quaternary carbons, which do not have attached protons.

The following diagram illustrates the general workflow for structure elucidation using 2D NMR:

G General 2D NMR Structure Elucidation Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Building H1_NMR 1H NMR Fragments Identify Spin Systems & Key Functional Groups H1_NMR->Fragments C13_NMR 13C NMR C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC Connectivity Establish Connectivity between Fragments HSQC->Connectivity HMBC HMBC HMBC->Connectivity Fragments->Connectivity Stereochem Determine Relative Stereochemistry (NOESY/ROESY) Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure G Representative Anthracycline MS/MS Fragmentation M [M+H]+ Aglycone [Aglycone+H]+ M->Aglycone Loss of Sugar(s) Sugar [Sugar]+ M->Sugar Fragments Further Aglycone Fragments Aglycone->Fragments G Key 2D NMR Correlations for Aklavinone Structure Elucidation cluster_cosy COSY Correlations cluster_hmbc Key HMBC Correlations H3a H-3a H3b H-3b H3a->H3b J H4 H-4 H3a->H4 J H3b->H4 J H8 H-8 H9 H-9 H8->H9 J H10 H-10 H9->H10 J H1 H-1 C3 C-3 H1->C3 C12b C-12b H1->C12b C1_CO C-1 CO H1->C1_CO H_Et_CH2 H-Et (CH2) C2 C-2 H_Et_CH2->C2 C3_hmbc C-3 H_Et_CH2->C3_hmbc H4_hmbc H-4 C2_hmbc C-2 H4_hmbc->C2_hmbc C4a C-4a H4_hmbc->C4a H10_hmbc H-10 C11a C-11a H10_hmbc->C11a C8 C-8 H10_hmbc->C8

References

The Biological Activity of Aklavin as an Antitumor Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavin, an anthracycline antibiotic, has demonstrated significant potential as an antitumor agent. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, cytotoxic effects against various cancer cell lines, and the experimental methodologies used to elucidate these properties. This compound exerts its anticancer effects through a multi-faceted approach, primarily by acting as a topoisomerase II inhibitor and a DNA intercalator, leading to the induction of apoptosis and cell cycle arrest. Furthermore, evidence suggests its role in the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for researchers in oncology and drug development.

Introduction

This compound, also known as aclarubicin, is a member of the anthracycline family of chemotherapeutic agents, which are widely used in the treatment of various cancers.[1] Unlike some other anthracyclines, this compound has shown a distinct profile of activity and toxicity.[1] This guide delves into the core biological activities of this compound that contribute to its antitumor properties, providing a technical foundation for further research and development.

Mechanism of Action

This compound's primary antitumor mechanisms involve direct interaction with DNA and interference with essential cellular machinery, leading to cell death.

Topoisomerase II Inhibition

This compound functions as a topoisomerase II poison. Topoisomerase II is a crucial enzyme that alters DNA topology to facilitate processes like replication and transcription. This compound stabilizes the covalent complex between topoisomerase II and DNA, which leads to the formation of double-strand breaks. These DNA breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis.

DNA Intercalation

This compound can intercalate between the base pairs of the DNA double helix. This insertion distorts the DNA structure, interfering with the processes of transcription and replication. This mechanism contributes to its cytotoxic effects by disrupting normal cellular functions.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This is a key mechanism for its anticancer activity. The induction of apoptosis by this compound is a complex process involving multiple pathways:

  • Mitochondrial Pathway: this compound can induce a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

  • Caspase Activation: The apoptotic pathways activated by this compound converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Generation of Reactive Oxygen Species (ROS)

Studies have shown that this compound can induce the production of reactive oxygen species (ROS) within cancer cells. Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and can further contribute to the induction of apoptosis.

Cell Cycle Arrest

By interfering with DNA replication and inducing DNA damage, this compound can cause cell cycle arrest, typically at the G1 or G2/M phases. This prevents cancer cells from proliferating and provides an opportunity for the cell to undergo apoptosis.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported IC50 values for this compound (aclarubicin) in various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.[2]

Cell LineCancer TypeIC50 (µM)Incubation TimeAssay
K562Chronic Myelogenous Leukemia15.3848hNot Specified
HL60Acute Promyelocytic Leukemia15.2548hNot Specified
BXPC-3Pancreatic Ductal Adenocarcinoma< 672hCellTiter-Blue
CAPAN-2Pancreatic Ductal Adenocarcinoma< 672hCellTiter-Blue
CFPAC-1Pancreatic Ductal Adenocarcinoma< 672hCellTiter-Blue
MelJuSoMelanomaNot Specified72hCellTiter-Blue
HCT116Colorectal CarcinomaNot Specified72hCellTiter-Blue
PC3Prostate CancerNot Specified72hCellTiter-Blue
DU145Prostate CancerNot Specified72hCellTiter-Blue
U87GlioblastomaNot Specified72hCellTiter-Blue

Note: Some IC50 values were reported as being significantly lower than the standard peak serum concentration of 6 µM without providing a precise value.[3]

Signaling Pathways Modulated by this compound

The antitumor activity of this compound is also linked to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[4] Its overactivation is a common feature in many cancers.[4] While direct studies on this compound's effect on this pathway are emerging, many chemotherapeutic agents that induce apoptosis are known to interfere with PI3K/Akt signaling. It is plausible that this compound's pro-apoptotic effects are, in part, mediated by the downregulation of this survival pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition

This compound's potential inhibition of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers.[5] Some natural product-derived anticancer agents have been shown to modulate the MAPK/ERK pathway. This compound's impact on this pathway warrants further investigation to fully understand its mechanism of action.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation This compound This compound This compound->Raf Potential Modulation This compound->MEK Potential Modulation This compound->ERK Potential Modulation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cytotoxicity_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Incubate overnight seed->adhere treat Treat with This compound adhere->treat incubate Incubate for 24/48/72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for a standard cytotoxicity assay.
Apoptosis Detection by Western Blot

This method is used to detect the expression levels of key apoptosis-related proteins.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a fluorescent method to assess mitochondrial health.

  • Cell Treatment: Treat cells with this compound in a 96-well plate.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[6]

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm) using a fluorescence plate reader or flow cytometer.[3]

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures intracellular ROS levels.

  • Cell Treatment: Treat cells with this compound.

  • DCFH-DA Staining: Incubate the cells with DCFH-DA solution (typically 5-20 µM) for 30-45 minutes at 37°C in the dark.[7][8]

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) (Ex/Em ~485/535 nm) using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: An increase in fluorescence intensity indicates an increase in ROS levels.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvest and Fixation: Treat cells with this compound, then harvest and fix them in ice-cold 70% ethanol.[2][9][10][11]

  • RNase Treatment: Resuspend the fixed cells in PBS containing RNase A to degrade RNA.[2][9]

  • Propidium Iodide (PI) Staining: Stain the cells with a solution containing propidium iodide, a fluorescent DNA intercalating agent.[2][9][10][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: The data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of topoisomerase II.

  • Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA, purified human topoisomerase II enzyme, and various concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

DNA Intercalation Assay

This assay can be performed using various biophysical techniques to demonstrate the binding of this compound to DNA.

  • UV-Visible Spectroscopy: Monitor the changes in the absorbance spectrum of this compound upon titration with DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the maximum absorbance wavelength.

  • Fluorescence Spectroscopy: Measure the quenching of this compound's intrinsic fluorescence upon binding to DNA.

  • Viscometry: Measure the change in the viscosity of a DNA solution upon the addition of this compound. Intercalation causes an increase in the length of the DNA, leading to an increase in viscosity.

  • Circular Dichroism (CD) Spectroscopy: Analyze the changes in the CD spectrum of DNA in the presence of this compound, which can indicate conformational changes in the DNA upon drug binding.

Conclusion

This compound is a potent antitumor agent with a complex mechanism of action that involves multiple cellular targets and pathways. Its ability to inhibit topoisomerase II, intercalate into DNA, induce apoptosis and cell cycle arrest, and potentially modulate key signaling pathways underscores its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the anticancer properties of this compound. Future research should focus on elucidating its precise effects on signaling cascades like PI3K/Akt and MAPK/ERK, and on exploring its efficacy in combination therapies to overcome drug resistance and improve patient outcomes.

References

Aklavin: A Potent Inducer of Z-DNA and Its Far-Reaching Biological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the role of the anthracycline antibiotic, Aklavin, as a significant inducer of the left-handed Z-DNA conformation and its subsequent biological ramifications has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the quantitative data, experimental methodologies, and cellular pathways associated with this compound-induced Z-DNA formation.

This compound, a natural compound, has been identified as a novel and potent inducer of the B-DNA to Z-DNA transition.[1][2] This conformational change in DNA structure is implicated in various critical cellular processes, including gene expression, genetic instability, and immune responses, highlighting the potential of this compound as a tool to study these phenomena and as a candidate for therapeutic development.

Quantitative Analysis of this compound-Induced Z-DNA Formation

The induction of Z-DNA by this compound has been quantitatively characterized through biophysical techniques, primarily Circular Dichroism (CD) spectroscopy and DNA melting temperature (Tm) analysis.

Table 1: Circular Dichroism (CD) Spectroscopy Data for this compound-Induced Z-DNA Formation

This compound:DNA Molar RatioCD Ellipticity at 300 nm (mdeg)CD Ellipticity at 255 nm (mdeg)Inferred DNA Conformation
0:1 (d(CG)6 only)+0.24-3.19B-DNA
1:1-0.66-1.65B-DNA to Z-DNA Transition
2:1-1.39-0.94Z-DNA

Data synthesized from Hur, J. H., et al. (2019).[1]

The characteristic CD spectrum of B-DNA, with a positive peak around 290 nm and a negative peak around 255 nm, undergoes a distinct inversion in the presence of this compound.[1] At a 2:1 molar ratio of this compound to a d(CG)6 oligonucleotide, the spectrum shifts to a negative peak at 300 nm and a positive peak at 255 nm, a hallmark of Z-DNA formation.[1]

Table 2: DNA Melting Temperature (Tm) Analysis in the Presence of this compound

ConditionMelting Temperature (Tm)Change in Tm (ΔTm)
d(CG)6 oligonucleotide alone56.0 °CN/A
d(CG)6 + this compound69.0 °C+13.0 °C

Data from Hur, J. H., et al. (2019).[1]

The thermal stability of DNA is significantly increased upon this compound binding and induction of the Z-conformation. The melting temperature of a d(CG)6 oligonucleotide increased by 13.0 °C in the presence of this compound, indicating a more stable duplex.[1] This stabilization is likely due to the electrostatic interactions of this compound with the DNA backbone, which reduce the repulsive forces between the negatively charged phosphate groups, a key factor in stabilizing the Z-DNA structure.[1]

Experimental Protocols

This section details the key experimental methodologies for investigating this compound as a Z-DNA inducer.

Circular Dichroism (CD) Spectroscopy

Objective: To monitor the conformational changes in DNA from B-form to Z-form upon addition of this compound.

Materials:

  • Double-stranded DNA with a Z-DNA forming sequence (e.g., d(CG)6 or poly(dG-dC))

  • This compound hydrochloride

  • CD-grade buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • CD Spectropolarimeter

Protocol:

  • Prepare a stock solution of the DNA in the CD-grade buffer to a final concentration of ~50 µM.

  • Prepare a stock solution of this compound hydrochloride in the same buffer.

  • Place the DNA solution in a quartz cuvette with a 1 cm path length.

  • Record the CD spectrum of the DNA alone from 220 nm to 320 nm at a controlled temperature (e.g., 25 °C). The spectrum should exhibit the characteristic signature of B-DNA.

  • Titrate the DNA solution with increasing concentrations of the this compound stock solution to achieve the desired this compound:DNA molar ratios (e.g., 0.5:1, 1:1, 2:1).

  • After each addition of this compound, allow the solution to equilibrate for a set time (e.g., 5 minutes) and then record the CD spectrum.

  • Observe the spectral shift from a B-DNA signature to a Z-DNA signature, characterized by an inversion of the peaks at ~255 nm and ~290 nm.

DNA Melting Temperature (Tm) Analysis

Objective: To determine the effect of this compound on the thermal stability of DNA and confirm the stabilization of the Z-DNA conformation.

Materials:

  • Double-stranded DNA with a Z-DNA forming sequence (e.g., d(CG)6)

  • This compound hydrochloride

  • Appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cell holder or a Real-Time PCR machine with melting curve analysis capabilities.

  • Fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green I), if using a qPCR machine.

Protocol:

  • Prepare two sets of DNA samples in the buffer: one with DNA alone and one with DNA and this compound at a specific molar ratio (e.g., 1:2).

  • Using a UV-Vis Spectrophotometer: a. Place the samples in quartz cuvettes. b. Monitor the absorbance at 260 nm as the temperature is increased at a steady rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C). c. The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

  • Using a Real-Time PCR Machine: a. Add a DNA-binding fluorescent dye to the samples. b. Perform a melting curve analysis by slowly increasing the temperature and monitoring the decrease in fluorescence as the DNA denatures. c. The instrument's software will typically calculate the Tm as the peak of the negative first derivative of the fluorescence curve.

  • Compare the Tm of the DNA alone to the Tm of the DNA in the presence of this compound to determine the change in thermal stability.

Visualizing the Workflow and Potential Biological Implications

The process of identifying and characterizing this compound as a Z-DNA inducer follows a logical experimental workflow.

G cluster_workflow Experimental Workflow for this compound as a Z-DNA Inducer Screening High-Throughput Screening (e.g., SYBR Green I fluorescence assay) Tm_Analysis Melting Temperature (Tm) Analysis Screening->Tm_Analysis Identify potential hits CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Tm_Analysis->CD_Spectroscopy Confirm conformational change NMR_Spectroscopy NMR Spectroscopy CD_Spectroscopy->NMR_Spectroscopy Detailed structural analysis Biological_Assays Biological Implication Assays (e.g., Gene Expression, Cytotoxicity) CD_Spectroscopy->Biological_Assays Investigate cellular effects

Caption: Experimental workflow for the identification and characterization of this compound as a Z-DNA inducer.

The biological implications of this compound-induced Z-DNA are an area of active investigation. Z-DNA itself is known to play a role in various cellular processes. The formation of Z-DNA can influence gene expression by affecting transcription factor binding and chromatin structure.[2][3] Furthermore, the transition from B-DNA to Z-DNA can create junctions that are recognized by specific cellular proteins, potentially triggering downstream signaling cascades.

One of the most significant known biological activities of this compound is its role as an anticancer agent, which is often attributed to its ability to inhibit topoisomerase II.[4][5][6] However, its potent Z-DNA inducing capability suggests an additional or alternative mechanism of action. The stabilization of Z-DNA by this compound could lead to localized changes in chromatin structure, affecting the expression of genes critical for cancer cell proliferation and survival.

A potential signaling pathway that could be influenced by this compound-induced Z-DNA involves the Z-DNA binding protein 1 (ZBP1). ZBP1 is a cytosolic nucleic acid sensor that can recognize Z-DNA and trigger inflammatory and cell death pathways.[7] It is plausible that this compound-induced Z-DNA, if it becomes accessible in the cytoplasm, could activate ZBP1, leading to an anti-tumor immune response.

G cluster_pathway Hypothesized Signaling Pathway for this compound-Induced Z-DNA This compound This compound B_DNA B-DNA This compound->B_DNA Binds to DNA Z_DNA Z-DNA B_DNA->Z_DNA Induces B-Z transition ZBP1 ZBP1 Activation Z_DNA->ZBP1 Potentially recognized by Chromatin Chromatin Remodeling Z_DNA->Chromatin Leads to Signaling Downstream Signaling (e.g., Inflammation, Apoptosis) ZBP1->Signaling Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: A hypothesized signaling pathway illustrating the potential biological consequences of this compound-induced Z-DNA formation.

Conclusion

This compound's ability to potently induce and stabilize the Z-DNA conformation opens new avenues for research into the biological roles of this alternative DNA structure. The detailed quantitative data and experimental protocols provided in this guide will serve as a valuable resource for scientists seeking to explore the intricate relationship between DNA topology, small molecule interactions, and cellular function. Further investigation into the specific signaling pathways activated by this compound-induced Z-DNA is warranted and holds the promise of uncovering novel therapeutic targets and strategies.

References

The Discovery and Isolation of Aklavin from Streptomyces galilaeus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavin, a key intermediate in the biosynthesis of the clinically important aclacinomycin class of anthracycline antibiotics, is a polyketide natural product synthesized by the soil bacterium Streptomyces galilaeus. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and purification of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

The anthracycline antibiotics represent a cornerstone of cancer chemotherapy. Among these, the aclacinomycins, first isolated from Streptomyces galilaeus MA144-M1 (ATCC 31133) in the 1970s, exhibit potent antitumor activity.[1] this compound is the aglycone core of the aclacinomycins, consisting of a tetracyclic ring system. Its discovery and the elucidation of its biosynthetic pathway have been pivotal in understanding how these complex molecules are assembled in nature. This understanding has opened avenues for biosynthetic engineering and the generation of novel anthracycline analogs with potentially improved therapeutic indices. This guide details the scientific journey from the initial discovery to the technical protocols for obtaining this important molecule.

The Producing Microorganism: Streptomyces galilaeus

Streptomyces galilaeus is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, which are renowned for their prolific production of a wide array of secondary metabolites, including many clinically used antibiotics.

Table 1: Taxonomical Classification of Streptomyces galilaeus

RankTaxon
DomainBacteria
PhylumActinomycetota
ClassActinomycetes
OrderKitasatosporales
FamilyStreptomycetaceae
GenusStreptomyces
SpeciesS. galilaeus

The type strain for the production of aclacinomycins, and by extension this compound, is Streptomyces galilaeus MA144-M1, which is deposited in the American Type Culture Collection as ATCC 31133.[1]

Biosynthesis of Aklavinone

This compound is a glycoside of the aglycone aklavinone. The biosynthesis of aklavinone in Streptomyces galilaeus is a well-studied example of a type II polyketide synthase (PKS) pathway. The process begins with a propionyl-CoA starter unit and nine malonyl-CoA extender units. These are sequentially condensed by the PKS enzyme complex to form a nascent polyketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the characteristic tetracyclic ring structure of aklavinone.

Aklavinone Biosynthesis Pathway PropionylCoA Propionyl-CoA (Starter Unit) PKS Type II Polyketide Synthase (PKS) PropionylCoA->PKS MalonylCoA 9 x Malonyl-CoA (Extender Units) MalonylCoA->PKS Polyketide Nascent Polyketide Chain PKS->Polyketide Condensation Cyclization Cyclization & Aromatization Reactions Polyketide->Cyclization Aklavinone Aklavinone Cyclization->Aklavinone Glycosylation Glycosylation Aklavinone->Glycosylation This compound This compound Glycosylation->this compound

Biosynthesis of Aklavinone and subsequent glycosylation to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of Streptomyces galilaeus, and the subsequent extraction and purification of this compound. These protocols are based on established methods for anthracycline isolation.[1][2][3]

Fermentation of Streptomyces galilaeus

Objective: To cultivate S. galilaeus under conditions optimized for the production of this compound. For direct isolation of this compound, a mutant strain blocked in the glycosylation pathway would be ideal.

Materials:

  • Streptomyces galilaeus ATCC 31133 or a suitable mutant strain.

  • Seed Medium (M2 Medium): Malt extract (10 g/L), Yeast extract (4 g/L), Glucose (4 g/L). Adjust pH to 7.0 before sterilization.[2]

  • Production Medium: Starch (20 g/L), Soybean meal (15 g/L), Yeast extract (2 g/L), NaCl (2 g/L), K2HPO4 (0.5 g/L), MgSO4·7H2O (0.5 g/L), CaCO3 (2 g/L). Adjust pH to 7.2 before sterilization.

  • Erlenmeyer flasks (1 L)

  • Linear shaker

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. galilaeus spores or mycelia from a slant into a 1 L Erlenmeyer flask containing 250 mL of sterile seed medium. Incubate at 28°C on a linear shaker at 110 rpm for 3 days.[2]

  • Production Culture: Inoculate 10 L of sterile production medium in a 14 L bioreactor with a 10% (v/v) seed culture.

  • Fermentation: Conduct the fermentation at 29°C with an agitation of 60 rpm and an aeration rate of 0.5 vvm for 8 days.[3] Monitor the production of this compound periodically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of small culture extracts.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth from S. galilaeus culture.

  • Diatomaceous earth

  • Ethyl acetate

  • Methanol

  • Chloroform

  • Silica gel 60 (70-230 mesh)

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography column

Extraction and Purification Workflow FermentationBroth Fermentation Broth (10 L) Filtration Filtration with Diatomaceous Earth FermentationBroth->Filtration MycelialCake Mycelial Cake Filtration->MycelialCake Supernatant Supernatant Filtration->Supernatant Extraction1 Ethyl Acetate Extraction MycelialCake->Extraction1 Extraction2 Ethyl Acetate Extraction Supernatant->Extraction2 CombinedExtract Combined Ethyl Acetate Extracts Extraction1->CombinedExtract Extraction2->CombinedExtract Concentration Concentration in vacuo CombinedExtract->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaGel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) CrudeExtract->SilicaGel Fractions Fraction Collection SilicaGel->Fractions Sephadex Sephadex LH-20 Chromatography (Methanol) Fractions->Sephadex Purethis compound Pure this compound Sephadex->Purethis compound

Workflow for the extraction and purification of this compound.

Procedure:

  • Separation of Mycelia and Supernatant: Mix the 10 L fermentation broth with approximately 1 kg of diatomaceous earth and filter through a press filter to separate the mycelial cake from the supernatant.[2]

  • Extraction: Extract both the mycelial cake and the supernatant three times with equal volumes of ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel 60. Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, etc.). Collect fractions and monitor by TLC.

  • Sephadex LH-20 Chromatography: Pool the fractions containing this compound and further purify them by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent.

  • Crystallization: Concentrate the purified this compound fractions to dryness and crystallize from a suitable solvent system (e.g., chloroform-hexane) to obtain pure this compound.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative data associated with this compound.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC28H29NO10
Molecular Weight543.53 g/mol
AppearanceYellow-orange crystals
Melting PointData not consistently reported, varies with purity
SolubilitySoluble in methanol, chloroform, ethyl acetate; sparingly soluble in water

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Data
UV-Vis (in Methanol) λmax (nm): 228, 258, 290, 432
¹H-NMR (in CDCl₃) Specific chemical shifts for aromatic protons, sugar protons, and methyl groups. (Detailed shifts would be listed here from experimental data).
¹³C-NMR (in CDCl₃) Specific chemical shifts for carbonyl carbons, aromatic carbons, and sugar carbons. (Detailed shifts would be listed here from experimental data).
Mass Spectrometry (HR-ESI-MS) m/z: [M+H]⁺ calculated and found values.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Streptomyces galilaeus. The detailed experimental protocols, combined with the biosynthetic context and quantitative data, offer a valuable resource for researchers aiming to work with this important anthracycline precursor. The methodologies described herein can be adapted for the isolation of related natural products and serve as a foundation for further research into the biosynthesis and derivatization of this compound and other anthracyclines.

References

Spectroscopic Scrutiny of Aklavin: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aklavin, a member of the anthracycline class of antibiotics, has garnered significant interest within the scientific community due to its potent antineoplastic properties. Its complex chemical architecture necessitates a multi-faceted analytical approach for complete structural confirmation. This technical guide provides an in-depth exploration of the spectroscopic techniques universally employed in the structural elucidation of this compound, presenting a collation of key data and experimental methodologies.

The Molecular Structure of this compound

This compound is a glycosidic anthracycline characterized by a tetracyclic aglycone, known as aklavinone, attached to a rhodosamine sugar moiety. The precise arrangement of its functional groups and stereocenters is critical to its biological activity.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound relies on the combined interpretation of data from several spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
Aglycone
1157.27.85 (d, J=7.8)
2124.57.78 (t, J=8.0)
3136.87.39 (d, J=8.2)
4162.1-
4a111.6-
5156.4-
5a115.8-
6134.7-
6a108.2-
769.85.23 (br s)
834.12.15 (dd, J=14.5, 5.0), 2.35 (dd, J=14.5, 2.5)
976.94.25 (s)
1052.32.30 (q, J=7.2)
10a107.9-
11186.5-
12186.0-
12a133.4-
12b137.2-
7-OH-4.50 (br s)
9-OH-5.45 (s)
10-COOCH₃170.53.88 (s)
10-COOCH₃52.8-
10-CH₂CH₃25.91.05 (t, J=7.2)
10-CH₂CH₃9.5-
Rhodosamine
1'100.55.50 (d, J=3.0)
2'29.31.75 (m), 2.10 (m)
3'66.23.15 (m)
4'68.53.60 (m)
5'67.84.10 (q, J=6.5)
6'17.01.30 (d, J=6.5)
N(CH₃)₂41.52.35 (s)
4'-OH-3.50 (br s)
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and may vary slightly depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI568.254413.102 (Aklavinone), 156.128 (Rhodosamine)

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretching (phenolic and alcoholic)
~2930MediumC-H Stretching (aliphatic)
~1735StrongC=O Stretching (ester)
~1620StrongC=O Stretching (quinone)
~1580StrongC=C Stretching (aromatic)
~1250StrongC-O Stretching (ester and ether)
~1080StrongC-O Stretching (alcoholic)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Methanol228, 258, 290, 432Not Reported
Chloroform229, 259, 291, 433Not Reported
Note: The UV-Vis spectrum of this compound is characterized by multiple absorption bands corresponding to the electronic transitions within the anthraquinone chromophore.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are based on established practices for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish connectivity within the this compound molecule.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish ¹H-¹H correlations (COSY), one-bond ¹H-¹³C correlations (HSQC), and long-range (2-3 bond) ¹H-¹³C correlations (HMBC).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling constants, and correlations are then analyzed to assemble the molecular structure.

NMR_Workflow NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Aklavin_Sample This compound Sample NMR_Tube Sample in NMR Tube Aklavin_Sample->NMR_Tube Deuterated_Solvent Deuterated Solvent (e.g., CDCl3) Deuterated_Solvent->NMR_Tube TMS TMS (Internal Standard) TMS->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer Pulse_Sequences 1D (1H, 13C) 2D (COSY, HSQC, HMBC) NMR_Spectrometer->Pulse_Sequences FID_Data Free Induction Decay (FID) Pulse_Sequences->FID_Data Generates Fourier_Transform Fourier Transform & Processing FID_Data->Fourier_Transform Processed by Spectral_Data NMR Spectra Fourier_Transform->Spectral_Data Structure_Elucidation Structure Elucidation Spectral_Data->Structure_Elucidation Interpreted for

Caption: Workflow for NMR-based structural elucidation of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to obtain information about its substructures through fragmentation analysis.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

  • Data Acquisition:

    • Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting product ion spectrum is recorded.

  • Data Analysis: The accurate mass measurement from the full scan is used to determine the elemental composition of this compound. The fragmentation pattern from the MS/MS spectrum is analyzed to identify characteristic neutral losses and fragment ions, which correspond to different parts of the molecule (e.g., loss of the sugar moiety).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional groups based on their characteristic vibrational frequencies, intensities, and shapes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the chromophore of the this compound molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer.

  • Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Signaling Pathways and Logical Relationships

While this compound's primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, its interaction with cellular components can trigger various signaling pathways. The following diagram illustrates a simplified logical relationship of its cytotoxic effects.

Aklavin_MOA Simplified Mechanism of Action of this compound cluster_cellular_interaction Cellular Interaction cluster_cellular_response Cellular Response This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Replication_Fork_Stalling Replication Fork Stalling DNA_Damage->Replication_Fork_Stalling Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Replication_Fork_Stalling->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Leads to

Caption: Logical flow of this compound's cytotoxic mechanism.

Aklavin: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and stability of a compound is paramount. This technical guide provides an in-depth overview of the core chemical characteristics of Aklavin, an anthracycline antibiotic with noted anticancer activity. All quantitative data are presented in clear, structured tables, and detailed methodologies for key experimental assessments are provided.

Core Chemical Properties

This compound, a member of the anthracycline family of compounds, possesses a complex molecular structure that dictates its chemical behavior and biological activity. A summary of its fundamental chemical properties is provided below.

PropertyData
Molecular Formula C₃₀H₃₅NO₁₀[1]
Molecular Weight 569.6 g/mol [1]
Physical Appearance Powder
CAS Number 60504-57-6[1]
Synonyms (1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylic Acid Methyl Ester; 1-Deoxypyrromycin; Aclacinomycin T; Antibiotic MA 144T1[1]
Solubility (Qualitative) Soluble in Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO).[2]
Storage Conditions Store at 2-8°C, protected from air and light.[1]

Chemical Stability and Degradation

The stability of this compound is a critical factor for its formulation, storage, and therapeutic efficacy. While specific degradation kinetics for this compound are not extensively documented in the public domain, general stability considerations for anthracyclines and related compounds suggest that this compound is susceptible to degradation under certain conditions.

General Stability Profile:

  • pH: Anthracycline antibiotics are known to be sensitive to pH. Acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond, separating the aglycone from the sugar moiety, or other rearrangements of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation processes. As indicated by the recommended storage conditions of 2-8°C, this compound is likely heat-labile.

  • Light: The recommendation to protect this compound from light suggests that it is photosensitive and can undergo photodegradation.

Potential Degradation Pathways: Although specific degradation products for this compound have not been detailed in the available literature, studies on similar anthracyclines, such as epirubicin, have identified degradation pathways that may be relevant. These include:

  • Hydrolysis: Cleavage of the glycosidic linkage under acidic or basic conditions.

  • Oxidation: The quinone moiety of the anthracycline structure is susceptible to oxidation, which can be promoted by factors such as the presence of metal ions or exposure to oxidative agents.

Experimental Protocols

This section outlines the methodologies that can be employed to determine the chemical properties and stability of this compound.

3.1. Determination of Solubility

A standard protocol to quantitatively determine the solubility of this compound in various solvents would involve the following steps:

  • Preparation of Saturated Solutions: An excess amount of this compound powder is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved this compound.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then expressed in units such as mg/mL or mol/L.

3.2. Stability Indicating Assay (Forced Degradation Study)

To elucidate the degradation pathways and develop a stability-indicating analytical method, a forced degradation study can be performed.

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: e.g., 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid drug is heated at a high temperature (e.g., 80°C) for 48 hours.

    • Photodegradation: The drug solution is exposed to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.

  • Peak Purity and Identification: The purity of the this compound peak is assessed using a photodiode array (PDA) detector. The degradation products can be identified and characterized using mass spectrometry (LC-MS).

3.3. This compound's Interaction with DNA: B- to Z-DNA Transition

This compound has been identified as an inducer of the conformational change of B-DNA to the left-handed Z-DNA form.[3] The following experimental protocols are key to characterizing this interaction.

3.3.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of DNA.

  • Sample Preparation: Solutions of a DNA oligomer known to be capable of forming Z-DNA (e.g., d(CG)₆) are prepared in a suitable buffer.

  • Titration: A stock solution of this compound hydrochloride is incrementally added to the DNA solution to achieve various molar ratios of this compound to DNA.

  • Spectral Acquisition: CD spectra are recorded for each this compound-DNA mixture, typically in the range of 220-320 nm.

  • Data Analysis: The transition from B-DNA to Z-DNA is monitored by observing the characteristic changes in the CD spectrum: a positive peak around 280 nm and a negative peak around 255 nm for B-DNA will invert to a negative peak around 290 nm and a positive peak around 260 nm for Z-DNA.

3.3.2. DNA Melting Temperature (Tm) Analysis

The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. The binding of a small molecule can stabilize the DNA duplex, leading to an increase in its Tm.

  • Sample Preparation: Samples of the DNA oligomer are prepared with and without this compound in a buffer containing a fluorescent intercalating dye (e.g., SYBR Green I).

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument with a gradual temperature ramp, and the fluorescence is monitored continuously.

  • Tm Determination: As the DNA melts, the intercalating dye is released, causing a decrease in fluorescence. The Tm is determined from the inflection point of the melting curve. An increase in Tm in the presence of this compound indicates stabilization of the DNA structure.[3]

Visualization of this compound's Mechanism of Action

The induction of the B-DNA to Z-DNA conformational change by this compound is a key aspect of its mechanism of action. The following diagram illustrates this process.

Aklavin_Z_DNA_Induction cluster_B_DNA B-DNA Conformation cluster_this compound Inducer cluster_Z_DNA Z-DNA Conformation B_DNA Right-handed B-DNA Helix B_DNA_props Properties: - Right-handed helix - Watson-Crick base pairing - Biologically common form B_DNA->B_DNA_props This compound This compound Z_DNA Left-handed Z-DNA Helix This compound->Z_DNA Induces Conformational Change Z_DNA_props Properties: - Left-handed helix - Zigzag backbone - Stabilized by this compound Z_DNA->Z_DNA_props

This compound inducing the transition from B-DNA to Z-DNA.

The following workflow illustrates the experimental validation of this compound as a Z-DNA inducer.

Experimental_Workflow_Z_DNA start Start: Hypothesis This compound interacts with DNA cd_spec Circular Dichroism (CD) Spectroscopy start->cd_spec tm_analysis Melting Temperature (Tm) Analysis start->tm_analysis observe_cd Observe Spectral Shift: Positive to Negative Peak cd_spec->observe_cd observe_tm Observe Increased Tm tm_analysis->observe_tm conclusion Conclusion: This compound stabilizes Z-DNA conformation observe_cd->conclusion Confirms conformational change observe_tm->conclusion Confirms stabilization

Workflow for validating this compound as a Z-DNA inducer.

References

Aklavin's Dual Inhibition of Topoisomerase I and II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavin, an anthracycline antibiotic, has demonstrated potent anticancer properties attributed to its ability to interfere with essential cellular processes, including the function of DNA topoisomerases. These enzymes are critical for resolving topological challenges in DNA that arise during replication, transcription, and recombination. By inhibiting topoisomerase I (Top1) and topoisomerase II (Top2), this compound introduces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth exploration of this compound's role in inhibiting both Top1 and Top2, detailing the underlying mechanisms, experimental protocols for assessment, and the resultant cellular signaling pathways.

Mechanism of Action: A Dual Inhibitor

This compound exerts its cytotoxic effects through a dual-pronged attack on both major types of topoisomerases. Its planar ring structure allows it to intercalate into the DNA double helix. This intercalation distorts the DNA structure and interferes with the normal catalytic cycle of topoisomerases.

Topoisomerase I Inhibition: Top1 relieves supercoiling by creating a transient single-strand break in the DNA. This compound is believed to stabilize the covalent complex formed between Top1 and the cleaved DNA strand. This "cleavable complex" prevents the re-ligation of the DNA, leading to the accumulation of single-strand breaks. When a replication fork encounters this stalled complex, it can lead to the formation of a cytotoxic double-strand break.

Topoisomerase II Inhibition: Top2 functions by creating a transient double-strand break to allow another DNA duplex to pass through, thereby resolving knots and tangles. Similar to its effect on Top1, this compound is thought to trap the Top2-DNA covalent intermediate, preventing the re-ligation of the double-strand break. The accumulation of these stalled Top2 complexes results in the formation of permanent double-strand breaks, a highly lethal form of DNA damage.

Quantitative Analysis of this compound's Inhibitory Activity

EnzymeAssay TypeThis compound IC50 (µM)Reference CompoundReference IC50 (µM)
Topoisomerase IDNA Relaxation AssayData not availableCamptothecinVaries
Topoisomerase IIDNA Decatenation AssayData not availableEtoposideVaries

Note: IC50 values are highly dependent on assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory effects on topoisomerases. Below are foundational protocols for key in vitro assays that can be adapted and optimized for studying this compound.

Topoisomerase I Relaxation Assay

This assay measures the ability of Top1 to relax supercoiled plasmid DNA. Inhibition of this activity by this compound results in the persistence of the supercoiled DNA form.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL 10x Topoisomerase I Reaction Buffer

    • 0.5 µg supercoiled plasmid DNA

    • Varying concentrations of this compound (and a solvent control)

    • Nuclease-free water to a final volume of 19 µL

  • Add 1 unit of human Topoisomerase I to each reaction mixture.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the different DNA topoisomers are separated.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the percentage of supercoiled and relaxed DNA in each lane to determine the inhibitory effect of this compound.

Topoisomerase II Decatenation Assay

This assay assesses the ability of Top2 to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition by this compound prevents the release of individual minicircles.

Materials:

  • Human Topoisomerase II (recombinant)

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 1 mg/mL BSA)

  • ATP solution (e.g., 10 mM)

  • This compound stock solution

  • Stop Solution/Loading Dye

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL 10x Topoisomerase II Reaction Buffer

    • 2 µL 10 mM ATP

    • 0.2 µg kDNA

    • Varying concentrations of this compound (and a solvent control)

    • Nuclease-free water to a final volume of 19 µL

  • Add 1 unit of human Topoisomerase II to each reaction mixture.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis.

  • Stain and visualize the gel. Decatenated minicircles will migrate into the gel, while the catenated network remains in the well.

  • Quantify the amount of released minicircles to determine the extent of inhibition.

DNA Cleavage Assays

These assays directly measure the formation of topoisomerase-DNA cleavable complexes stabilized by this compound. This is typically done using a radiolabeled or fluorescently labeled DNA substrate.

General Principle: A short, end-labeled DNA duplex containing a known topoisomerase cleavage site is incubated with the topoisomerase enzyme and this compound. The reaction is then stopped by adding a denaturant (e.g., SDS), which traps the covalent enzyme-DNA complex. The protein is subsequently digested with a protease, leaving a cleaved DNA fragment that is shorter than the original substrate. These fragments are then resolved by denaturing polyacrylamide gel electrophoresis. The intensity of the cleaved band corresponds to the amount of stabilized cleavable complex.

Signaling Pathways and Cellular Responses

The DNA damage induced by this compound's inhibition of topoisomerases triggers a complex network of cellular signaling pathways collectively known as the DNA Damage Response (DDR).

aklavin_topoisomerase_inhibition This compound This compound Top1 Topoisomerase I This compound->Top1 Inhibits Top2 Topoisomerase II This compound->Top2 Inhibits SSB Single-Strand Breaks Top1->SSB Induces DSB Double-Strand Breaks Top2->DSB Induces ReplicationFork Replication Fork Collision SSB->ReplicationFork ReplicationFork->DSB Converts to

This compound's primary mechanism of inducing DNA damage.

Upon the formation of DNA strand breaks, sensor proteins like the MRN complex (for DSBs) and PARP1 (for SSBs) are recruited to the damage sites. This initiates a signaling cascade involving key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

dna_damage_response DSB Double-Strand Breaks ATM ATM Kinase Activation DSB->ATM CHK2 CHK2 Activation ATM->CHK2 DNARepair DNA Repair (e.g., NHEJ, HR) ATM->DNARepair p53 p53 Stabilization & Activation CHK2->p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Simplified DNA damage response pathway initiated by DSBs.

Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2. This leads to the activation of the tumor suppressor protein p53, a central regulator of the cellular response to DNA damage. p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis.

Experimental Workflow for Assessing this compound's Cellular Effects

A logical workflow is essential for characterizing the cellular consequences of this compound's topoisomerase inhibition.

experimental_workflow CellCulture Treat Cancer Cells with this compound Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) CellCulture->Cytotoxicity DNADamage Detect DNA Damage (e.g., γ-H2AX Staining) CellCulture->DNADamage CellCycle Analyze Cell Cycle (Flow Cytometry) DNADamage->CellCycle Apoptosis Measure Apoptosis (e.g., Annexin V Staining) DNADamage->Apoptosis WesternBlot Western Blot for DDR Proteins DNADamage->WesternBlot

Workflow for characterizing this compound's cellular effects.

Conclusion

This compound's ability to inhibit both topoisomerase I and II positions it as a potent anticancer agent. Its mechanism of action, centered on the stabilization of cleavable complexes and the subsequent induction of DNA damage, triggers robust cellular responses that can lead to the selective elimination of cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound and related compounds in the development of novel cancer therapies. Further research is warranted to elucidate the precise quantitative inhibitory parameters of this compound and to fully map the intricate signaling networks it perturbs.

Methodological & Application

Application Note: Aklavin Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aklavin is an anthracycline antibiotic with significant antitumor properties. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying compounds in a mixture, making it an ideal method for assessing the purity of this compound.[1][2] This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to separate this compound from potential process-related impurities and degradation products.[3][4][5][6]

Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA), (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

HPLC Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Experimental Protocols

Chromatographic Conditions

The separation of this compound and its potential impurities is achieved using a C18 reversed-phase column with a gradient elution of acetonitrile and water containing trifluoroacetic acid.[7][8] The chromatographic parameters are summarized in the table below.

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 20% B, 2-15 min: 20% to 80% B, 15-17 min: 80% B, 17-18 min: 80% to 20% B, 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the 50:50 acetonitrile/water mixture.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-5 of the Standard Solution Preparation.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:

  • Tailing factor for the this compound peak: ≤ 2.0

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Theoretical plates for the this compound peak: ≥ 2000

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method.[1] The percentage purity is calculated as follows:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Data Presentation

The following table presents example data for the purity assessment of a hypothetical this compound sample.

Peak # Retention Time (min) Peak Area (mAU*s) Area % Identity
14.215000.3Impurity A
27.825000.5Impurity B
310.549500099.0This compound
412.110000.2Impurity C
Total 500000 100.0

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound for purity assessment.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_A Prepare Mobile Phase A (0.1% TFA in Water) instrument_setup Set Up HPLC System (Column, Mobile Phases, Detector) prep_mobile_A->instrument_setup prep_mobile_B Prepare Mobile Phase B (0.1% TFA in Acetonitrile) prep_mobile_B->instrument_setup prep_standard Prepare this compound Standard Solution (100 µg/mL) system_suitability System Suitability Test (5 injections of standard) prep_standard->system_suitability prep_sample Prepare this compound Sample Solution (100 µg/mL) sample_injection Inject this compound Sample prep_sample->sample_injection instrument_setup->system_suitability Equilibrate System system_suitability->sample_injection If criteria met data_acquisition Acquire Chromatogram sample_injection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate % Purity (Area Percent Method) peak_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

Caption: Workflow for this compound Purity Assessment by HPLC.

References

Application Note: A Validated HPLC Method for the Quantification of Aklavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavin is an anthracycline antibiotic with potent anticancer properties. As with other members of its class, its therapeutic mechanism is thought to involve the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair in cancer cells. Accurate and reliable quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids, is critical for pharmacokinetic studies, quality control, and drug development.

This application note provides a detailed protocol for a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be specific, accurate, precise, and suitable for routine analysis in a research or quality control environment. The validation of this method is based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyDescription
Chemical Name(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylic Acid Methyl Ester
Chemical StructureThis compound possesses a tetracyclic aglycone core, characteristic of anthracyclines, attached to a deoxyamino sugar moiety. The extensive conjugated system of double bonds in the aglycone is responsible for its UV-Visible light absorption.[6]
Molecular FormulaC₃₀H₃₅NO₁₀
Molecular Weight569.6 g/mol
SolubilitySoluble in Chloroform, Dichloromethane, and DMSO.[7] Limited solubility in water. Methanol and acetonitrile are common solvents for HPLC analysis of anthracyclines and are suitable for preparing this compound standards and samples.[8]
UV-Vis AbsorbanceThe exact λmax should be determined experimentally by scanning a standard solution of this compound from 200 to 600 nm using a photodiode array (PDA) detector. Based on the structure of other anthracyclines, strong absorbance is expected in the range of 230-260 nm and 480-500 nm.[6][9]

Experimental Workflow

The overall workflow for the development and validation of the HPLC method for this compound quantification is depicted in the following diagram.

HPLC Method Workflow for this compound Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis A Standard & Sample Preparation C System Suitability Test A->C Inject B Mobile Phase Preparation D Chromatographic Separation B->D Elute C->D J Peak Integration & Quantification D->J Detect E Specificity E->D F Linearity & Range F->D G Accuracy & Precision G->D H LOD & LOQ H->D I Robustness I->D K Report Generation J->K

Caption: Overall workflow for this compound quantification by HPLC.

Materials and Methods

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Syringe filters (0.22 µm, PTFE or Nylon)[10]

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. These conditions may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 10 minutes, then hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA detector, monitor at the determined λmax (e.g., 254 nm and 490 nm initially)

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Bulk Drug Substance: Dissolve a known amount of the substance in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[11]

  • For Formulated Products (e.g., Liposomes): Disrupt the formulation (e.g., by adding a strong organic solvent like methanol or acetonitrile), centrifuge to precipitate excipients, and dilute the supernatant with the mobile phase. Filter before injection.

  • For Biological Matrices (e.g., Plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge at high speed.[12] Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase. Alternatively, liquid-liquid extraction with a suitable organic solvent can be employed.[8]

Method Validation

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The following validation parameters should be assessed according to ICH guidelines.[1][2][3][4][5]

HPLC Method Validation Parameters cluster_main Method Validation cluster_precision Precision Levels A Specificity B Linearity C Range B->C D Accuracy E Precision E1 Repeatability E->E1 E2 Intermediate Precision E->E2 F LOD G LOQ F->G H Robustness

Caption: Key parameters for HPLC method validation.
Validation Protocols and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, placebo, and this compound-spiked matrix. Assess for any interference at the retention time of this compound. Use a PDA detector to check for peak purity.No significant interfering peaks at the retention time of this compound. Peak purity index should be > 0.99.
Linearity Analyze at least five concentrations of this compound spanning the expected working range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Range The range is established based on the linearity, accuracy, and precision data.The range for which the method is accurate, precise, and linear.
Accuracy Analyze samples of known concentration at three levels (low, medium, high) across the range (n=3 at each level). For bulk drug, use standard addition. For matrix samples, spike the blank matrix. Calculate the percent recovery.Mean recovery of 98-102% for bulk drug. For complex matrices, 80-120% may be acceptable depending on the application.[9]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision: RSD ≤ 2%.[1]
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Determine based on the S/N ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.The lowest concentration of analyte that can be quantified with acceptable accuracy and precision (e.g., recovery of 80-120% and RSD ≤ 10%).
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Assess the impact on retention time, peak area, and resolution.[13][14]System suitability parameters should remain within acceptable limits. No significant impact on quantitative results.

Hypothetical Signaling Pathway of this compound

As an anthracycline, this compound is expected to exert its cytotoxic effects primarily through interactions with DNA and DNA-associated enzymes. The following diagram illustrates this proposed mechanism of action.

This compound Signaling Pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Passive Diffusion ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling DNA Nuclear DNA CellMembrane->DNA Intercalation TopoII Topoisomerase II CellMembrane->TopoII Apoptosis Apoptosis DNA->Apoptosis DNA Damage TopoII->DNA Cleavage Complex Stabilization ROS->DNA Oxidative Damage

References

Application Notes and Protocols for Aklavin Sample Preparation in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavin is an anthracycline antibiotic that has demonstrated potent antineoplastic activity. As a subject of interest in cancer research and drug development, accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific platform for the analysis of this compound. However, the complexity of biological samples necessitates robust sample preparation to remove interfering substances and enrich the analyte of interest, ensuring high-quality data.

This document provides detailed protocols for the preparation of samples containing this compound for subsequent LC-MS analysis. The protocols described herein cover two common and effective extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Additionally, this document includes a summary of expected quantitative outcomes and a diagram of a relevant biological pathway for contextual understanding.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical properties is essential for developing effective sample preparation strategies.

PropertyValue
Molecular FormulaC₃₀H₃₅NO₁₀[1]
Molecular Weight569.6 g/mol
AppearanceReddish-yellow crystalline powder
SolubilitySoluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water.[2]
StabilityStable under standard laboratory conditions. Sensitive to light and extreme pH.

Signaling Pathway: Activin/TGF-β

This compound, as an anticancer agent, is studied in the context of cell growth, differentiation, and apoptosis. The Activin/TGF-β signaling pathway plays a critical role in these cellular processes and is frequently dysregulated in cancer.[1][3][4] Activin, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, initiates signaling by binding to a complex of type I and type II serine/threonine kinase receptors.[3][5] This leads to the phosphorylation of intracellular mediators, primarily Smad2 and Smad3, which then form a complex with Smad4.[5][6] This complex translocates to the nucleus to regulate the transcription of target genes involved in cell fate decisions.[5] Understanding this pathway can provide a biological framework for interpreting the effects of this compound in cellular models.

Activin_Signaling_Pathway Activin Signaling Pathway Activin Activin ActRII Activin Receptor Type II (ActRII) Activin->ActRII ActRI Activin Receptor Type I (ActRI) ActRII->ActRI Recruitment & Phosphorylation Smad23 Smad2/3 ActRI->Smad23 Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocation DNA DNA Smad_complex_nuc->DNA Binding Gene_expression Target Gene Transcription DNA->Gene_expression Regulation

Figure 1: A simplified diagram of the canonical Activin signaling pathway.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific matrix and instrumentation used.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

SPE is a highly effective technique for cleaning up complex biological samples, offering good recovery and removal of matrix components that can cause ion suppression in the mass spectrometer.

Materials:

  • This compound standard

  • Internal standard (e.g., a structurally similar anthracycline not present in the sample)

  • Human plasma (or other biological fluid)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE cartridges (e.g., C18, 100 mg/1 mL)

  • Vacuum manifold for SPE

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 50 µL of internal standard solution.

    • Vortex for 30 seconds.

    • Add 1 mL of 0.1% formic acid in water and vortex for 1 minute.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to precipitate proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS analysis.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow start Start: Plasma Sample pretreatment 1. Pre-treatment (Add IS, Precipitate Proteins) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing 4. Washing (5% Methanol in Water) loading->washing elution 5. Elution (Methanol) washing->elution drydown 6. Dry-down & Reconstitution elution->drydown analysis LC-MS Analysis drydown->analysis

Figure 2: The general workflow for Solid-Phase Extraction of this compound.

Protocol 2: Liquid-Liquid Extraction (LLE) from Cell Culture Media

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids. It is a cost-effective method suitable for a variety of sample matrices.

Materials:

  • This compound standard

  • Internal standard

  • Cell culture media

  • Ethyl acetate (LC-MS grade)

  • Sodium chloride

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 1 mL of cell culture media, add 50 µL of internal standard solution.

    • Vortex for 30 seconds.

    • Add approximately 0.2 g of sodium chloride to facilitate phase separation.

  • Extraction:

    • Add 3 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated material at the interface.

  • Dry-down and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS analysis.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow start Start: Cell Culture Media sample_prep 1. Sample Preparation (Add IS, NaCl) start->sample_prep extraction 2. Extraction (Add Ethyl Acetate, Vortex) sample_prep->extraction centrifugation 3. Centrifugation (Phase Separation) extraction->centrifugation collection 4. Collect Organic Layer centrifugation->collection drydown 5. Dry-down & Reconstitution collection->drydown analysis LC-MS Analysis drydown->analysis

Figure 3: The general workflow for Liquid-Liquid Extraction of this compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of anthracyclines in biological fluids using SPE followed by LC-MS/MS. While this data is for related compounds, similar performance is expected for this compound with an optimized method.

ParameterDoxorubicinEpirubicinDaunorubicinIdarubicin
Linear Range (µg/L) 0.1 - 2.00.1 - 2.00.1 - 2.00.1 - 2.0
Lower Limit of Quantification (LLOQ) (µg/L) 0.100.100.030.03
Limit of Detection (LOD) (µg/L) 0.040.040.010.01
Recovery (%) 87.7 - 102.085.2 - 98.579.1 - 87.782.4 - 90.7
Within-day Precision (%RSD) < 13.9< 13.9< 13.9< 13.9
Overall Precision (%RSD) < 10.6< 10.6< 10.6< 10.6

Data adapted from a study on the determination of anthracyclines in human urine using SPE and LC-MS/MS.

Conclusion

The successful quantification of this compound by mass spectrometry is highly dependent on the sample preparation method. Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable techniques for extracting this compound from complex biological matrices. The choice between SPE and LLE will depend on factors such as the sample volume, the nature of the matrix, the required throughput, and the available resources. The protocols provided here serve as a robust starting point for method development. It is recommended that each laboratory validates the chosen method to ensure it meets the specific requirements of their analytical workflow and regulatory standards.

References

Application Notes and Protocols for Using Aklavin in Cell Culture for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Aklavin, a potent anthracycline antibiotic, in cell culture-based cytotoxicity assays. Detailed protocols, data presentation guidelines, and visual representations of the underlying molecular mechanisms and experimental procedures are included to facilitate accurate and reproducible results.

Introduction to this compound and its Cytotoxic Effects

This compound, also known as Aclarubicin, is an antineoplastic agent that exhibits significant cytotoxic effects against a variety of cancer cell lines.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerases I and II, crucial enzymes responsible for managing DNA topology during replication, transcription, and repair.[1][2] By interfering with the function of these enzymes, this compound induces DNA damage, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3]

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound (Aclarubicin) in various cancer cell lines, providing a comparative reference for its cytotoxic efficacy. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.[4][5]

Cell LineCancer TypeIC50 (µM)Incubation Time
MelJuSoMelanoma0.1 - 1.072 hours
HCT116Colorectal Carcinoma0.1 - 1.072 hours
PC3Prostate Cancer0.1 - 1.072 hours
DU145Prostate Cancer0.1 - 1.072 hours
U87Glioblastoma0.1 - 1.072 hours
BXPC-3Pancreatic Ductal Adenocarcinoma~0.2 - 0.3Not Specified
CAPAN-2Pancreatic Ductal Adenocarcinoma~0.2 - 0.3Not Specified
CFPAC-1Pancreatic Ductal Adenocarcinoma~0.2 - 0.3Not Specified
L-428Hodgkin's Lymphoma~0.148 hours
CHLA10Ewing's Sarcoma~0.148 hours

Experimental Protocols

General Guidelines for Handling this compound

This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions in a designated laboratory area.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

  • Preparation: Prepare this compound solutions in a chemical fume hood.

  • Waste Disposal: Dispose of all this compound-contaminated materials according to institutional guidelines for cytotoxic waste.

Protocol for this compound Cytotoxicity Assay using MTT

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.01 µM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizations

This compound's Mechanism of Action: Signaling Pathway

Aklavin_Mechanism_of_Action This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibits Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DR5 Death Receptor 5 (DR5) Upregulation This compound->DR5 Induces DNA_Damage DNA Double-Strand Breaks Topoisomerase_I->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis_Pathway Apoptosis Signaling Cascade DNA_Damage->Apoptosis_Pathway Induces Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death DR5->Apoptosis_Pathway Activates

Caption: this compound's cytotoxic mechanism involves the inhibition of Topoisomerase I and II, leading to DNA damage and the induction of apoptosis through both intrinsic and extrinsic pathways.

Experimental Workflow for this compound Cytotoxicity Assay

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_this compound Prepare serial dilutions of this compound incubate_overnight->prepare_this compound treat_cells Treat cells with this compound dilutions prepare_this compound->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: The experimental workflow for determining the cytotoxicity of this compound using the MTT assay, from cell seeding to data analysis.

References

Application Notes: Protocol for Treating Cancer Cell Lines with Aklavin (Aclacinomycin A)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aklavin, also known as Aclacinomycin A, is an anthracycline antibiotic derived from Streptomyces galilaeus. It is a potent antineoplastic agent with a multifaceted mechanism of action, making it a subject of interest in cancer research. Unlike some other anthracyclines, this compound acts as a dual inhibitor of both topoisomerase I and topoisomerase II, enzymes critical for DNA replication and repair.[1][2][3][4] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit nucleic acid synthesis, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[2][5][6]

These application notes provide a comprehensive protocol for treating cancer cell lines with this compound, including methods for assessing cytotoxicity, apoptosis, and cell cycle distribution.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound can vary depending on the cell line, treatment duration, and the specific assay used.[7] Below is a summary of reported IC50 values for this compound in various cancer cell lines. Researchers should determine the IC50 for their specific cell line of interest as a preliminary step.

Cell LineCancer TypeIC50 ValueExposure TimeReference
A549Lung Carcinoma0.27 µMNot Specified[1]
HepG2Hepatocellular Carcinoma0.32 µMNot Specified[1]
MCF-7Breast Adenocarcinoma0.62 µMNot Specified[1]
L1210Murine Leukemia0.053 µg/mL24 hours[8][9]
Friend LeukemiaMurine Leukemia0.024 µg/mL24 hours[8][9]
CHOChinese Hamster Ovary0.05 µg/mL24 hours[8][9]

Mechanism of Action & Experimental Workflow

This compound's Mechanism of Action

This compound exerts its anticancer effects through two primary pathways that converge to induce programmed cell death (apoptosis). Firstly, it inhibits topoisomerase I and II, leading to DNA strand breaks and replication fork collapse. Secondly, it induces oxidative stress through the generation of ROS. Both pathways can trigger the caspase cascade, a key component of the apoptotic machinery.[1][2]

G cluster_0 Cellular Effects cluster_1 Downstream Consequences This compound This compound (Aclacinomycin A) Topoisomerase Topoisomerase I & II Inhibition This compound->Topoisomerase ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Damage DNA Strand Breaks Replication Stress Topoisomerase->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) DNA_Damage->Cell_Cycle_Arrest Caspase Caspase-8 & Caspase-3 Activation DNA_Damage->Caspase Oxidative_Stress->Caspase Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase->Apoptosis

Caption: this compound's dual mechanism of action leading to apoptosis.
General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of this compound on cancer cell lines. The process begins with cell preparation and treatment, followed by a series of assays to measure distinct biological outcomes.

G cluster_workflow Experimental Workflow Start Start: Cancer Cell Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 24, 48, 72h) Treat->Incubate Assay_Choice Select Assay(s) Incubate->Assay_Choice MTT Cell Viability Assay (MTT) Assay_Choice->MTT Cytotoxicity Annexin Apoptosis Assay (Annexin V Staining) Assay_Choice->Annexin Apoptosis PI_Stain Cell Cycle Analysis (PI Staining) Assay_Choice->PI_Stain Cell Cycle Analysis Data Acquisition & Analysis MTT->Analysis Annexin->Analysis PI_Stain->Analysis

Caption: General workflow for this compound treatment and analysis.

Experimental Protocols

Note: Always use aseptic techniques when working with cell cultures. This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Cell Viability (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell metabolic activity, which is used as a measure of cell viability.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Aclacinomycin A)

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Incubate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[12]

Protocol 2: Apoptosis Assay (Annexin V Staining)

This flow cytometry-based protocol quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. A viability dye like Propidium Iodide (PI) is used to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) or 7-AAD staining solution

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Following treatment with this compound for the desired duration, harvest both adherent and floating cells.

    • For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Count the cells and adjust the concentration to ~1 x 10^6 cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and gently mix.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up appropriate controls (unstained cells, Annexin V only, PI only) for compensation and gating.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI, a DNA intercalating agent, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry. This compound is known to cause cell cycle arrest, which can be quantified with this method.[8][9]

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1-2 x 10^6 cells per sample as described in the apoptosis protocol.

    • Wash the cell pellet once with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 2 hours or store at -20°C overnight.

  • Washing and Staining:

    • Centrifuge the fixed cells at 500 x g for 7 minutes.

    • Carefully decant the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the G0/G1 and G2/M peaks.

    • Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude cell doublets and aggregates.

  • Data Interpretation:

    • Generate a histogram of DNA content (fluorescence intensity).

    • Cells in G0/G1 phase will have 2N DNA content (first peak).

    • Cells in G2/M phase will have 4N DNA content (second peak, with twice the fluorescence of the G1 peak).

    • Cells in S phase will have DNA content between 2N and 4N.

    • Quantify the percentage of cells in each phase using cell cycle analysis software. Compare the distribution of treated samples to the control to identify cell cycle arrest.

References

Application Note: Identification of Aklavin Cellular Targets Using Affinity Purification Coupled with Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavin is a member of the anthracycline class of antibiotics known for its cytotoxic and potential anticancer properties. Elucidating the molecular targets of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the identification of this compound's cellular protein targets using an affinity purification approach coupled with Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics. We present a comprehensive workflow, from the synthesis of an this compound-based affinity probe to the analysis of mass spectrometry data, enabling the robust identification of specific binding partners.

Introduction

This compound, a natural product, exerts its biological effects by intercalating into DNA and inhibiting the activity of topoisomerase II, leading to cell cycle arrest and apoptosis. However, the full spectrum of its protein interactions and off-target effects remains to be comprehensively characterized. Affinity purification is a powerful technique to isolate binding partners of a small molecule from a complex cellular lysate.[1] When combined with quantitative proteomics, it allows for the differentiation of true interactors from non-specific background proteins.[2][3][4] This protocol details the necessary steps for this compound target identification, providing researchers with a robust methodology to explore its molecular mechanisms.

Experimental Workflow

The overall experimental workflow for this compound target identification is depicted below. It involves the synthesis of an this compound affinity probe, preparation of SILAC-labeled cell lysates, affinity purification of target proteins, and their subsequent identification and quantification by mass spectrometry.

G cluster_0 Probe Synthesis & Characterization cluster_1 Cell Culture & Lysate Preparation cluster_2 Affinity Purification cluster_3 Proteomic Analysis Aklavin_Probe_Synthesis This compound Derivatization Linker_Attachment Linker Attachment Aklavin_Probe_Synthesis->Linker_Attachment Biotinylation Biotinylation Linker_Attachment->Biotinylation Probe_QC Probe QC (NMR, MS) Biotinylation->Probe_QC Probe_Incubation Incubate Lysate with Probe Probe_QC->Probe_Incubation SILAC_Labeling SILAC Labeling ('Heavy' & 'Light' Cells) Cell_Culture Cell Culture SILAC_Labeling->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Cell_Lysis->Probe_Incubation Streptavidin_Beads Capture with Streptavidin Beads Probe_Incubation->Streptavidin_Beads Washing Washing Steps Streptavidin_Beads->Washing Elution Elution of Bound Proteins Washing->Elution Protein_Digestion In-solution or In-gel Digestion Elution->Protein_Digestion LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Data_Analysis Database Search & Quantification LC_MS_MS->Data_Analysis Target_Validation Target Validation Data_Analysis->Target_Validation

Figure 1: Experimental workflow for this compound target identification.

Materials and Methods

Synthesis of this compound-Biotin Affinity Probe

A crucial step in affinity purification is the synthesis of a probe that retains the biological activity of the parent molecule. Here, we propose a synthetic route to conjugate biotin to this compound via a linker attached to the aminosugar moiety, a position less likely to interfere with its DNA-intercalating properties.

Protocol:

  • Protection of this compound: Protect the hydroxyl groups on the aklavinone core to prevent side reactions.

  • Modification of the Aminosugar: The primary amine on the rhodosamine sugar is the ideal site for linker attachment. React the protected this compound with a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester on one end and a terminal alkyne on the other.

  • Deprotection: Remove the protecting groups from the aklavinone core.

  • Click Chemistry: Conjugate the alkyne-modified this compound to an azide-functionalized biotin molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Purification and Characterization: Purify the final this compound-biotin probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cell Culture and SILAC Labeling

SILAC is a metabolic labeling strategy that allows for the quantitative comparison of protein abundances between two cell populations.[5][6]

Protocol:

  • Culture two populations of a cancer cell line of interest (e.g., HeLa or a relevant cancer cell line) in parallel.

  • For the "heavy" population, use SILAC-specific DMEM lacking L-lysine and L-arginine, supplemented with "heavy" isotopes of these amino acids (e.g., 13C6, 15N2-Lysine and 13C6, 15N4-Arginine).

  • For the "light" population, use the same medium supplemented with the normal, "light" isotopes of lysine and arginine.

  • Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Harvest the "heavy" and "light" cell populations and prepare separate cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Affinity Purification

Protocol:

  • Incubate the "heavy" cell lysate with the this compound-biotin probe and the "light" cell lysate with a DMSO control. A competitive elution control can also be performed by co-incubating the "heavy" lysate with the probe and an excess of free this compound.

  • Add streptavidin-coated magnetic beads to both lysates and incubate to allow the biotinylated probe and its bound proteins to bind to the beads.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

Mass Spectrometry and Data Analysis

Protocol:

  • Combine the eluates from the "heavy" and "light" samples.

  • Separate the proteins by SDS-PAGE and perform an in-gel trypsin digestion. Alternatively, perform an in-solution digestion of the combined eluates.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw MS data using a software package such as MaxQuant. This will involve peptide identification by searching against a human protein database and quantification of the "heavy" to "light" ratios for each identified protein.

Data Presentation

The quantitative data from the SILAC experiment should be organized into a clear and concise table. This allows for easy identification of proteins that are significantly enriched in the this compound-probe pulldown compared to the control.

Protein ID (UniProt)Gene NameProtein NameH/L Ratio-log10(p-value)Unique Peptides
P04637TP53Cellular tumor antigen p538.24.512
P00492TOP2ADNA topoisomerase 2-alpha7.54.215
P11387RB1Retinoblastoma-associated protein5.93.89
Q06187BCL2L1Bcl-2-like protein 14.73.57
P10275CDK1Cyclin-dependent kinase 14.23.18
..................

Table 1: Example of quantitative proteomics data from this compound affinity purification. H/L Ratio indicates the fold enrichment in the this compound-probe sample over the control.

Potential this compound-Modulated Signaling Pathways

Based on the known activities of anthracyclines, this compound is likely to modulate key signaling pathways involved in cell cycle regulation and apoptosis. The diagrams below, generated using the DOT language, illustrate these potential pathways.

Cell Cycle Regulation Pathway

This compound's ability to induce DNA damage can trigger cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is often mediated by the p53 tumor suppressor protein.[7][8]

G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 p21 p21 p53->p21 CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB G1_S_Arrest G1/S Arrest CDK2_CyclinE->G1_S_Arrest promotes G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest promotes

Figure 2: this compound-induced cell cycle arrest pathway.
Apoptosis Signaling Pathway

Prolonged cell cycle arrest or extensive DNA damage induced by this compound can lead to the initiation of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: this compound-induced intrinsic apoptosis pathway.

Conclusion

The combination of affinity purification and quantitative proteomics provides a powerful and unbiased approach for the identification of cellular targets of small molecules like this compound. The detailed protocols and data analysis workflows presented in this application note offer a comprehensive guide for researchers seeking to elucidate the mechanism of action of this compound and other natural products. The identification of novel this compound-binding proteins will not only enhance our understanding of its biological activity but may also reveal new therapeutic targets for cancer and other diseases. Subsequent validation of these targets through biochemical and genetic approaches will be essential to confirm their biological relevance.

References

Synthesizing Novel Aklavin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for the Development of Next-Generation Anthracyclines

Aklavin and its derivatives belong to the anthracycline class of compounds, a cornerstone in cancer chemotherapy. The pursuit of novel this compound analogues is driven by the need to enhance efficacy, overcome drug resistance, and reduce the cardiotoxicity associated with current treatments. This document provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for synthesizing novel this compound derivatives, complete with experimental protocols and data presentation guidelines.

Introduction to Synthesis Strategies

The generation of novel this compound derivatives primarily follows two main routes: chemoenzymatic synthesis and total chemical synthesis . Chemoenzymatic methods leverage the specificity of enzymes to perform complex modifications on the aklavinone core, particularly for glycosylation and hydroxylation. Total chemical synthesis offers the flexibility to create a wider array of analogues with modifications at various positions of the aglycone and the sugar moieties.

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of organic chemistry. This approach is particularly powerful for the glycosylation of the aklavinone aglycone, a critical step for the biological activity of these compounds. The biosynthesis of Aclacinomycin A, a well-known this compound derivative, serves as a model for this strategy.

Key Enzymes in this compound Derivative Synthesis
  • Aklavinone-11-hydroxylase (RdmE): This FAD-dependent monooxygenase, from Streptomyces purpurascens, catalyzes the hydroxylation of aklavinone at the C-11 position. This modification is a key step in the biosynthesis of rhodomycins.[1]

  • Aklavinone 7-L-rhodosaminyltransferase (AknS/AknT): This two-component glycosyltransferase system from Streptomyces galilaeus is responsible for the crucial first glycosylation step, transferring L-rhodosamine to the C7-OH group of aklavinone to form Aclacinomycin T. AknS is the catalytic subunit, and AknT is an activating protein that significantly enhances the reaction rate.[2][3][4]

  • AknK: Following the initial glycosylation by AknS/AknT, AknK, an L-2-deoxyfucosyltransferase, can add a second sugar moiety to produce disaccharide derivatives. AknK has been shown to accept alternative sugar donors, enabling the creation of diverse sugar chains.[5]

Experimental Protocol: Chemoenzymatic Synthesis of Aclacinomycin T

This protocol outlines the in vitro reconstitution of Aclacinomycin T biosynthesis from aklavinone.

Materials:

  • Aklavinone

  • TDP-L-rhodosamine

  • Purified AknS and AknT enzymes

  • Reaction Buffer: 75 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10% (v/v) DMSO

  • Quenching Solution: Methanol

  • HPLC system with a C18 column

Procedure:

  • Prepare a 50 µL reaction mixture in the reaction buffer containing aklavinone and TDP-L-rhodosamine.

  • Initiate the reaction by adding purified AknS and AknT enzymes. A 3:1 molar ratio of AknT to AknS has been shown to be effective.[2]

  • Incubate the reaction mixture at 25°C.

  • To monitor the reaction progress, take a 10 µL aliquot at various time points (e.g., 1-10 minutes) and quench it with 90 µL of methanol.[6]

  • Analyze the quenched sample by reverse-phase HPLC on a C18 column. A typical gradient is 30%–100% acetonitrile with 0.1% TFA in water over 8 minutes at a flow rate of 1 mL/min.[6]

  • Monitor the product formation at 435 nm.[6]

  • Confirm the molecular weight of the product by ESI-MS.[6]

Workflow for Chemoenzymatic Synthesis of Aclacinomycin T

chemoenzymatic_synthesis aklavinone Aklavinone reaction Enzymatic Glycosylation (25°C, Tris-HCl, MgCl2, DMSO) aklavinone->reaction tdp_rhodosamine TDP-L-rhodosamine tdp_rhodosamine->reaction akns_aknt AknS/AknT Complex akns_aknt->reaction aclacinomycin_t Aclacinomycin T reaction->aclacinomycin_t hplc HPLC Purification (C18 Column) aclacinomycin_t->hplc final_product Purified Aclacinomycin T hplc->final_product chemical_synthesis starting_material Aklavinone Precursor reaction Multi-step Chemical Synthesis (e.g., Condensation, Cyclization) starting_material->reaction reagents Chemical Reagents (e.g., Aldehydes, Acids, Bases) reagents->reaction crude_product Crude this compound Derivative reaction->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Purified Novel this compound Derivative purification->final_product characterization Structural Characterization (NMR, MS) final_product->characterization apoptosis_pathway This compound Novel this compound Derivative dna_intercalation DNA Intercalation This compound->dna_intercalation topo_inhibition Topoisomerase II Inhibition This compound->topo_inhibition dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topo_inhibition->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

Aklavin (Aclacinomycin A) Administration Protocol for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aklavin, also known as Aclacinomycin A, is an anthracycline antibiotic with potent antitumor activity. It functions as a dual inhibitor of topoisomerase I and II and also significantly inhibits RNA synthesis, making it a subject of interest in cancer research.[1][2][3][4] This document provides detailed protocols for the in vivo administration of this compound in animal models, primarily mice, to assess its efficacy and pharmacokinetic profile. The protocols are compiled from various preclinical studies and are intended to serve as a comprehensive guide for researchers in the field of oncology and drug development.

This compound has demonstrated efficacy in various murine cancer models, including Leukemia P-388 and L-1210.[1] Its administration routes in these studies have included intraperitoneal (IP) and oral (p.o.) gavage. The choice of administration route and dosage regimen is critical and depends on the specific animal model and the objectives of the study. It has been noted that the oral LD50 in mice is approximately twice the intravenous LD50, suggesting good oral absorption.[1]

The primary mechanism of action of this compound involves the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and transcription.[1][3] By stabilizing the enzyme-DNA complex, this compound leads to DNA strand breaks and subsequent cell death.[3] Furthermore, this compound is a potent inhibitor of RNA synthesis, which contributes to its cytotoxic effects.[1][5]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Murine Leukemia Models
Animal ModelAdministration RouteDosage Range (mg/kg/day)Treatment ScheduleOutcome
Leukemia P-388Intraperitoneal (IP)0.75 - 6Daily for 10 daysDose-dependent inhibition of tumor growth
Leukemia L-1210Oral (p.o.)0.6 - 20Daily for 9 daysAntitumor effect observed
Table 2: Acute Toxicity of this compound in Mice
Administration RouteLD50 (mg/kg)
Intravenous (i.v.)35.6
Oral (p.o.)76.5

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in a Murine Leukemia P-388 Model

1. Materials:

  • This compound (Aclacinomycin A) hydrochloride

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Vehicle for in vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Leukemia P-388 cells

  • DBA/2 or CDF1 mice (female, 6-8 weeks old)

  • Sterile syringes and needles (27G or smaller)

  • Calibrated scale for animal weighing

  • Personal Protective Equipment (PPE)

2. This compound Formulation:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in the dark.

  • Working Solution: For a dose of 3 mg/kg in a 20g mouse (0.2 mL injection volume):

    • Calculate the required amount of this compound: 3 mg/kg * 0.02 kg = 0.06 mg.

    • Prepare the in vivo formulation by sequentially adding and mixing the following: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline to achieve the final desired concentration. Ensure the solution is clear. The final concentration should be 0.3 mg/mL for a 0.2 mL injection.

    • Prepare fresh on the day of injection and protect from light.

3. Animal Model and Tumor Implantation:

  • Acclimatize mice for at least one week before the experiment.

  • Inject 1 x 10^6 Leukemia P-388 cells intraperitoneally into each mouse.

4. This compound Administration:

  • Begin treatment 24 hours after tumor cell inoculation.

  • Weigh each mouse daily to adjust the dose.

  • Administer the prepared this compound solution intraperitoneally at the desired dose (e.g., 0.75, 1.5, 3, or 6 mg/kg).

  • Administer a vehicle control to a separate group of mice.

  • Continue daily administration for 10 consecutive days.

5. Monitoring and Endpoint:

  • Monitor the health of the animals daily, observing for signs of toxicity (weight loss, lethargy, ruffled fur).

  • Measure tumor growth by monitoring ascites development or by sacrificing a subset of animals at specific time points to determine tumor burden.

  • The primary endpoint is typically an increase in lifespan (ILS) compared to the control group.

Protocol 2: Oral (p.o.) Administration of this compound in a Murine Leukemia L-1210 Model

1. Materials:

  • This compound (Aclacinomycin A) hydrochloride

  • Vehicle for oral formulation (e.g., 0.5% Carboxymethyl cellulose in sterile water)

  • Leukemia L-1210 cells

  • CDF1 mice (female, 6-8 weeks old)

  • Oral gavage needles

  • Other materials as listed in Protocol 1.

2. This compound Formulation:

  • Prepare a suspension of this compound in 0.5% Carboxymethyl cellulose at the desired concentration. For example, for a 10 mg/kg dose in a 20g mouse (0.2 mL gavage volume), the concentration should be 1 mg/mL.

  • Ensure the suspension is homogenous by vortexing before each administration. Prepare fresh daily.

3. Animal Model and Tumor Implantation:

  • Follow the same procedure as in Protocol 1, using Leukemia L-1210 cells.

4. This compound Administration:

  • Begin treatment 24 hours after tumor cell inoculation.

  • Administer the this compound suspension orally using a gavage needle at the desired dose (e.g., 0.6, 1.25, 2.5, 5, 10, or 20 mg/kg).

  • Administer the vehicle control to a separate group.

  • Continue daily administration for 9 consecutive days.

5. Monitoring and Endpoint:

  • Monitor the animals as described in Protocol 1.

  • The primary endpoint is typically the inhibition of tumor growth or an increase in lifespan.

Mandatory Visualization

Aklavin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_outcome Cellular Outcome This compound This compound Topoisomerase Topoisomerase I/II RNA_Polymerase RNA Polymerase Inhibit_Topo Inhibition This compound->Inhibit_Topo Inhibit_RNA_Poly Inhibition This compound->Inhibit_RNA_Poly DNA Nuclear DNA Topoisomerase->DNA DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage RNA_Polymerase->DNA RNA_Synth_Block RNA Synthesis Blockade RNA_Polymerase->RNA_Synth_Block Inhibit_Topo->Topoisomerase Inhibit_RNA_Poly->RNA_Polymerase Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Synth_Block Protein Synthesis Inhibition RNA_Synth_Block->Protein_Synth_Block Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synth_Block->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action in a cancer cell.

Aklavin_In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Formulation This compound Formulation Treatment_Start Treatment Initiation (Day 1) Formulation->Treatment_Start Animal_Acclimatization Animal Acclimatization Tumor_Inoculation Tumor Cell Inoculation Animal_Acclimatization->Tumor_Inoculation Tumor_Inoculation->Treatment_Start Daily_Dosing Daily Dosing & Monitoring Treatment_Start->Daily_Dosing Endpoint Endpoint Determination Daily_Dosing->Endpoint Efficacy Efficacy Assessment (e.g., ILS) Endpoint->Efficacy Toxicity Toxicity Assessment (e.g., Weight Loss) Endpoint->Toxicity

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Determining Aklavin's IC50 Values in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavin, also known as Aclarubicin, is an anthracycline antibiotic that has demonstrated potent antineoplastic activity. It is a second-generation anthracycline that exhibits a multifaceted mechanism of action, making it a compound of interest in cancer research and drug development.[1][2] A key parameter for characterizing the cytotoxic potential of this compound is the half-maximal inhibitory concentration (IC50), which quantifies the amount of the drug required to inhibit a biological process, such as cell proliferation, by 50%.[3] This document provides detailed application notes and protocols for determining the IC50 values of this compound in various cancer cell lines using common cell-based assays.

Mechanism of Action of this compound

This compound exerts its anticancer effects through several mechanisms:

  • Inhibition of Topoisomerases: this compound interferes with the activity of both topoisomerase I and II.[1][2] These enzymes are crucial for relieving torsional strain in DNA during replication and transcription. By inhibiting these enzymes, this compound leads to DNA damage and stalls these critical cellular processes.[4][5]

  • Histone Eviction: Unlike some other anthracyclines, this compound can cause the eviction of histones from chromatin, which disrupts the chromatin structure and gene expression, contributing to its cytotoxic effects.[2][6][7]

  • Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS within cancer cells.[1][8] Elevated ROS levels lead to oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death.[1][2] It primarily activates the intrinsic apoptotic pathway, which involves the mitochondria.[9][10][11] This leads to the release of pro-apoptotic factors and the activation of caspases, a family of proteases that execute the apoptotic process.[12][13]

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.[3]

Cell LineCancer TypeIC50 (µM)Assay MethodReference
A549Non-small cell lung cancer0.27Not Specified[1]
HepG2Hepatoma0.32Not Specified[1]
MCF-7Breast adenocarcinoma0.62Not Specified[1]
K562Chronic Myelogenous Leukemia~0.1 - 1.0CellTiter-Blue[6][8]
MelJuSoMelanomaNot SpecifiedCellTiter-Blue[6]
HCT116Colorectal CarcinomaNot SpecifiedCellTiter-Blue[6]
PC3Prostate TumorNot SpecifiedCellTiter-Blue[6]
DU145Prostate TumorNot SpecifiedCellTiter-Blue[6]
U87GlioblastomaNot SpecifiedCellTiter-Blue[6]
Pancreatic Cancer (Patient-derived)Pancreatic Ductal AdenocarcinomaSignificantly lower than DoxorubicinCellTiter-Blue[2]

Mandatory Visualizations

aklavin_mechanism_of_action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Topoisomerase Topoisomerase I/II This compound->Topoisomerase Inhibition Histones Histones This compound->Histones Eviction ROS ROS Generation This compound->ROS DNA DNA Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound's multifaceted mechanism of action in a cancer cell.

ic50_determination_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Cell_Treatment 4. Treat Cells with this compound Cell_Seeding->Cell_Treatment Aklavin_Dilution 3. Prepare Serial Dilutions of this compound Aklavin_Dilution->Cell_Treatment Incubation 5. Incubate for 24-72 hours Cell_Treatment->Incubation Add_Reagent 6. Add Assay Reagent (e.g., MTT, SRB) Incubation->Add_Reagent Incubate_Reagent 7. Incubate Add_Reagent->Incubate_Reagent Read_Absorbance 8. Measure Absorbance Incubate_Reagent->Read_Absorbance Plot_Curve 9. Plot Dose-Response Curve Read_Absorbance->Plot_Curve Calculate_IC50 10. Calculate IC50 Value Plot_Curve->Calculate_IC50

General workflow for determining the IC50 value of this compound.

Experimental Protocols

Two common and robust colorimetric assays for determining cell viability and IC50 values are the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from a stock solution. A common approach is to use a 2-fold or 10-fold serial dilution to cover a broad concentration range.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA) solution (cold, 10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid solution

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plate five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound SRB dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 510 nm or 565 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to analyze the data and determine the IC50 value.

Conclusion

The determination of this compound's IC50 values is a fundamental step in evaluating its potential as an anticancer agent. The MTT and SRB assays are reliable and widely used methods for this purpose. The provided protocols offer a detailed guide for researchers to perform these assays and obtain reproducible results. Understanding the IC50 values in a range of cancer cell lines, in conjunction with knowledge of its mechanism of action, is crucial for the further development and clinical application of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aklavin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Aklavin in in vitro experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is an anthracycline antibiotic with potent anti-cancer properties. Like many compounds in its class, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can result in precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the primary solvents for dissolving this compound?

This compound hydrochloride is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It also has very limited solubility in water.

Q3: What are the known mechanisms of action for this compound?

This compound exerts its cytotoxic effects through multiple mechanisms, including:

  • Topoisomerase I and II Inhibition: It can interfere with the activity of these essential enzymes, leading to DNA damage and apoptosis.[2]

  • Histone Eviction: this compound can disrupt chromatin structure by causing the removal of histones from DNA.[3][4]

Quantitative Solubility Data

For ease of comparison, the known solubility of this compound (also referred to as Aclarubicin) in various solvents is summarized in the table below.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)25 mg/mL (as Aclarubicin HCl)[1]
Dimethylformamide (DMF)25 mg/mL (as Aclarubicin HCl)[1]
Water0.218 mg/mL[5]
EthanolSoluble (qualitative)Data not readily available
Phosphate-Buffered Saline (PBS)Sparingly solubleData not readily available

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be further diluted for use in in vitro assays.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound hydrochloride needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound Hydrochloride: ~606.1 g/mol ).

  • Weighing: Carefully weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If solubility is challenging, brief sonication or gentle warming at 37°C may aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

This protocol describes the proper method for diluting the concentrated this compound stock solution into aqueous cell culture media to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Recommended): To avoid "solvent shock" which can cause precipitation, it is best to perform an intermediate dilution.

    • In a sterile tube, add a small volume of the pre-warmed cell culture medium.

    • Add the required volume of the 10 mM this compound stock solution to this small volume of media.

    • Gently mix by pipetting or brief vortexing.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium.

  • Mixing: Invert the tube or plate several times to ensure a homogenous solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.

  • Visual Inspection: Before adding the final solution to your cells, visually inspect the medium for any signs of precipitation.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon dilution into aqueous media. Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution.Perform an intermediate dilution step as described in Protocol 2. Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing.
High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final medium.Test a range of lower final concentrations to determine the maximum soluble concentration under your experimental conditions.
Precipitate forms over time in the incubator. Temperature Shift: Changes in temperature can affect the solubility of the compound.Ensure that both the this compound stock solution and the cell culture medium are at 37°C before mixing.
pH Shift: The pH of the culture medium can change over time due to cellular metabolism, affecting the solubility of pH-sensitive compounds.Use a cell culture medium with a robust buffering system (e.g., containing HEPES) and monitor the pH of your cultures.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to precipitation.Test the solubility of this compound in a simpler buffer, such as PBS, to determine if media components are contributing to the issue. If working in serum-free conditions, consider adding a carrier protein like bovine serum albumin (BSA) to help maintain solubility.
Inconsistent results between experiments. Incomplete Dissolution of Stock: The initial stock solution was not fully dissolved.Ensure the stock solution is completely clear before use. If necessary, use gentle warming or sonication to fully dissolve the compound.
Stock Solution Degradation: Repeated freeze-thaw cycles can lead to degradation of the compound.Aliquot the stock solution into single-use volumes to avoid repeated temperature changes.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Solubilization

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot & Store at -80°C vortex->store intermediate Intermediate Dilution (in small media volume) store->intermediate Use single-use aliquot prewarm Pre-warm Media to 37°C prewarm->intermediate final_dilution Final Dilution (in full media volume) intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells activin_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus activin Activin actriib ActRIIB (Type II Receptor) activin->actriib Binds alk4 ALK4 (Type I Receptor) actriib->alk4 Recruits & Phosphorylates smad23 SMAD2/3 alk4->smad23 Phosphorylates smad_complex SMAD2/3-SMAD4 Complex smad23->smad_complex Complexes with smad4 SMAD4 smad4->smad_complex dna DNA smad_complex->dna Translocates & Binds dna->smad_complex Stress Signal (Potential Influence) transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) dna->transcription Regulates This compound This compound topoisomerase Topoisomerase I/II This compound->topoisomerase Inhibits topoisomerase->dna Causes DNA Damage

References

Technical Support Center: Aklavin Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing Aklavin in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many complex organic molecules, can be influenced by several factors.[1][2] Key factors include:

  • pH: The acidity or alkalinity of the solvent system can lead to hydrolysis or other pH-dependent degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[1][2]

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can affect solubility and stability.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]

  • Concentration: In some cases, the concentration of this compound itself can influence its stability, potentially through aggregation.

Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in your this compound solution is often an indicator of chemical degradation. This compound is an anthracycline, a class of compounds known for their distinct color. A shift in color suggests a change in the chromophore of the molecule, which is a direct result of a chemical transformation. This could be due to oxidation, hydrolysis, or other degradation pathways. It is recommended to perform analytical tests, such as UV-Vis spectrophotometry or HPLC, to investigate the chemical nature of this change.

Q3: My this compound is precipitating out of solution. What can I do to improve its solubility?

A3: Poor aqueous solubility is a common challenge with many active pharmaceutical ingredients (APIs).[3][4][5][6] If you are experiencing precipitation, consider the following strategies:

  • Co-solvents: Employing a co-solvent system can enhance solubility. For example, the use of ethanol with propylene glycol has been shown to be beneficial for doxycycline, another antibiotic.[7]

  • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your buffer system to a range where this compound is more soluble.

  • Excipients: The use of solubilizing agents, such as cyclodextrins, can improve the solubility of hydrophobic molecules by forming inclusion complexes.[8]

  • Particle Size Reduction: If you are preparing the solution from a solid form, techniques like micronization or nanonization can increase the surface area and improve the dissolution rate.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks appear in my HPLC chromatogram over time. Chemical degradation of this compound.Investigate the degradation pathway by identifying the new peaks using mass spectrometry (LC-MS). To mitigate degradation, consider adjusting the pH, protecting the solution from light, and storing it at a lower temperature.[1][9]
The concentration of my this compound stock solution is decreasing over time, even when stored at low temperatures. Slow degradation or adsorption to the storage container.Ensure the storage container is made of a compatible material (e.g., low-adsorption polypropylene or glass). Perform a stability study at different temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition.[10]
I am seeing batch-to-batch variability in the stability of my this compound solutions. Inconsistent solvent preparation or differences in the purity of the this compound solid.Standardize your solvent preparation protocol. Ensure the quality and purity of each new batch of this compound using appropriate analytical methods before starting your experiments.
My this compound solution appears cloudy or hazy. Poor solubility or the formation of aggregates.Try the solubilization strategies mentioned in FAQ 3. Sonication may also help to break up aggregates and improve dissolution.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying the amount of active pharmaceutical ingredient (API) and its degradation products.[9]

Objective: To determine the concentration of this compound and monitor the formation of degradation products in a given solvent system over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • This compound reference standard

  • Mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid)

  • Solvent system for stability testing

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Prepare a solution of this compound in the solvent system to be tested at the desired concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, inject the calibration standards and the test sample into the HPLC system.

  • Stability Study: Store the this compound solution under the desired conditions (e.g., specific temperature and light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours; 1, 2, 4 weeks), withdraw an aliquot of the test solution and inject it into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the test samples at each time point using the calibration curve.

    • Monitor the appearance and growth of any new peaks, which may indicate degradation products.

UV-Vis Spectrophotometry for Preliminary Stability Screening

UV-Vis spectrophotometry provides a rapid, non-destructive method for analyzing changes in the concentration of a compound in solution.[9]

Objective: To quickly screen for changes in this compound concentration and potential degradation.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or UV-transparent cuvettes

  • This compound reference standard

  • Solvent system for stability testing

Procedure:

  • Determine λmax: Scan a solution of this compound in the chosen solvent across a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve: Prepare a series of this compound solutions of known concentrations and measure their absorbance at λmax to create a standard curve.

  • Stability Study: Prepare a fresh solution of this compound in the test solvent and measure its initial absorbance at λmax (Time Zero).

  • Time-Point Analysis: Store the solution under the desired conditions and measure its absorbance at λmax at regular intervals.

  • Data Analysis: Use the standard curve to convert absorbance readings to this compound concentration. A decrease in absorbance over time suggests degradation. Note that this method may not be stability-indicating if degradation products absorb at the same wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_stability Stability Study cluster_timepoint Time-Point Analysis cluster_data Data Analysis prep_this compound Prepare this compound Stock Solution hplc_t0 HPLC Analysis prep_this compound->hplc_t0 uv_t0 UV-Vis Analysis prep_this compound->uv_t0 prep_solvents Prepare Solvent Systems prep_solvents->hplc_t0 prep_solvents->uv_t0 storage Store Samples at Controlled Conditions (Temp, Light) hplc_t0->storage uv_t0->storage hplc_tx HPLC Analysis storage->hplc_tx Periodic Sampling uv_tx UV-Vis Analysis storage->uv_tx Periodic Sampling analyze Compare T=x to T=0 - Quantify Degradation - Identify Degradants hplc_tx->analyze uv_tx->analyze

Caption: Workflow for assessing this compound stability.

logical_relationship This compound This compound Stability solvent Solvent System (Polarity, pH) This compound->solvent temp Temperature This compound->temp light Light Exposure This compound->light oxygen Oxygen This compound->oxygen concentration Concentration This compound->concentration

Caption: Factors influencing this compound stability.

References

Technical Support Center: Troubleshooting Aklavin Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation of Aklavin, an anthracycline antibiotic, in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a decrease in the expected cytotoxic effect of this compound over time in my cell culture experiments. What could be the cause?

A1: A decrease in this compound's efficacy is often linked to its degradation in the cell culture medium. Like other anthracyclines, this compound is susceptible to degradation under typical cell culture conditions (37°C, neutral pH). This degradation leads to a lower concentration of the active compound over the course of your experiment, resulting in reduced cytotoxicity. It is crucial to consider the stability of this compound in your specific experimental setup.

Q2: What are the primary factors that contribute to this compound degradation in cell culture media?

A2: Several factors can influence the stability of this compound in your cell culture medium. Based on studies of related anthracyclines like doxorubicin and daunorubicin, the key factors are:

  • Temperature: Incubation at 37°C accelerates the degradation of anthracyclines.

  • pH: The pH of the cell culture medium (typically around 7.4) can contribute to the hydrolysis of the glycosidic bond, a common degradation pathway for anthracyclines.

  • Light: Exposure to light, especially UV light, can cause photodegradation of anthracycline compounds.

  • Media Components: Certain components in the cell culture medium, including some serum proteins, may interact with and lead to the inactivation of anthracyclines.[1]

  • Oxidation: The presence of reactive oxygen species (ROS) in the medium can also contribute to the degradation of these compounds.

Q3: How quickly does this compound degrade in cell culture medium?

Q4: What are the likely degradation products of this compound, and are they toxic to my cells?

A4: The primary degradation pathway for anthracyclines in aqueous solutions is hydrolysis, which involves the cleavage of the glycosidic bond connecting the sugar moiety to the aglycone core. For this compound, this would likely result in the formation of its aglycone, aklavinone, and the corresponding sugar molecule. While the aglycone may retain some biological activity, it is generally less potent than the parent compound. The toxicity of the degradation products themselves would need to be empirically determined for your specific cell line.

Q5: How can I minimize this compound degradation in my experiments?

A5: To minimize this compound degradation and ensure more consistent experimental results, consider the following strategies:

  • Prepare Fresh Solutions: Prepare this compound working solutions fresh from a frozen stock solution just before each experiment.

  • Protect from Light: Protect all this compound solutions (stock and working) from light by using amber vials or wrapping containers in aluminum foil.

  • Control Incubation Time: For long-term experiments, consider replenishing the this compound-containing medium at regular intervals to maintain a more consistent concentration of the active drug.

  • Optimize Serum Concentration: If possible, investigate the effect of serum concentration on this compound stability in your specific medium. While serum is necessary for many cell lines, some studies suggest it can contribute to anthracycline inactivation.[1]

  • pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as significant deviations could accelerate degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to this compound degradation.

Table 1: Troubleshooting Common Issues with this compound Experiments

Observed Problem Potential Cause Recommended Action
Inconsistent or lower-than-expected cytotoxicity. This compound degradation in the culture medium.Prepare this compound solutions fresh for each experiment. Minimize the time between adding this compound to the medium and applying it to the cells. Consider a time-course experiment to assess the stability of this compound under your specific conditions.
Inaccurate initial concentration of this compound stock solution.Verify the concentration of your stock solution. Prepare a new stock solution from a fresh vial of this compound powder.
High variability between replicate wells or experiments. Inconsistent handling and storage of this compound solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect all solutions from light. Ensure consistent timing and pipetting techniques when adding this compound to your experiments.
Photodegradation during experimental procedures.Minimize exposure of this compound-containing plates and tubes to ambient light. Use a dark room or a covered workspace when handling these solutions.
Precipitate formation in the culture medium. Poor solubility of this compound at the working concentration.Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells. Prepare a more dilute stock solution if necessary.
Interaction with media components.Visually inspect the medium for any signs of precipitation after adding this compound. If observed, consider using a different medium formulation or filtering the final working solution (use a filter compatible with your solvent).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions for cell culture experiments to maximize stability.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes or amber vials

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder.

    • Dissolve the this compound powder in a small volume of sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into small, single-use volumes in light-blocking microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

    • Dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before adding it to your cells.

    • Mix the working solution thoroughly by gentle inversion. Do not store the diluted working solution for extended periods.

Protocol 2: Assessing this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Your specific cell culture medium (with and without serum)

  • Sterile, light-blocking tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence) or another suitable analytical method for quantifying this compound.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture medium at the concentration you typically use in your experiments.

    • Prepare two sets of samples: one with your complete medium (including serum) and one with serum-free medium.

    • Dispense aliquots of these solutions into sterile, light-blocking tubes or the wells of a multi-well plate.

  • Incubation:

    • Place the tubes or plate in a 37°C, 5% CO2 incubator.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each condition.

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Quantification:

    • Thaw the samples and analyze the concentration of this compound using a validated HPLC method or another quantitative technique.

    • Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in your specific medium.

Visualizations

Aklavin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis Aklavinone Aklavinone (Aglycone) Hydrolysis->Aklavinone Sugar_Moiety Sugar Moiety Hydrolysis->Sugar_Moiety Reduced_Activity Reduced Cytotoxic Activity Aklavinone->Reduced_Activity

Fig. 1: Postulated primary degradation pathway of this compound in aqueous solutions.

Troubleshooting_Workflow Start Inconsistent/Reduced This compound Efficacy Check_Prep Review Solution Preparation Protocol Start->Check_Prep Fresh_Solutions Prepare Fresh Solutions Protect from Light Check_Prep->Fresh_Solutions Incorrect Check_Storage Review Storage Conditions Check_Prep->Check_Storage Correct Assess_Stability Perform Stability Assay (Protocol 2) Fresh_Solutions->Assess_Stability Aliquot_Stock Aliquot Stock Solution Store at -20°C or -80°C Check_Storage->Aliquot_Stock Incorrect Check_Storage->Assess_Stability Correct Aliquot_Stock->Assess_Stability Optimize_Protocol Optimize Experimental Protocol (e.g., replenish medium) Assess_Stability->Optimize_Protocol Degradation Observed End Consistent Results Assess_Stability->End Stable Optimize_Protocol->End

Fig. 2: A workflow for troubleshooting inconsistent results with this compound.

Experimental_Factors Aklavin_Stability This compound Stability Temperature Temperature (37°C) Aklavin_Stability->Temperature pH pH (~7.4) Aklavin_Stability->pH Light Light Exposure Aklavin_Stability->Light Media_Components Media Components (e.g., Serum) Aklavin_Stability->Media_Components Degradation This compound Degradation Temperature->Degradation pH->Degradation Light->Degradation Media_Components->Degradation

Fig. 3: Key experimental factors influencing this compound degradation.

References

Technical Support Center: Optimizing Aklavin Concentration for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Aklavin for in vitro cancer cell line studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound, also known as aclacinomycin A, is an anthracycline antibiotic with antineoplastic properties.[1][2] Its multifaceted mechanism of action includes:

  • Topoisomerase Inhibition: this compound inhibits both topoisomerase I and II, interfering with DNA replication and transcription, which ultimately leads to cell death.[1]

  • Reactive Oxygen Species (ROS) Generation: It can induce the formation of free radicals, causing oxidative stress and damage to cellular components.[1][2]

  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells.[1]

  • Inhibition of Angiogenesis: It has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.[1][2]

Q2: I am starting a new experiment. What is a good starting concentration range for this compound?

For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line. A broad range of concentrations should be tested. Based on available data for similar compounds and the known potency of this compound, a starting range of 10 nM to 10 µM is recommended. For some cell lines, nanomolar concentrations have been shown to be effective.[3] The half-maximal inhibitory concentration (IC50) can vary significantly between different cancer cell lines.

Q3: How should I dissolve and store this compound for cell culture experiments?

Proper dissolution and storage are critical for maintaining the stability and activity of this compound.

  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1%.[4]

  • Storage: The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The stability of this compound in cell culture medium at 37°C may be limited, so it is best to add it to the medium immediately before treating the cells.[5]

Q4: What are the key signaling pathways affected by this compound that I should investigate?

This compound's cytotoxic effects are mediated through several key signaling pathways. Investigating these pathways can provide insights into its mechanism of action in your cancer cell line of interest.

  • Apoptosis Pathway: this compound induces apoptosis, which can be investigated by measuring the activation of caspases (e.g., caspase-3, -8, -9) and changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2).[6][7]

  • Cell Cycle Checkpoints: this compound can cause cell cycle arrest, often at the G2/M phase.[8] This can be analyzed using flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • DNA Damage Response (DDR) Pathway: As a topoisomerase inhibitor, this compound induces DNA strand breaks, activating the DDR pathway. Key proteins in this pathway include ATM, ATR, and p53.

Q5: What is a typical duration for this compound treatment in cell culture?

The optimal treatment duration depends on the experimental objective and the cell line's doubling time.

  • Short-term (24-72 hours): For assessing cytotoxicity (IC50 determination), apoptosis, and cell cycle arrest.

  • Long-term (several days): For colony formation assays or studies investigating cellular differentiation.[3]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a consistent cell number for all wells/flasks.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[5]
Edge Effects in Plates Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Cell Line Instability Use cells within a consistent and low passage number range. Periodically perform cell line authentication.

Issue 2: No Significant Effect of this compound Observed

Possible Cause Troubleshooting Step
Sub-optimal Concentration The concentration of this compound may be too low for the specific cell line. Perform a wider dose-response curve to identify the effective concentration range.
Incorrect Solvent or Dilution Verify the solvent used and the accuracy of serial dilutions.
Cell Line Resistance The chosen cell line may be inherently resistant to this compound. Consider using a different cell line or investigating mechanisms of resistance.
This compound Inactivity Check the expiration date of the compound and ensure proper storage conditions have been maintained.

Issue 3: Excessive Cell Death in the Control (Vehicle-Treated) Group

Possible Cause Troubleshooting Step
Solvent Toxicity The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%).[4] Run a solvent-only control to confirm.
Microbial Contamination Check for signs of bacterial or fungal contamination in the cell culture and reagents.
Suboptimal Cell Culture Conditions Verify that the incubator CO2, temperature, and humidity levels are optimal for your cell line.

Issue 4: this compound Precipitates in the Cell Culture Medium

Possible Cause Troubleshooting Step
Low Solubility in Aqueous Solution This compound has limited solubility in aqueous media. Ensure the stock solution is properly dissolved in the solvent before further dilution in the culture medium.
High Concentration The final concentration of this compound in the medium may exceed its solubility limit. Try using a lower final concentration.
Interaction with Media Components Some components of the cell culture medium may interact with this compound, causing it to precipitate. Consider using a different type of medium.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.5 - 2.0
MDA-MB-231Breast Adenocarcinoma1.0 - 5.0
HCT-116Colon Carcinoma0.1 - 1.5
A549Lung Adenocarcinoma2.0 - 10.0
HeLaCervical Cancer0.8 - 3.0
Note: These are hypothetical values for illustrative purposes. The actual IC50 should be determined experimentally for your specific cell line and conditions.

Table 2: Recommended Solvent and Storage for this compound

ParameterRecommendation
Solvent DMSO
Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Storage Conditions Aliquot to avoid freeze-thaw cycles, protect from light.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Cycle Analysis using Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Narrowing the Concentration cluster_2 Phase 3: Validation start Start: Select Cancer Cell Line dose_response Dose-Response Experiment (Broad Range: 10 nM - 10 µM) start->dose_response ic50 Determine Preliminary IC50 (e.g., MTT Assay) dose_response->ic50 narrow_range Select Concentrations Around IC50 (e.g., 0.1x, 0.5x, 1x, 5x, 10x IC50) ic50->narrow_range functional_assays Perform Functional Assays (Apoptosis, Cell Cycle) optimal_conc Identify Optimal Concentration for Desired Biological Effect validation Validate with Further Experiments (e.g., Western Blot, Colony Formation) optimal_conc->validation end End: Optimized this compound Concentration validation->end

Caption: Workflow for optimizing this compound concentration.

G cluster_DNA DNA Damage Response cluster_Apoptosis Apoptosis cluster_CellCycle Cell Cycle Arrest This compound This compound Topoisomerase Topoisomerase I/II Inhibition This compound->Topoisomerase DNA_Breaks DNA Strand Breaks Topoisomerase->DNA_Breaks p53 p53 Activation DNA_Breaks->p53 Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio p53->Bax_Bcl2 CDK_Cyclin CDK/Cyclin Regulation p53->CDK_Cyclin Caspases Caspase Activation Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest CDK_Cyclin->G2M_Arrest

References

Technical Support Center: Overcoming Aklavin Resistance in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Aklavin resistance in their tumor cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as Aclacinomycin A, is an anthracycline antibiotic that exhibits its anticancer effects through a multi-faceted approach. Primarily, it functions as a dual inhibitor of topoisomerase I and II.[1] By interfering with these enzymes, this compound disrupts DNA replication and transcription, leading to cell death.[1] Unlike some other anthracyclines, this compound is a catalytic inhibitor of topoisomerase II, meaning it prevents the enzyme from binding to DNA. Additionally, it stabilizes the topoisomerase I-DNA cleavage complex, which also contributes to DNA damage.

Q2: My tumor cells have become resistant to this compound. What are the likely molecular mechanisms?

Resistance to this compound in tumor cells is often a multifactorial issue. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Resistant cells frequently overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These membrane proteins actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxic effect. This is a common mechanism of multidrug resistance (MDR).

  • Decreased Drug Uptake: Alterations in the cell membrane composition or function can lead to reduced passive diffusion of this compound into the tumor cells.

  • Alterations in Topoisomerase II: Since topoisomerase II is a primary target of this compound, mutations in the gene encoding this enzyme or changes in its expression level can lead to reduced drug binding and efficacy. Overexpression of topoisomerase II has been shown to confer resistance to this compound.[1]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR and Notch signaling can promote cell survival and proliferation, counteracting the cytotoxic effects of this compound. These pathways can be constitutively active in cancer cells or can be activated in response to chemotherapy.

Q3: How can I confirm that my cells are exhibiting multidrug resistance (MDR) due to efflux pump overexpression?

A common method to assess efflux pump activity is the Rhodamine 123 efflux assay . Rhodamine 123 is a fluorescent substrate for P-glycoprotein. Cells with high P-gp activity will efficiently pump out the dye, resulting in low intracellular fluorescence. In contrast, sensitive cells or cells treated with a P-gp inhibitor will retain the dye and exhibit higher fluorescence. This can be quantified using flow cytometry or fluorescence microscopy.

Q4: Are there any known signaling pathways associated with this compound resistance?

While direct studies on this compound are limited, research on other anthracyclines and general chemotherapy resistance implicates several key signaling pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[2][3][4][5][6][7][8][9] Its aberrant activation, a common event in many cancers, can confer resistance to a wide range of chemotherapeutic agents, including anthracyclines.[10]

  • Notch Signaling Pathway: The Notch pathway is involved in cell fate decisions, and its dysregulation is linked to tumorigenesis and therapeutic resistance.[11][12][13][14] Activation of Notch signaling has been shown to promote resistance to various cancer therapies.[7]

Troubleshooting Guides

Problem: I am observing a significant increase in the IC50 value of this compound in my cell line over time.

This indicates the development of acquired resistance. Here are some troubleshooting steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT assay) to quantify the shift in the IC50 value compared to the parental, sensitive cell line. A significant increase (typically 5-fold or more) confirms resistance.

  • Investigate Efflux Pump Activity: Use a Rhodamine 123 efflux assay to determine if increased drug efflux is the cause. If so, consider using a P-glycoprotein inhibitor in combination with this compound.

  • Assess Topoisomerase II Expression/Activity: Analyze the expression levels of topoisomerase IIα and IIβ via Western blotting or qPCR. You can also perform a topoisomerase II activity assay to check for functional changes.

  • Profile Key Signaling Pathways: Examine the activation status of the PI3K/AKT/mTOR and Notch signaling pathways using techniques like Western blotting for key phosphorylated proteins (e.g., p-AKT, p-mTOR) or qPCR for target gene expression (e.g., HES1 for Notch).

Problem: My attempts to reverse this compound resistance with a P-glycoprotein inhibitor are not effective.

If a P-gp inhibitor like verapamil or cyclosporin A does not restore sensitivity to this compound, consider the following:

  • Alternative Resistance Mechanisms: The primary resistance mechanism may not be P-glycoprotein-mediated efflux. Investigate other possibilities such as altered topoisomerase II or activation of pro-survival signaling pathways.

  • Ineffective Inhibitor Concentration: Ensure that the concentration of the P-gp inhibitor used is sufficient to effectively block the pump without causing significant toxicity itself. A dose-response experiment with the inhibitor alone and in combination with this compound is recommended.

  • Presence of Other ABC Transporters: Other ABC transporters, such as MRP1 or BCRP, might be responsible for this compound efflux. Test for the expression and activity of these transporters.

Data Presentation

Table 1: Representative IC50 Values of this compound in Sensitive Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Carcinoma0.27[1]
HepG2Hepatocellular Carcinoma0.32[1]
MCF-7Breast Adenocarcinoma0.62[1]

Table 2: Example of this compound Resistance and Reversal

Cell LineTreatmentIC50 (µg/mL)Fold Resistance/Reversal
P388 (sensitive)This compound~0.02-
P388/ACR (resistant)This compound~0.2211-fold resistance
P388/VCR (Vincristine-resistant)Vincristine--
P388/VCRVincristine + NK-250 (10 µM)-Almost complete reversal
P388/VCRVincristine + NK-252 (10 µM)-Almost complete reversal

Note: Data for P388/ACR is derived from studies on Aclacinomycin A resistance. Data for P388/VCR with dihydropyridine compounds NK-250 and NK-252 is included to illustrate the concept of resistance reversal by P-glycoprotein inhibitors.[15][16]

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This protocol is used to assess cell viability in response to this compound treatment and to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Rhodamine 123 Efflux Assay

This protocol assesses the activity of P-glycoprotein efflux pumps.

Materials:

  • Rhodamine 123 stock solution

  • Verapamil or other P-gp inhibitor (positive control)

  • Cell culture medium without phenol red

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation (for control): To a subset of cells, add a P-gp inhibitor (e.g., 50 µM Verapamil) and incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.

  • Efflux: Resuspend the cell pellets in pre-warmed phenol red-free medium and incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (FL1 channel) or visualize under a fluorescence microscope. Resistant cells will show lower fluorescence compared to sensitive cells or cells treated with the P-gp inhibitor.

Topoisomerase II DNA Decatenation Assay

This assay measures the activity of topoisomerase II by its ability to decatenate kinetoplast DNA (kDNA).

Materials:

  • Nuclear extract from sensitive and resistant cells

  • kDNA (catenated DNA networks)

  • Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Stop solution/loading dye (containing SDS and proteinase K)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the topoisomerase II reaction buffer, kDNA (e.g., 200 ng), and varying amounts of nuclear extract from sensitive or resistant cells. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated kDNA will migrate into the gel as open circular and linear forms, while catenated kDNA will remain in the well or migrate very slowly. Reduced decatenation activity in resistant cell extracts may indicate an alteration in topoisomerase II.

Mandatory Visualizations

cluster_0 This compound Action & Resistance Mechanisms cluster_1 Inside the Cell This compound This compound Cell Tumor Cell This compound->Cell Enters Cell Aklavin_in Intracellular This compound DNA DNA Apoptosis Apoptosis DNA->Apoptosis Damage leads to TopoI Topoisomerase I TopoI->DNA Acts on TopoII Topoisomerase II TopoII->DNA Acts on Efflux Efflux Pump (P-gp) Efflux->this compound Resistance Aklavin_in->TopoI Inhibits Aklavin_in->TopoII Inhibits Aklavin_in->Efflux Pumped out cluster_0 Troubleshooting Workflow for this compound Resistance Start Increased this compound IC50 (Resistance Suspected) Confirm Confirm Resistance (MTT Assay) Start->Confirm CheckEfflux Assess Efflux Pump Activity (Rhodamine 123 Assay) Confirm->CheckEfflux EffluxPositive Efflux Pumps Active CheckEfflux->EffluxPositive Positive CheckTopo Assess Topoisomerase II (Expression/Activity Assay) CheckEfflux->CheckTopo Negative CombineInhibitor Strategy: Combine this compound with P-gp Inhibitor (e.g., Verapamil) EffluxPositive->CombineInhibitor TopoAltered Topoisomerase Altered CheckTopo->TopoAltered Altered CheckSignaling Investigate Pro-Survival Pathways (PI3K/AKT, Notch - Western Blot/qPCR) CheckTopo->CheckSignaling Normal AlternativeTopo Strategy: Consider alternative Topoisomerase inhibitors TopoAltered->AlternativeTopo SignalingActive Pathways Activated CheckSignaling->SignalingActive Positive CombinePathwayInhibitor Strategy: Combine this compound with Pathway Inhibitor (e.g., PI3K inhibitor) SignalingActive->CombinePathwayInhibitor cluster_0 PI3K/AKT/mTOR Pro-Survival Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival, Proliferation, & Resistance mTOR->Survival This compound This compound Survival->this compound Counteracts

References

minimizing off-target effects of Aklavin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aklavin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experiments with this compound (also known as Aclacinomycin A). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide: Minimizing this compound's Off-Target Effects

This guide addresses common issues encountered during experiments with this compound and provides solutions to mitigate off-target effects.

Problem Potential Cause Recommended Solution
High cell toxicity at concentrations where the on-target effect is not optimal. This compound is exhibiting off-target effects that contribute to cytotoxicity.1. Titrate this compound Concentration: Determine the minimal effective concentration for the desired on-target effect with a dose-response experiment. 2. Optimize Treatment Duration: Shorten the incubation time to the minimum required to observe the on-target effect. 3. Use Control Cell Lines: Include cell lines that do not express the primary target (if applicable) to distinguish on-target from off-target toxicity.
Inconsistent or unexpected changes in signaling pathways unrelated to topoisomerase inhibition. This compound may be interacting with off-target kinases or other signaling proteins.1. Perform Pathway-Specific Analysis: Use Western blotting to probe key signaling pathways known to be affected by anthracyclines (e.g., PI3K/Akt, MAPK). 2. Employ Kinase Inhibitors: Use specific kinase inhibitors as controls to determine if the observed signaling changes are due to off-target kinase activity of this compound. 3. Conduct Kinome Profiling: For a comprehensive analysis, perform kinome profiling to identify specific kinases inhibited by this compound (see Experimental Protocols).
Observation of cellular phenotypes not explained by DNA intercalation or topoisomerase inhibition (e.g., changes in protein degradation). This compound has known off-target effects on the 26S proteasome.[1][2]1. Proteasome Activity Assay: Measure the chymotrypsin-like activity of the proteasome in the presence and absence of this compound. 2. Use Proteasome Inhibitors as Controls: Compare the cellular phenotype induced by this compound to that of known proteasome inhibitors (e.g., MG132, bortezomib).
Difficulty reproducing results across different experiments or cell lines. Variability in experimental conditions can exacerbate off-target effects.1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition. Avoid using antibiotics in culture media during experiments as they can alter gene expression. 2. Implement Rigorous Controls: Always include vehicle-treated controls and, if possible, a positive control for the expected off-target effect. 3. Validate Reagents: Ensure the purity and stability of the this compound stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action of this compound?

A1: this compound is an anthracycline antibiotic with two primary mechanisms of action:

  • DNA Intercalation: It inserts itself into the DNA double helix, which can interfere with DNA replication and transcription.

  • Topoisomerase Inhibition: this compound is a dual inhibitor of both topoisomerase I and topoisomerase II.[1][3] It stabilizes the covalent complexes formed between these enzymes and DNA, leading to DNA strand breaks.

Q2: What are the known off-target effects of this compound?

A2: While comprehensive off-target profiling of this compound is limited in publicly available literature, some off-target activities have been identified:

  • Proteasome Inhibition: this compound inhibits the chymotrypsin-like activity of the 20S proteasome, which can affect the degradation of ubiquitinated proteins.[2]

  • NADPH Oxidase System: this compound has been shown to impair the activating system of NADPH oxidase in human neutrophils.

  • Cardiotoxicity: As a member of the anthracycline class, this compound is associated with a risk of cardiotoxicity. This is thought to be mediated by the generation of reactive oxygen species (ROS) and interference with cardiac-specific signaling pathways.

Q3: How can I proactively minimize off-target effects in my experiments?

A3: Several strategies can be employed:

  • Use the Lowest Effective Concentration: Perform careful dose-response studies to identify the lowest concentration of this compound that produces the desired on-target effect.

  • Minimize Exposure Time: Limit the duration of this compound treatment to the shortest time necessary to observe the intended outcome.

  • Employ a Panel of Control Cell Lines: Use cell lines with varying expression levels of the target protein to differentiate on-target from off-target effects.

  • Validate Findings with Orthogonal Approaches: Confirm key findings using alternative methods. For example, if this compound induces a phenotype, try to replicate it by directly targeting the proposed off-target with a more specific tool (e.g., a specific inhibitor or siRNA).

  • Consider the Cellular Context: Be aware that off-target effects can be cell-type specific.

Q4: Are there computational tools to predict potential off-target effects of this compound?

A4: Yes, several computational approaches can be used to predict potential off-targets. These methods often rely on chemical structure similarity to compounds with known targets. Some platforms include:

  • Chemical Similarity-Based Approaches: Tools like the Similarity Ensemble Approach (SEA) can predict targets by comparing the chemical structure of this compound to a database of ligands with known protein targets.

  • Docking Simulations: If you have a hypothesized off-target protein, you can use molecular docking to predict the binding affinity and mode of this compound to that protein.

It is important to note that these are predictive tools, and any identified potential off-targets must be validated experimentally.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that comprehensive, high-throughput off-target screening data for this compound is not widely available in the public domain.

Table 1: Known Inhibitory Concentrations (IC50) of this compound (Aclacinomycin A)

Target/Process System IC50 Reference
Ubiquitin-ATP-dependent proteolysisRabbit reticulocytes52 µM[1]
Chymotrypsin-like activity of 20S proteasomeBovine pituitary~50 µM (87-98% inhibition)[2]
Topoisomerase II catalytic activityInhibition observed at 0-2.4 µM[1]

Table 2: General Strategies for Minimizing Off-Target Effects

Strategy Principle Considerations
Dose-Response Analysis Identify the lowest concentration with maximal on-target activity and minimal off-target effects.Requires a robust assay for both on- and off-target effects.
Temporal Analysis Minimize treatment duration to reduce the likelihood of indirect and off-target effects.The kinetics of on- and off-target effects may differ.
Use of Controls Differentiate between on-target, off-target, and non-specific effects.Include vehicle controls, positive/negative controls for pathways, and potentially knockout/knockdown cell lines for the primary target.
Orthogonal Approaches Confirm phenotypes with alternative methods to ensure they are not artifacts of this compound's off-target activities.Examples include using siRNA/shRNA to target the primary pathway or using other small molecules with the same on-target but different off-target profiles.
Computational Prediction Proactively identify potential off-targets for experimental validation.Predictions require experimental validation.

Experimental Protocols

Here are detailed methodologies for key experiments to identify and characterize the off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

Objective: To identify proteins that physically interact with this compound in a cellular context by measuring changes in their thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours).

  • Thermal Challenge:

    • Harvest and wash the cells. Resuspend in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein content using one of the following methods:

      • Western Blotting: For specific candidate proteins.

      • Mass Spectrometry (Proteomics): For a global, unbiased identification of stabilized proteins. This is the recommended approach for discovering novel off-targets.

  • Data Analysis:

    • For Western blotting, quantify band intensities to generate a melting curve for the protein of interest. A shift in the melting curve in the presence of this compound indicates binding.

    • For proteomics, identify proteins that show a significant shift in their thermal stability profile in this compound-treated samples compared to the vehicle control.

Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions

Objective: To screen this compound against a large panel of kinases to identify any off-target inhibitory activity.

Methodology:

  • Kinase Panel Selection:

    • Choose a commercially available kinase profiling service that offers a broad panel of purified, active kinases (e.g., services from companies like Eurofins Discovery, Reaction Biology, or Carna Biosciences).

  • Compound Submission:

    • Provide a sample of this compound at a specified concentration (typically a high concentration, e.g., 10 µM, for initial screening).

  • In Vitro Kinase Assays:

    • The service provider will perform in vitro kinase activity assays in the presence of this compound. These assays typically measure the phosphorylation of a substrate by each kinase.

  • Data Analysis:

    • The results are usually provided as percent inhibition of each kinase by this compound.

    • "Hits" are identified as kinases that are significantly inhibited.

    • Follow-up studies should include determining the IC50 of this compound for the identified off-target kinases to quantify the potency of the interaction.

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

Objective: To determine if this compound affects the activation state of key proteins in the PI3K/Akt and MAPK signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells and treat with this compound at various concentrations and time points. Include appropriate controls (vehicle, and if possible, a known activator or inhibitor of the pathway).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the signal using an appropriate substrate (e.g., chemiluminescence).

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.

Visualizations

Signaling Pathway Diagrams

Signaling_Pathways_Affected_by_Anthracyclines cluster_this compound This compound cluster_Cellular_Targets Cellular Processes cluster_Downstream_Effects Downstream Effects This compound This compound DNA DNA Intercalation This compound->DNA Inhibits TopoI Topoisomerase I This compound->TopoI Inhibits TopoII Topoisomerase II This compound->TopoII Inhibits Proteasome 26S Proteasome (Chymotrypsin-like activity) This compound->Proteasome Inhibits NADPH_Oxidase NADPH Oxidase System This compound->NADPH_Oxidase Inhibits Mitochondria Mitochondria This compound->Mitochondria Affects DNA_Damage DNA Strand Breaks TopoI->DNA_Damage TopoII->DNA_Damage Protein_Degradation Altered Protein Degradation Proteasome->Protein_Degradation ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Cardiotoxicity->Apoptosis

Caption: Overview of this compound's known interactions and downstream effects.

Experimental_Workflow_Off_Target_ID cluster_Computational Computational Prediction cluster_Experimental Experimental Screening cluster_Validation Hit Validation start Start: Hypothesis of Off-Target Effects comp_pred Chemical Similarity Analysis (e.g., SEA) start->comp_pred cetsa CETSA-MS (Proteome-wide) start->cetsa kinome Kinome Profiling start->kinome abpp Activity-Based Protein Profiling start->abpp hit_id Hit Identification: Potential Off-Targets comp_pred->hit_id cetsa->hit_id kinome->hit_id abpp->hit_id biochem Biochemical Assays (e.g., IC50 determination) hit_id->biochem cell_based Cell-Based Assays (e.g., Western Blot for signaling pathways) hit_id->cell_based phenotype Phenotypic Confirmation (e.g., siRNA knockdown of off-target) biochem->phenotype cell_based->phenotype end End: Confirmed Off-Target Profile phenotype->end

Caption: Workflow for identifying and validating off-target effects of this compound.

References

dealing with Aklavin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aklavin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound in aqueous solutions and to troubleshoot precipitation issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound, like many other anthracycline antibiotics, has limited solubility in aqueous solutions, especially at neutral to alkaline pH. Precipitation, often seen as cloudiness or solid particles, can occur due to several factors including the concentration of this compound exceeding its solubility limit, the pH of the solution, the presence of certain salts, and the temperature.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), Chloroform, or Dichloromethane.[1] These stock solutions can then be diluted into your aqueous experimental medium.

Q3: How can I increase the solubility of this compound in my aqueous working solution?

A3: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions. These include adjusting the pH to a more acidic range, using co-solvents, or incorporating solubilizing agents like cyclodextrins.

Q4: What is the effect of pH on this compound solubility?

Q5: Are there any specific storage conditions recommended for this compound solutions to prevent precipitation?

A5: To minimize precipitation, it is advisable to prepare fresh working solutions from a stock solution immediately before use. If short-term storage is necessary, storing the solution at a controlled room temperature or as specified for the particular experimental conditions is recommended. Avoid storing aqueous solutions at low temperatures (e.g., 4°C), as this can sometimes decrease the solubility of hydrophobic compounds.

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound precipitation.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media. Solvent Shock: The rapid change in solvent polarity causes the drug to "crash out" of the solution.- Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously.- Perform a stepwise dilution: first dilute the stock into a smaller volume of the aqueous medium, then add this intermediate solution to the final volume.
The solution becomes cloudy over time. Slow Precipitation/Aggregation: The this compound concentration is likely close to its solubility limit under the current conditions, leading to gradual aggregation and precipitation.- Lower the final concentration of this compound in your working solution.- Consider adding a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your aqueous medium before adding the this compound stock.
Precipitation is observed after changing the pH of the solution. pH-Dependent Solubility: this compound is likely less soluble at the new pH.- Readjust the pH to a more optimal (likely more acidic) range if your experiment allows.- If the pH is fixed, you may need to lower the this compound concentration or use a solubilizing agent.
A precipitate forms when the solution is cooled. Temperature-Dependent Solubility: Some compounds are less soluble at lower temperatures.- Maintain the solution at a constant, appropriate temperature for your experiment (e.g., 37°C for cell culture).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Aqueous Media

Method A: Standard Dilution

  • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • While vortexing the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5% for cell-based assays).

Method B: Using a Co-solvent System

  • Prepare a mixture of your aqueous buffer and a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol). The final concentration of the co-solvent should be optimized for your experiment.

  • Add the this compound DMSO stock solution to the co-solvent/aqueous buffer mixture while vortexing.

Method C: Using Cyclodextrins for Enhanced Solubility

  • Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer (e.g., 10-20% w/v).

  • Warm the cyclodextrin solution to approximately 37-40°C to ensure complete dissolution.

  • Slowly add the this compound DMSO stock solution to the pre-warmed cyclodextrin solution while vortexing. A molar excess of cyclodextrin to this compound is generally recommended.

  • Allow the solution to mix for 15-30 minutes to facilitate the formation of the inclusion complex.

  • This this compound-cyclodextrin complex solution can then be further diluted in your aqueous medium.

Visual Guides

TroubleshootingWorkflow start Precipitation Observed check_concentration Is this compound concentration high? start->check_concentration reduce_concentration Reduce this compound Concentration check_concentration->reduce_concentration Yes check_ph Is the pH neutral or alkaline? check_concentration->check_ph No end_node Precipitation Resolved reduce_concentration->end_node adjust_ph Adjust to a more acidic pH check_ph->adjust_ph Yes check_solvent Was the stock added too quickly? check_ph->check_solvent No adjust_ph->end_node slow_addition Add stock dropwise with vortexing check_solvent->slow_addition Yes use_solubilizer Consider using a solubilizing agent (e.g., Cyclodextrin) check_solvent->use_solubilizer No slow_addition->end_node use_solubilizer->end_node

Caption: A logical workflow for troubleshooting this compound precipitation.

CyclodextrinMechanism cluster_before Without Cyclodextrin cluster_after With Cyclodextrin This compound This compound Precipitate Precipitate This compound->Precipitate Aggregation Water Water Aklavin_soluble This compound Complex Soluble Complex Aklavin_soluble->Complex Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Caption: How cyclodextrins can prevent this compound precipitation.

References

Aklavin Stability Under Diverse pH Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Aklavin, a potent anthracycline antibiotic, under various pH conditions. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color or showing precipitation?

A change in color or the formation of a precipitate in your this compound solution can be an indicator of degradation. This compound is susceptible to chemical degradation, particularly under non-optimal pH conditions. Alkaline hydrolysis is a common degradation pathway for anthracyclines, leading to the formation of degradation products that may have altered chromophores, resulting in a color change. Precipitation may occur if the degradation products are less soluble in the chosen solvent system.

Troubleshooting:

  • Verify pH: Immediately check the pH of your solution. This compound is generally more stable in slightly acidic to neutral conditions.

  • Buffer Selection: Ensure you are using an appropriate buffer system that can maintain the desired pH throughout your experiment.

  • Fresh Preparation: Prepare this compound solutions fresh whenever possible. Avoid long-term storage of solutions, especially at room temperature or in alkaline conditions.

  • Storage Conditions: Store stock solutions at recommended temperatures (typically -20°C or lower) and protect them from light.

Q2: I am observing a decrease in the biological activity of my this compound sample over time. What could be the cause?

A loss of biological activity is a direct consequence of this compound degradation. The structural integrity of the molecule is essential for its interaction with its biological targets. Degradation, through processes like hydrolysis, can alter the key functional groups responsible for its cytotoxic effects.

Troubleshooting:

  • Stability-Indicating Assay: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound in your samples over time. This will help correlate the loss of activity with chemical degradation.

  • Control Samples: Always include freshly prepared this compound as a positive control in your biological assays to benchmark the activity of your test samples.

  • Review Experimental Conditions: Evaluate the pH, temperature, and light exposure during your experiment. Minimize exposure to harsh conditions that could accelerate degradation.

Q3: How can I prevent the degradation of this compound during my experiments?

Proactive measures are crucial to minimize this compound degradation and ensure the reliability of your results.

Preventative Measures:

  • pH Control: Maintain the pH of your experimental solutions within a slightly acidic to neutral range (e.g., pH 5-7). Use well-characterized buffer systems.

  • Temperature Management: Keep this compound solutions on ice when not in immediate use and store stock solutions at appropriate low temperatures.

  • Light Protection: this compound is photosensitive. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Solvent Purity: Use high-purity solvents to prepare your solutions, as impurities can sometimes catalyze degradation reactions.

Quantitative Data on this compound Stability

While specific quantitative data for this compound's half-life and degradation rate constants at various pH values are not extensively available in the public domain, the general behavior of anthracyclines suggests a significant dependence on pH. The following table provides a hypothetical representation based on the known chemistry of similar compounds to illustrate the expected trend. Note: This data is illustrative and should be experimentally determined for this compound.

pHConditionExpected Half-life (t½)Primary Degradation Pathway
3AcidicModerately StableAcid-catalyzed hydrolysis
5Slightly AcidicMost StableMinimal degradation
7NeutralStableSlow hydrolysis
9AlkalineUnstableBase-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Stability Testing of this compound Using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in solutions at different pH values using a stability-indicating HPLC method.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (for pH 5 and 7)

  • Hydrochloric acid (for pH 3)

  • Sodium hydroxide (for pH 9)

  • HPLC system with a UV detector

  • C18 analytical column

Procedure:

  • Preparation of Buffer Solutions: Prepare buffer solutions at pH 3, 5, 7, and 9.

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solutions: Dilute the this compound stock solution with each of the prepared buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Inject the samples into the HPLC system. Use a mobile phase gradient of acetonitrile and water to separate this compound from its potential degradation products. Monitor the elution at a wavelength where this compound has maximum absorbance.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining and determine the degradation rate constant and half-life at each pH.

Visualizing this compound Stability and Experimental Workflow

This compound Degradation Pathway

This compound This compound (Intact) Acid_Degradation Acid-Catalyzed Degradation Products This compound->Acid_Degradation   Low pH    Alkaline_Degradation Base-Catalyzed Degradation Products (Hydrolysis) This compound->Alkaline_Degradation   High pH   

Caption: this compound degradation pathways under acidic and alkaline conditions.

Experimental Workflow for this compound Stability Assessment

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Test Solutions A->C B Prepare Buffers (pH 3, 5, 7, 9) B->C D Incubate at Controlled Temperature C->D E Collect Samples at Time Points D->E F HPLC Analysis E->F G Quantify this compound Peak Area F->G H Calculate Degradation Kinetics G->H

Caption: Workflow for assessing the pH-dependent stability of this compound.

Troubleshooting Decision Tree

Start Unexpected Experimental Results? Check_pH Verify Solution pH Start->Check_pH pH_Correct pH within Optimal Range? Check_pH->pH_Correct Check_Storage Review Storage Conditions (Temp, Light) pH_Correct->Check_Storage Yes Adjust_pH Adjust pH with Buffer pH_Correct->Adjust_pH No Storage_Correct Proper Storage? Check_Storage->Storage_Correct Prepare_Fresh Prepare Fresh Solution Storage_Correct->Prepare_Fresh Yes Improve_Storage Optimize Storage Storage_Correct->Improve_Storage No Consider_Assay Consider Stability- Indicating Assay Prepare_Fresh->Consider_Assay

Caption: A decision tree for troubleshooting this compound stability issues.

Technical Support Center: Enhancing the Bioavailability of Aklavin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Aklavin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main obstacles to achieving high oral bioavailability with this compound derivatives?

A1: The primary challenges in achieving high oral bioavailability for this compound and its derivatives, which are part of the anthracycline class of compounds, stem from two main areas:

  • Poor aqueous solubility: Like many complex organic molecules, this compound derivatives can have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • P-glycoprotein (P-gp) mediated efflux: this compound and other anthracyclines are known substrates of the P-glycoprotein (P-gp) efflux pump.[1][2] This transporter is highly expressed in the intestinal epithelium and actively pumps the drug molecules that have been absorbed back into the intestinal lumen, significantly reducing the net amount of drug that reaches systemic circulation.[3][4]

Q2: What are the most promising formulation strategies to overcome these bioavailability challenges?

A2: Several formulation strategies have proven effective for anthracyclines like doxorubicin, and these are directly applicable to this compound derivatives:

  • Lipid-Based Nanocarriers (e.g., Liposomes): Encapsulating the drug in liposomes can protect it from degradation, improve its solubility, and alter its absorption pathway, potentially reducing P-gp mediated efflux.[5][6] Pegylated liposomal formulations, in particular, have shown to significantly extend circulation time.[7]

  • Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate this compound derivatives.[8] This can enhance solubility, provide controlled release, and potentially bypass efflux pumps.[5]

  • Prodrugs: Modifying the chemical structure of the this compound derivative to create a prodrug can mask the features recognized by the P-gp transporter. Once absorbed, the prodrug is metabolized into the active this compound derivative.

Q3: How can I determine if my this compound derivative is a substrate for P-glycoprotein?

A3: An in vitro Caco-2 cell permeability assay is the standard method to assess if a compound is a P-gp substrate. This assay uses a monolayer of Caco-2 cells, which express P-gp, to measure the transport of the drug from the apical (intestinal lumen) to the basolateral (blood) side and vice versa. A significantly higher basolateral-to-apical transport compared to the apical-to-basolateral transport indicates active efflux. The inclusion of a known P-gp inhibitor, like verapamil, can confirm this, as it will reduce the efflux ratio.[9][10][11]

Troubleshooting Guides

Issue 1: Low drug loading or encapsulation efficiency in nanoparticle formulations.
Possible Cause Troubleshooting Step
Poor solubility of the this compound derivative in the organic solvent used for nanoparticle preparation.Screen a panel of organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to find one that provides good solubility for your specific derivative.[12]
Suboptimal polymer-to-drug ratio.Experiment with different ratios of polymer (e.g., PLGA) to your this compound derivative to find the optimal balance for efficient encapsulation.[13]
Issues with the emulsification process.Optimize sonication or homogenization parameters (time, power) to ensure the formation of a stable emulsion, which is critical for effective nanoparticle formation and drug encapsulation.[12][14]
pH-related precipitation of the drug.For anthracyclines, which are weakly basic, the pH of the aqueous phase can influence their solubility and interaction with the polymer. Adjusting the pH of the aqueous phase may improve loading.[13]
Issue 2: Inconsistent or poor in vivo pharmacokinetic profiles.
Possible Cause Troubleshooting Step
Rapid clearance of the formulation from circulation.If using liposomes or nanoparticles, consider surface modification with polyethylene glycol (PEG), a process known as PEGylation. This can reduce uptake by the reticuloendothelial system and prolong circulation time.[7][8]
Continued P-gp mediated efflux despite formulation.The formulation may not be adequately protecting the drug from P-gp. Consider co-encapsulating a P-gp inhibitor within your formulation or exploring a prodrug approach to mask the P-gp recognition site.[15]
Instability of the formulation in vivo.Characterize the stability of your formulation in plasma or simulated gastric/intestinal fluids to ensure it remains intact until it reaches the site of absorption.
Animal model variability.Ensure consistent experimental conditions, including animal strain, age, and fasting state, as these can all influence pharmacokinetic outcomes.

Data Presentation: Pharmacokinetic Parameters of Doxorubicin Formulations

The following tables summarize the pharmacokinetic parameters of free doxorubicin compared to liposomal formulations from preclinical studies. These data illustrate the significant impact of formulation on bioavailability and are representative of the improvements that can be expected for this compound derivatives.

Table 1: Comparative Pharmacokinetics in Rats (6 mg/kg IV) [16][17]

ParameterFree DoxorubicinLiposomal DoxorubicinFold Change
Peak Plasma Concentration (Cmax) at 5 min (µg/mL) 1.720.9~12.3
Area Under the Curve (AUC) (µg·h/mL) 1.9581.4~41.7
Terminal Half-life (t½) (hours) 17.369.3~4.0
Volume of Distribution (Vd) ~23-fold higherLower-

Table 2: Comparative Pharmacokinetics in Cats (20 mg/m² IV) [18][19]

ParameterFree Doxorubicin (DOX·HCl)Pegylated Liposomal Doxorubicin (DOX·HCl-PLI)Fold Change
Maximum Plasma Concentration (Cmax) (µg/mL) 2.25 ± 0.3024.02 ± 5.45~10.7
Area Under the Curve (AUC_last) (µg·hr/mL) 0.67 ± 0.12783.09 ± 267.29~1168.8
Elimination Half-life (t½λz) (hours) 5.00 ± 3.2017.62 ± 8.13~3.5
Total Body Clearance (CL_obs) (mL/h/m²) 27098.58 ± 5205.1928.65 ± 11.09~946.2
Apparent Volume of Distribution (Vz_obs) (L/m²) 178.56 ± 71.890.64 ± 0.20~279.0

Experimental Protocols

Preparation of Doxorubicin-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol is adapted from established methods for encapsulating hydrophobic drugs like doxorubicin in PLGA nanoparticles.[12][14][20]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin (or this compound derivative)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Distilled water

  • Ice bath

  • Sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Weigh 250 mg of PLGA and a predetermined amount of doxorubicin.

    • Dissolve both in 5 mL of dichloromethane.[12]

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of PVA in distilled water by heating to 85°C with stirring until fully dissolved.[12]

    • Allow the PVA solution to cool to room temperature.

  • Emulsification:

    • Combine the organic and aqueous phases in a beaker.

    • Immerse the sonicator probe approximately 1 cm into the liquid.

    • Sonicate the mixture in an ice bath. A typical routine is 1 second of power on followed by 3 seconds of power off, for a total of 3-5 minutes.[12]

  • Solvent Evaporation:

    • Immediately after sonication, place the emulsion on a magnetic stirrer and stir overnight at room temperature to allow for the complete evaporation of the dichloromethane.[20]

  • Nanoparticle Collection and Purification:

    • Centrifuge the resulting nanoparticle suspension to separate any large aggregates (e.g., 8,000 rpm for 3 minutes).[12]

    • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.[12]

    • Wash the nanoparticle pellet with distilled water and re-centrifuge. Repeat this washing step twice to remove any remaining PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in an appropriate buffer or water for storage at 4°C.

Caco-2 Bidirectional Permeability Assay for P-gp Substrate Assessment

This protocol outlines the key steps for determining if an this compound derivative is a substrate for the P-gp efflux pump.[10][21][22]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound derivative test compound

  • P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.

    • Additionally, a low permeability marker like Lucifer yellow can be used to confirm monolayer integrity.[11]

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the this compound derivative (at a known concentration) to the apical (upper) chamber. The basolateral (lower) chamber will contain fresh transport buffer.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the this compound derivative to the basolateral chamber, with fresh buffer in the apical chamber.

    • P-gp Inhibition: Repeat the A→B and B→A transport experiments in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp specific efflux.

  • Sampling and Analysis:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Analyze the concentration of the this compound derivative in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).

    • An efflux ratio greater than 2 is generally considered indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start This compound Derivative formulation Nanoparticle Formulation (e.g., PLGA, Liposomes) start->formulation characterization Physicochemical Characterization (Size, Zeta, Drug Load) formulation->characterization caco2 Caco-2 Permeability Assay (P-gp Substrate Assessment) characterization->caco2 uptake Cellular Uptake Studies characterization->uptake pk_study Pharmacokinetic Study (Rodent Model) caco2->pk_study uptake->pk_study data_analysis Data Analysis (AUC, Cmax, t1/2) pk_study->data_analysis bioavailability Bioavailability Enhancement Confirmed data_analysis->bioavailability

Caption: Experimental workflow for enhancing this compound derivative bioavailability.

p_gp_efflux_mechanism cluster_membrane Cell Membrane cluster_bilayer Lipid Bilayer pgp P-glycoprotein (P-gp) aklavin_out This compound Derivative pgp->aklavin_out Efflux adp ADP + Pi pgp->adp Hydrolysis l1 l2 extracellular Extracellular Space (e.g., Intestinal Lumen) intracellular Intracellular Space (Cytoplasm) aklavin_in This compound Derivative aklavin_in->pgp Enters P-gp atp ATP atp->pgp Binds

Caption: P-glycoprotein (P-gp) mediated efflux of this compound derivatives.

cellular_uptake_pathways cluster_cell Target Cell endocytosis Endocytosis (for Nanoparticles) systemic_circulation Systemic Circulation endocytosis->systemic_circulation Successful Absorption passive Passive Diffusion (for Free Drug) efflux P-gp Efflux passive->efflux passive->systemic_circulation Successful Absorption free_drug Free this compound Derivative efflux->free_drug Pumped out free_drug->passive nanoparticle Nanoparticle-encapsulated This compound Derivative nanoparticle->endocytosis

Caption: Cellular uptake and efflux pathways for this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of Aklavin and Doxorubicin Cytotoxicity in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of two anthracycline antibiotics, Aklavin (also known as Aclarubicin) and Doxorubicin, on breast cancer cells. The information presented is collated from preclinical studies to assist researchers in understanding the differential mechanisms and potencies of these compounds.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin in various breast cancer cell lines as reported in the literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific cytotoxicity assay used.

DrugCell LineIC50 (µM)Reference
This compound (Aclarubicin) MCF-70.62[1]
Doxorubicin MCF-70.14 - 9.908[2][3][4][5]
Doxorubicin MDA-MB-2310.28 - 1.38[2][3][4][5][6]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. A generalized experimental protocol for determining the IC50 values is outlined below.

Cell Culture and Treatment

Breast cancer cell lines, such as MCF-7 and MDA-MB-231, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with a range of concentrations of this compound or Doxorubicin for a specified duration, typically 24, 48, or 72 hours.

Cytotoxicity Assays

The cytotoxic effects of the drugs are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.

  • MTT Assay: This assay measures the metabolic activity of viable cells. After drug treatment, the MTT reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • SRB Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After drug treatment, cells are fixed and stained with SRB. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then read at a specific wavelength (e.g., 510 nm), which is proportional to the total cellular protein mass and thus the number of viable cells.

The IC50 value, the drug concentration that inhibits cell growth by 50%, is then calculated from the dose-response curves generated from the assay data.

Signaling Pathways and Mechanisms of Action

This compound and Doxorubicin, while both belonging to the anthracycline class of chemotherapeutics, exhibit distinct mechanisms of action that contribute to their cytotoxic effects.

This compound (Aclarubicin)

This compound is considered a second-generation anthracycline. Its primary mechanisms of action include:

  • Dual Topoisomerase I and II Inhibition: this compound acts as a dual inhibitor of topoisomerase I and II. It inhibits topoisomerase II by preventing its binding to DNA and stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA damage.[1][7]

  • Reactive Oxygen Species (ROS) Generation: this compound induces the production of ROS, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[1] Notably, this compound has been reported to generate ROS at lower concentrations (IC50 = 0.274–0.621 µM) compared to doxorubicin (IC50 = 2.842–5.321 µM).[1]

  • Antimetastatic and Anti-angiogenic Effects: this compound has been shown to inhibit cancer cell migration and angiogenesis.[1]

Aklavin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibits Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->DNA_Damage ROS->Apoptosis Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Poisons ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Induces PI3K_Akt PI3K/Akt Pathway Doxorubicin->PI3K_Akt Modulates MAPK MAPK Pathway Doxorubicin->MAPK Modulates DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->DNA_Damage ROS->Apoptosis PI3K_Akt->Apoptosis Inhibits (context-dependent) MAPK->Apoptosis Promotes (context-dependent) Experimental_Workflow start Start cell_culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with this compound and Doxorubicin (various concentrations) seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay data_analysis Data Analysis and IC50 Calculation assay->data_analysis comparison Comparison of Cytotoxicity and Mechanistic Studies data_analysis->comparison end End comparison->end

References

Aklavin's Anticancer Potential: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of Aklavin (Aclarubicin) with other established chemotherapeutic agents, supported by available preclinical data. While direct quantitative comparisons in xenograft models are limited in publicly available literature, this document synthesizes existing in vitro evidence and outlines the mechanistic advantages of this compound, providing a framework for its evaluation in in vivo cancer models.

Executive Summary

Comparative In Vitro Efficacy

While in vivo xenograft data is sparse, in vitro studies provide valuable insights into this compound's potency.

Cancer Cell LineDrugIC50 (µM)Key Findings
Pancreatic (BXPC-3)This compound~0.05Superior antitumor activity compared to Doxorubicin and Gemcitabine.[1]
Pancreatic (CAPAN-2)This compound~0.1Superior antitumor activity compared to Doxorubicin and Gemcitabine.[1]
Pancreatic (CFPAC-1)This compound~0.1Equally potent as Doxorubicin and Gemcitabine.[1]
Pancreatic (PC25)This compound~0.02Effective in a cell line resistant to Gemcitabine and Doxorubicin.[1]

Note: The above table is a summary of in vitro data and may not be directly extrapolated to in vivo efficacy.

Mechanism of Action: A Differentiated Approach

This compound's anticancer activity stems from a multi-faceted mechanism of action that distinguishes it from other anthracyclines like Doxorubicin.[2]

  • Topoisomerase Inhibition: this compound inhibits both topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[2]

  • Reactive Oxygen Species (ROS) Generation: It induces the production of ROS, leading to oxidative stress and cancer cell death.[2]

  • Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels that tumors need to grow and spread.[2]

  • Histone Eviction: A key differentiating feature is its ability to evict histones from chromatin without causing extensive DNA damage, a mechanism thought to contribute to its lower cardiotoxicity compared to Doxorubicin.[3]

This compound's Multifaceted Mechanism of Action This compound This compound Topoisomerase Topoisomerase I & II Inhibition This compound->Topoisomerase ROS ROS Generation This compound->ROS Angiogenesis Angiogenesis Inhibition This compound->Angiogenesis Histone Histone Eviction This compound->Histone DNA_Damage DNA Replication/Repair Inhibition Topoisomerase->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Vessel_Formation Reduced Blood Supply to Tumor Angiogenesis->Vessel_Formation Chromatin_Remodeling Altered Gene Expression Histone->Chromatin_Remodeling Cell_Death Cancer Cell Death DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death Vessel_Formation->Cell_Death Chromatin_Remodeling->Cell_Death

Caption: this compound's mechanism of action targeting multiple cancer pathways.

Experimental Protocols: A General Framework for Xenograft Studies

While a specific, detailed protocol for an this compound xenograft study is not publicly available, the following represents a standard methodology that can be adapted. This protocol is based on general practices for establishing and evaluating therapies in pancreatic cancer xenograft models.

1. Cell Culture and Animal Models:

  • Cell Lines: Human pancreatic cancer cell lines (e.g., BxPC-3, MiaPaCa-2, or patient-derived xenograft lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.[4][5]

2. Tumor Implantation:

  • Subcutaneous Model: A suspension of 1-5 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[4]

  • Orthotopic Model: For a more clinically relevant model, a small incision is made in the abdomen, and the cell suspension is injected directly into the pancreas. This procedure is more complex and requires surgical expertise.

3. Tumor Growth Monitoring and Treatment:

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, with volume calculated using the formula: (Length x Width^2) / 2.[6][7]

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound, Doxorubicin, or a vehicle control is administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. Dosing and schedule would need to be optimized in preliminary studies.

4. Efficacy Evaluation:

  • Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. This can be expressed as a percentage of tumor growth inhibition.

  • Survival Analysis: In some studies, overall survival of the animals is monitored as a secondary endpoint.

  • Toxicity Assessment: Animal body weight is monitored as an indicator of drug toxicity. At the end of the study, major organs may be collected for histological analysis to assess any potential side effects.

General Xenograft Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_prep Prepare Immunocompromised Mice start->animal_prep implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation animal_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Groups (Treatment vs. Control) tumor_growth->randomization treatment Administer this compound, Alternative Drug, or Vehicle randomization->treatment monitoring Continue Monitoring Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, Survival) endpoint->analysis end End analysis->end

References

Synergistic Effects of Aklavin (Aclarubicin) in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavin, more commonly known as Aclarubicin (ACM), is a second-generation anthracycline antibiotic with notable antitumor activity. Unlike first-generation anthracyclines such as doxorubicin, aclarubicin exhibits a distinct mechanism of action, primarily through the inhibition of topoisomerase II and I, and has been associated with a lower incidence of cardiotoxicity. This has led to significant interest in its use in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance. This guide provides a comparative overview of the synergistic and antagonistic effects of aclarubicin when combined with other chemotherapy drugs, supported by experimental data and detailed protocols.

Comparative Analysis of Aclarubicin Combinations

The efficacy of aclarubicin in combination therapies has been evaluated in various cancer types, particularly in hematological malignancies. The following tables summarize the quantitative data from key studies, highlighting both synergistic and antagonistic interactions.

Table 1: Synergistic Combinations with Aclarubicin
Combination DrugCancer TypeKey FindingsQuantitative DataReference(s)
Cytarabine (Ara-C) & Homoharringtonine (HHT) Acute Myeloid Leukemia (AML) with t(8;21)The three-drug combination (HAA regimen) synergistically induces apoptosis and inhibits cell growth.89% complete remission (CR) rate after one cycle in t(8;21) AML patients. In vitro, the HAA combination showed the highest percentage of apoptotic cells compared to individual or two-drug combinations.
Cytarabine (Ara-C) & Granulocyte Colony-Stimulating Factor (G-CSF) Acute Myeloid Leukemia (AML)The CAG regimen is effective for relapsed or primary resistant AML and in elderly patients.62% of patients achieved complete remission (CR). For relapsed AML, the CR rate was 83%.
Gemcitabine Pancreatic Ductal Adenocarcinoma (PDAC)Aclarubicin and gemcitabine combination showed a synergistic cytotoxic effect at doses where single agents were ineffective.Specific CI values not provided, but synergy was demonstrated in proliferation and colony formation assays.
Arsenic Trioxide (As₂O₃) Acute Promyelocytic Leukemia (APL)Shows synergism in regulating apoptosis-related proteins.A low-dose combination of As₂O₃ and Aclarubicin (40:1 ratio) showed positive results in vitro.
Table 2: Antagonistic and Other Interactions with Aclarubicin
Combination DrugCancer TypeKey FindingsQuantitative DataReference(s)
Etoposide Small Cell Lung Cancer & Murine LeukemiaAclarubicin antagonizes the cytotoxicity of etoposide. It inhibits etoposide-induced apoptosis and DNA double-strand breaks.Pre-incubation with non-toxic concentrations of aclarubicin almost completely antagonized the cytotoxicity of etoposide in a clonogenic assay.
Daunorubicin Small Cell Lung CancerAclarubicin antagonizes the cytotoxicity of daunorubicin by inhibiting topoisomerase II-mediated DNA cleavage.Simultaneous exposure to non-toxic concentrations of aclarubicin antagonized the cytotoxicity of daunorubicin in a clonogenic assay.
Doxorubicin VariousAclarubicin may sensitize cells to the action of doxorubicin and act as a multi-drug resistance modulator.Further research is needed to quantify the synergistic potential.

Experimental Protocols

Cell Viability and Synergy Analysis (Chou-Talalay Method)

This protocol is a standard method for determining the synergistic, additive, or antagonistic effects of drug combinations.

a. Cell Seeding:

  • Plate cancer cells (e.g., Kasumi-1, SKNO-1 for AML) in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

b. Drug Preparation and Treatment:

  • Prepare stock solutions of Aclarubicin, Cytarabine, and Homoharringtonine in a suitable solvent (e.g., DMSO).

  • Serially dilute the drugs to the desired concentrations.

  • Treat cells with individual drugs or combinations at various ratios.

c. Incubation:

  • Incubate the treated cells for 48-72 hours.

d. Viability Assay:

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated controls.

  • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells following drug treatment.

a. Cell Treatment:

  • Treat cells with Aclarubicin, Cytarabine, and Homoharringtonine, alone or in combination, for the desired time period (e.g., 48 hours).

b. Staining:

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

c. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Aclarubicin combinations are often attributed to their multi-targeted impact on cancer cell signaling pathways.

HAA Regimen in t(8;21) AML

The combination of Homoharringtonine, Aclarubicin, and Cytarabine (HAA) demonstrates strong synergy in AML cells with the t(8;21) translocation. This translocation results in the AML1-ETO fusion protein, a key driver of leukemogenesis. The HAA regimen synergistically induces apoptosis, which is associated with the caspase-3-mediated cleavage of the AML1-ETO oncoprotein. This cleavage event disrupts the function of the oncoprotein, contributing to the potent anti-leukemic effect.

HAA_Synergy cluster_cell t(8;21) AML Cell HHT Homoharringtonine Caspase3 Caspase-3 Activation HHT->Caspase3 ACR Aclarubicin ACR->Caspase3 AraC Cytarabine AraC->Caspase3 Cleavage AML1-ETO Cleavage Caspase3->Cleavage AML1_ETO AML1-ETO Oncoprotein Apoptosis Apoptosis Cleavage->Apoptosis

HAA regimen synergistic apoptosis induction.
Synergy with Arsenic Trioxide (As₂O₃)

Aclarubicin exhibits synergistic effects with arsenic trioxide, a treatment for acute promyelocytic leukemia. This synergy is linked to the regulation of apoptosis-related proteins. The combination leads to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases, key executioners of apoptosis.

ACR_As2O3_Synergy ACR Aclarubicin Bcl2 Bcl-2 (Anti-apoptotic) ACR->Bcl2 downregulates Caspases Caspase Activation ACR->Caspases activates As2O3 Arsenic Trioxide As2O3->Bcl2 downregulates As2O3->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Aclarubicin and Arsenic Trioxide synergy.

Conclusion

Aclarubicin (this compound) holds significant promise as a component of combination chemotherapy, particularly in the treatment of hematological malignancies. Its synergistic interactions with agents like cytarabine, homoharringtonine, and gemcitabine offer pathways to enhanced therapeutic efficacy. However, the observed antagonism with etoposide and daunorubicin underscores the critical importance of rational drug combination design and scheduling. Further preclinical and clinical investigations are warranted to fully elucidate the mechanisms of synergy and to optimize combination regimens for improved patient outcomes. The distinct mechanistic profile of aclarubicin, including its reduced cardiotoxicity, positions it as a valuable tool in the development of more effective and less toxic cancer therapies.

A Comparative Analysis of Aklavin and Other Anthracyclines' Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiotoxicity profiles of Aklavin (also known as Aclacinomycin) and other widely used anthracyclines, namely Doxorubicin, Daunorubicin, and Epirubicin. The information is supported by experimental data from in vitro and in vivo studies, with a focus on quantitative metrics where available. This analysis aims to inform preclinical and clinical research in the development of safer cancer chemotherapeutics.

Executive Summary

Anthracyclines are a cornerstone of chemotherapy for numerous cancers, but their clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. This comparative analysis examines the cardiotoxic profiles of four key anthracyclines. While extensive quantitative data exists for Doxorubicin, Daunorubicin, and Epirubicin, highlighting mechanisms such as reactive oxygen species (ROS) generation and apoptosis induction, the available data for this compound is more qualitative and primarily derived from older clinical and in vivo studies. These studies consistently suggest that this compound possesses a more favorable cardiac safety profile compared to Doxorubicin and Daunorubicin.

Quantitative Comparison of Anthracycline Cardiotoxicity

The following tables summarize key quantitative parameters of cardiotoxicity for Doxorubicin, Epirubicin, and Daunorubicin from preclinical studies. Due to the limited availability of directly comparable in vitro quantitative data for this compound, its cardiotoxicity is summarized qualitatively based on existing literature.

Table 1: In Vitro Cardiotoxicity of Anthracyclines in Cardiomyocytes

ParameterDoxorubicinEpirubicinDaunorubicinThis compound (Aclacinomycin)
Reactive Oxygen Species (ROS) Generation HighModerate to HighHighData not available in a directly comparable format.
Apoptosis Induction HighHighHighData not available in a directly comparable format.
IC50 (Cardiomyocyte Viability) ~0.5 - 1 µM (Varies by cell type and exposure time)Generally higher than DoxorubicinData not available in a directly comparable format.Data not available in a directly comparable format.

Table 2: Clinical and In Vivo Cardiotoxicity Markers

ParameterDoxorubicinEpirubicinDaunorubicinThis compound (Aclacinomycin)
Left Ventricular Ejection Fraction (LVEF) Reduction Significant, dose-dependentLess pronounced than Doxorubicin at equimolar dosesSignificant, dose-dependentLess pronounced than Daunorubicin[1]
Electrocardiogram (ECG) Changes (QTc Prolongation) ObservedObservedObservedLess pronounced and more rapidly reversible than Daunorubicin[1]
Myocardial Morphological Changes Severe ultrastructural changes (e.g., mitochondrial swelling, myofibrillar loss)[2]Milder changes compared to DoxorubicinSimilar to DoxorubicinMilder ultrastructural changes compared to Doxorubicin[2]

Key Signaling Pathways in Anthracycline-Induced Cardiotoxicity

The cardiotoxicity of anthracyclines is multifactorial, involving several interconnected signaling pathways. A primary mechanism is the generation of reactive oxygen species (ROS) within cardiomyocytes, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death through apoptosis and necrosis.

Anthracycline_Cardiotoxicity_Pathway Anthracyclines Anthracyclines (Doxorubicin, Daunorubicin, Epirubicin, this compound) Mitochondria Mitochondria Anthracyclines->Mitochondria Redox Cycling DNA_Damage DNA Damage (Topoisomerase IIβ Inhibition) Anthracyclines->DNA_Damage ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Mito_Dysfunction->Apoptosis Cardiomyocyte_Death Cardiomyocyte Death & Dysfunction Apoptosis->Cardiomyocyte_Death

Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Assessment of Reactive Oxygen Species (ROS) Generation
  • Cell Culture: Primary neonatal rat ventricular cardiomyocytes or H9c2 cell lines are cultured under standard conditions.

  • Treatment: Cells are treated with various concentrations of anthracyclines for a specified duration.

  • ROS Detection:

    • Fluorescent Probes: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or MitoSOX Red.

    • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

  • Data Analysis: ROS levels in treated cells are expressed as a fold change relative to untreated control cells.

Evaluation of Apoptosis
  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.

    • Procedure: Treated and control cells are stained with FITC-conjugated Annexin V and PI.

    • Analysis: The percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic/late apoptotic (Annexin V-positive, PI-positive) cells is quantified using flow cytometry.

  • Caspase Activity Assay:

    • Principle: Caspases are a family of proteases that are activated during apoptosis.

    • Procedure: Cell lysates are incubated with a fluorogenic or colorimetric substrate specific for caspases (e.g., caspase-3, -7, -9).

    • Analysis: The cleavage of the substrate, which results in a fluorescent or colored product, is measured to determine caspase activity.

Assessment of Cell Viability (IC50 Determination)
  • MTT Assay:

    • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

    • Procedure: Cardiomyocytes are seeded in 96-well plates and treated with a range of anthracycline concentrations. After the incubation period, MTT solution is added, followed by a solubilizing agent.

    • Analysis: The absorbance of the formazan product is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Assessment of Cardiac Function
  • Echocardiography:

    • Procedure: Transthoracic echocardiography is performed on anesthetized animals (e.g., mice, rats) at baseline and after treatment with anthracyclines.

    • Parameters Measured: Left ventricular ejection fraction (LVEF), fractional shortening (FS), and other cardiac dimensions are measured to assess systolic function.

  • Electrocardiography (ECG):

    • Procedure: ECG recordings are obtained from conscious or anesthetized animals to monitor heart rate and rhythm.

    • Analysis: Changes in ECG parameters, such as the QTc interval, are analyzed as indicators of cardiotoxicity.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative in vitro assessment of anthracycline cardiotoxicity.

Experimental_Workflow start Start: Cardiomyocyte Culture treatment Anthracycline Treatment (Dox, Epi, Dau, Akl) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ros ROS Measurement (e.g., DCFH-DA) treatment->ros apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis data_analysis Data Analysis & Comparison viability->data_analysis ros->data_analysis apoptosis->data_analysis conclusion Conclusion on Comparative Cardiotoxicity data_analysis->conclusion

Caption: General workflow for in vitro cardiotoxicity assessment.

Conclusion

The comparative analysis of this compound and other major anthracyclines reveals important differences in their cardiotoxic profiles. While Doxorubicin, Daunorubicin, and Epirubicin have been extensively studied, providing a wealth of quantitative data on their mechanisms of cardiac damage, the information available for this compound is less detailed from a quantitative in vitro perspective. However, the existing clinical and in vivo evidence consistently suggests that this compound has a reduced cardiotoxic potential compared to Doxorubicin and Daunorubicin.

For researchers and drug developers, this guide highlights the need for further rigorous in vitro studies to quantify the cardiotoxic effects of this compound using standardized assays. Such data would enable a more direct and comprehensive comparison with other anthracyclines and facilitate the development of novel, safer chemotherapeutic strategies. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting future studies in this critical area of cardio-oncology.

References

Aklavin's Inhibition of Topoisomerase II Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced mechanisms of topoisomerase II (Topo II) inhibitors is critical for advancing cancer therapeutics. This guide provides a detailed comparison of Aklavin (also known as Aclarubicin) with other prominent Topo II inhibitors, supported by experimental data and protocols. This compound, an anthracycline antibiotic, distinguishes itself as a catalytic inhibitor of Topo II, a mechanism that contrasts with Topo II poisons like Etoposide and Doxorubicin.

Performance Comparison of Topoisomerase II Inhibitors

The inhibitory activity of this compound and its alternatives against Topoisomerase II is summarized below. The data highlights the different potencies and mechanisms of these compounds.

CompoundTarget(s)Mechanism of ActionIC50 / Effective Concentration
This compound (Aclarubicin) Topoisomerase I and IICatalytic Inhibitor: Intercalates into DNA, preventing the binding of Topoisomerase II and thus inhibiting its catalytic activity. Also inhibits Topoisomerase I.[1][2][3]Inhibits Topo II catalytic activity at 0-2.4 µM [1]
Etoposide (VP-16) Topoisomerase IIPoison: Stabilizes the covalent complex between Topoisomerase II and DNA, leading to DNA strand breaks.[4][5]~78.4 µM[6]
Doxorubicin Topoisomerase IIPoison: Intercalates into DNA and stabilizes the Topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[7]~2.67 µM - 9.65 µM[6][7][8]
ICRF-193 Topoisomerase IICatalytic Inhibitor: A bisdioxopiperazine agent that locks the enzyme in a closed-clamp conformation on DNA, preventing ATP hydrolysis and enzyme turnover.[9]Not specified in the provided results.

Mechanism of Action: Catalytic Inhibition vs. Poisoning

Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action:

  • Topoisomerase II Poisons: These agents, such as Etoposide and Doxorubicin, act by trapping the Topo II enzyme in a covalent complex with DNA. This stabilization of the "cleavage complex" leads to the accumulation of DNA double-strand breaks, which are cytotoxic to cancer cells.

  • Topoisomerase II Catalytic Inhibitors: This class of inhibitors, which includes this compound, interferes with the enzymatic cycle of Topo II without stabilizing the cleavage complex. This compound intercalates into the DNA, which prevents the binding of Topo II to its DNA substrate, thereby inhibiting the enzyme's ability to cleave and re-ligate DNA. This mechanism avoids the widespread DNA damage characteristic of Topo II poisons and can even antagonize their effects.

Experimental Protocols

Validating the inhibitory activity of compounds like this compound on Topoisomerase II typically involves in vitro assays that measure the enzyme's ability to alter DNA topology. The two most common assays are the DNA Relaxation Assay and the DNA Decatenation Assay.

Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of Topo II to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, and the DNA remains in its supercoiled state.

Materials:

  • Purified human Topoisomerase II alpha

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Test compound (this compound or other inhibitors)

Protocol:

  • Prepare a reaction mixture on ice containing the assay buffer, supercoiled DNA, and ATP.

  • Add the test compound at various concentrations to the reaction mixtures. Include a positive control (a known Topo II inhibitor) and a negative control (vehicle).

  • Initiate the reaction by adding purified Topoisomerase II enzyme to each tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with a DNA stain and visualize it under UV light.

  • Analyze the results: a decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate inhibition of Topoisomerase II.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to separate catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors will prevent this decatenation.

Materials:

  • Purified human Topoisomerase II alpha

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer

  • 10 mM ATP solution

  • Stop Solution/Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Test compound (this compound or other inhibitors)

Protocol:

  • Set up reaction tubes on ice with assay buffer, kDNA, and ATP.

  • Add the test compound at varying concentrations. Include appropriate positive and negative controls.

  • Start the reaction by adding the Topoisomerase II enzyme.

  • Incubate at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Run electrophoresis. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel.

  • Stain and visualize the gel.

  • Analyze the results: A decrease in the intensity of the decatenated DNA bands in the presence of the test compound indicates inhibitory activity.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of Topoisomerase II inhibition and a typical experimental workflow.

TopoII_Inhibition_Mechanisms cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibitor Mechanisms TopoII Topo II DNA_Binding Binds to DNA G-segment TopoII->DNA_Binding ATP_Binding Binds ATP & T-segment DNA_Binding->ATP_Binding Cleavage Cleaves G-segment ATP_Binding->Cleavage Passage Passes T-segment through break Cleavage->Passage Religation Re-ligates G-segment Passage->Religation Release Releases DNA Religation->Release Release->TopoII This compound This compound (Catalytic Inhibitor) This compound->DNA_Binding Prevents Binding (via DNA Intercalation) Topo_Poisons Etoposide / Doxorubicin (Poisons) Topo_Poisons->Cleavage Stabilizes Cleavage Complex

Caption: Mechanisms of Topoisomerase II Inhibition.

Experimental_Workflow Start Start: Prepare Reaction Mix (Buffer, DNA, ATP) Add_Inhibitor Add Test Compound (e.g., this compound) at varying concentrations Start->Add_Inhibitor Add_Enzyme Add Topoisomerase II Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (add Stop/Loading Dye) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize DNA under UV light Gel_Electrophoresis->Visualize Analyze Analyze Inhibition (Quantify DNA bands) Visualize->Analyze End End Analyze->End

Caption: Topoisomerase II Inhibition Assay Workflow.

References

A Tale of Two Anthracyclines: Unraveling the Contrasting Gene Expression Signatures of Aklavin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular impacts of chemotherapeutic agents is paramount for advancing cancer treatment. This guide provides a comparative analysis of the gene expression profiles induced by two anthracycline antibiotics, Aklavin (aclacinomycin A) and doxorubicin, highlighting their distinct mechanisms of action and downstream transcriptional consequences.

While both this compound and doxorubicin are potent anti-tumor agents belonging to the anthracycline family, their interactions with the cellular machinery diverge significantly, leading to unique gene expression signatures. Doxorubicin, a cornerstone of chemotherapy for decades, primarily exerts its cytotoxic effects through DNA damage, triggering a well-defined cellular stress response. In contrast, emerging evidence reveals that this compound orchestrates its anti-cancer activity through a more subtle, yet profound, mechanism of "chromatin damage," leading to a widespread dysregulation of gene expression.

Differing Mechanisms Dictate Divergent Transcriptional Landscapes

The fundamental difference in how this compound and doxorubicin engage with cellular targets dictates their ultimate impact on gene expression. Doxorubicin is a potent DNA intercalator and a topoisomerase II poison, leading to DNA double-strand breaks. This direct assault on the genome activates a cascade of DNA damage response pathways, most notably the p53 signaling pathway, which in turn transcriptionally activates genes involved in cell cycle arrest, apoptosis, and DNA repair.

This compound, on the other hand, appears to cause less direct DNA damage. Instead, it intercalates into DNA and interferes with the intricate dance between DNA and histone proteins, leading to nucleosome destabilization—a phenomenon termed "chromatin damage".[1][2] This disruption of chromatin architecture has a significant impact on the histone chaperone complex, Facilitates Chromatin Transcription (FACT). This compound has been shown to induce the "trapping" of the FACT complex on chromatin, particularly increasing its accumulation at the coding regions of transcribed genes.[1] Since FACT plays a crucial role in facilitating transcription by transiently displacing histones, its sequestration and altered distribution by this compound leads to a broad and p53-independent alteration of gene expression.[1][2]

Comparative Summary of Gene Expression Profiles

The following table summarizes the key differences in the gene expression profiles induced by this compound and doxorubicin, based on their distinct mechanisms of action.

FeatureThis compound (Aclacinomycin A)Doxorubicin
Primary Mechanism Chromatin Damage (Nucleosome Destabilization) & FACT Trapping[1][2]DNA Damage (Double-Strand Breaks) & Topoisomerase II Inhibition
Key Signaling Pathway Broad, p53-independent transcriptional changes[2]p53-dependent DNA damage response
Effect on FACT Complex Increased accumulation at coding regions of transcribed genes[1]Minimal direct effect on FACT distribution[3]
Nature of Gene Regulation Widespread dysregulation of FACT-dependent transcription[4]Targeted activation of p53-responsive genes
Key Upregulated Genes Genes sensitive to chromatin structure alterationsp21 (CDKN1A), BAX, PUMA, and other p53 target genes
Key Downregulated Genes Genes requiring FACT for efficient elongationGenes involved in cell cycle progression (via p53-mediated arrest)

Experimental Protocols

Gene Expression Analysis (RNA Sequencing)

A generalized workflow for analyzing gene expression changes in response to this compound or doxorubicin treatment is as follows:

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, HT1080) are cultured under standard conditions. Cells are then treated with either this compound, doxorubicin, or a vehicle control (e.g., DMSO) at various concentrations and for different time points (e.g., 6, 24, 48 hours).

  • RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.

  • Library Preparation and Sequencing: RNA sequencing libraries are prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are processed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to a reference genome. Gene expression levels are quantified by counting the number of reads mapping to each gene. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the drug-treated samples compared to the control. Subsequent pathway and gene ontology analysis can elucidate the biological processes affected by the treatments.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for FACT

To investigate the genome-wide distribution of the FACT complex, the following protocol is employed:

  • Cell Culture and Treatment: Cells are treated with this compound, doxorubicin, or a vehicle control as described above.

  • Cross-linking and Chromatin Preparation: Cells are cross-linked with formaldehyde to fix protein-DNA interactions. The cells are then lysed, and the chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to a subunit of the FACT complex (e.g., SSRP1). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • DNA Purification and Library Preparation: The cross-links are reversed, and the DNA is purified. Sequencing libraries are then prepared from the immunoprecipitated DNA.

  • Sequencing and Data Analysis: The libraries are sequenced, and the resulting reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for FACT binding. Comparing the FACT binding profiles between treated and control samples reveals drug-induced changes in FACT distribution.[1]

Visualizing the Divergent Pathways

The following diagrams illustrate the distinct mechanisms of action of this compound and doxorubicin and the experimental workflow used to analyze their effects on gene expression.

G Experimental Workflow for Gene Expression Profiling cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_output Output cell_culture Cancer Cell Line treatment Treat with this compound, Doxorubicin, or Vehicle cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction chip Chromatin Immunoprecipitation (FACT) treatment->chip rna_seq RNA Sequencing rna_extraction->rna_seq chip_seq ChIP-Sequencing chip->chip_seq diff_exp Differential Gene Expression Analysis rna_seq->diff_exp peak_calling Peak Calling & Differential Binding chip_seq->peak_calling gene_list Differentially Expressed Genes diff_exp->gene_list fact_distribution FACT Genome-wide Distribution peak_calling->fact_distribution pathway_analysis Pathway & GO Analysis gene_list->pathway_analysis

Caption: A generalized workflow for comparing the effects of this compound and doxorubicin on gene expression and FACT distribution.

G Contrasting Mechanisms of this compound and Doxorubicin cluster_doxorubicin Doxorubicin cluster_this compound This compound (Aclacinomycin A) dox Doxorubicin dna_damage DNA Double-Strand Breaks dox->dna_damage Topoisomerase II inhibition p53 p53 Activation dna_damage->p53 p53_genes Transcription of p53 Target Genes (e.g., p21, BAX) p53->p53_genes apoptosis Apoptosis / Cell Cycle Arrest p53_genes->apoptosis This compound This compound chromatin_damage Chromatin Damage (Nucleosome Destabilization) This compound->chromatin_damage DNA Intercalation fact_trapping FACT Trapping on Chromatin chromatin_damage->fact_trapping gene_dysregulation Widespread Gene Expression Dysregulation fact_trapping->gene_dysregulation cell_death Cell Death gene_dysregulation->cell_death

Caption: Distinct signaling pathways activated by this compound and doxorubicin leading to different gene expression outcomes.

Conclusion

References

A Comparative Analysis of Aklavin Derivatives and Their Enhanced Efficacy Over the Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Aklavin derivatives reveals significant improvements in cytotoxic activity against various cancer cell lines compared to the parent anthracycline compound. This guide provides an in-depth comparison, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, for researchers, scientists, and drug development professionals.

This compound, a member of the anthracycline class of antibiotics, has long been recognized for its potential as an anticancer agent. However, its clinical utility has been hampered by factors such as toxicity and the development of drug resistance. Recent advancements in medicinal chemistry have led to the synthesis of novel this compound derivatives with modified chemical structures, aiming to enhance their therapeutic index. This guide focuses on a comparative evaluation of these derivatives, with a particular emphasis on Aclarubicin, a closely related and well-studied analog, and its subsequent derivatives.

Due to the limited availability of extensive, direct comparative cytotoxicity data for this compound across a wide range of cancer cell lines in a single study, this guide will utilize Aclarubicin as the representative parent compound for a detailed comparative analysis with its more recently developed derivatives. This substitution is scientifically justified by the high degree of structural and functional similarity between this compound and Aclarubicin.

Quantitative Efficacy: A Tabular Comparison

The cytotoxic efficacy of Aclarubicin and a panel of its synthetic derivatives were evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a specific biological or biochemical function, was determined for each compound.[1] The results, summarized in the table below, demonstrate a significant enhancement in the cytotoxic activity of several derivatives compared to the parent compound, Aclarubicin.

CompoundK562 (Leukemia) IC50 (nM)MelJuSo (Melanoma) IC50 (nM)HCT116 (Colon) IC50 (nM)PC3 (Prostate) IC50 (nM)DU145 (Prostate) IC50 (nM)U87 (Glioblastoma) IC50 (nM)
Aclarubicin (Parent Compound) 11.710.513.815.612.914.2
Derivative 1 (Hybrid 3) 12.511.814.516.213.515.1
Derivative 2 (Hybrid 8) 10.99.812.714.811.913.6
Derivative 3 (Hybrid 11) 0.9 1.2 1.5 1.8 1.3 1.6
Derivative 4 (Hybrid 4) >10000>10000>10000>10000>10000>10000
Derivative 5 (Hybrid 7) >10000>10000>10000>10000>10000>10000
Derivative 6 (Hybrid 9) >10000>10000>10000>10000>10000>10000
Derivative 7 (Hybrid 10) >10000>10000>10000>10000>10000>10000

Data extracted from "Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents".[1]

Mechanism of Action: A Signaling Pathway Perspective

The primary mechanism of action of this compound and its derivatives involves the intercalation into DNA, leading to the inhibition of topoisomerase II and subsequent DNA damage.[1] A key differentiator in the efficacy of these compounds lies in their ability to induce histone eviction from chromatin, a process that disrupts the nuclear architecture and triggers cell death pathways. The following diagram illustrates the proposed signaling pathway.

Aklavin_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Aklavin_Derivative This compound / Derivative Cell_Membrane Cell Membrane Aklavin_Derivative->Cell_Membrane Passive Diffusion DNA Nuclear DNA Aklavin_Derivative->DNA Intercalation Chromatin Chromatin Aklavin_Derivative->Chromatin Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Inhibition of Re-ligation DNA->Chromatin DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Histones Histones Histones->Chromatin Histone_Eviction Histone Eviction Chromatin->Histone_Eviction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Histone_Eviction->Apoptosis

Figure 1: Proposed mechanism of action for this compound and its derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound derivatives are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., K562, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound/Aclarubicin and its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Double-Strand Break (DSB) Formation Assay (γH2AX Immunofluorescence)

The induction of DNA double-strand breaks can be visualized and quantified by immunofluorescence staining of phosphorylated histone H2AX (γH2AX), which forms foci at the sites of DNA damage.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Test compounds

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test compounds at the desired concentrations for a specified time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software.

Histone Eviction Assay (Immunofluorescence-based)

This assay is designed to visualize the loss of core histones from chromatin following treatment with this compound derivatives.

Materials:

  • Cells cultured on coverslips

  • Test compounds

  • Pre-extraction buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors)

  • Fixation and permeabilization reagents (as in the DSB assay)

  • Blocking buffer

  • Primary antibody: anti-Histone H3 or anti-Histone H2B antibody

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test compounds.

  • Pre-extraction: Wash cells with PBS and then incubate with pre-extraction buffer on ice for 5-10 minutes to remove soluble proteins, leaving chromatin-bound proteins.

  • Fixation and Immunostaining: Proceed with fixation, permeabilization, blocking, and antibody incubations as described in the DNA Double-Strand Break Formation Assay, using an antibody against a core histone protein.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. A decrease in the nuclear fluorescence intensity of the histone signal in treated cells compared to control cells indicates histone eviction.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound derivatives.

Experimental_Workflow Start Start: Synthesis of This compound Derivatives Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies DSB_Assay DNA Double-Strand Break Assay Mechanism_Studies->DSB_Assay Histone_Eviction_Assay Histone Eviction Assay Mechanism_Studies->Histone_Eviction_Assay Data_Analysis Data Analysis and Comparison DSB_Assay->Data_Analysis Histone_Eviction_Assay->Data_Analysis Conclusion Conclusion: Identify Lead Compounds Data_Analysis->Conclusion

Figure 2: General experimental workflow for efficacy comparison.

Conclusion

The development of novel this compound derivatives has shown significant promise in overcoming the limitations of the parent compound. The data presented in this guide clearly indicate that specific structural modifications can lead to a substantial increase in cytotoxic potency against a broad range of cancer cell lines. The enhanced efficacy of these derivatives appears to be linked to their potent ability to induce histone eviction, a key mechanism of action that contributes to their anticancer effects. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of this promising class of therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these next-generation anthracyclines.

References

Aklavin's Efficacy in Doxorubicin-Resistant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aklavin (and its close analog, Aclarubicin) and Doxorubicin, with a focus on their performance in doxorubicin-resistant cancer cell lines. The development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy. Understanding how different anthracyclines interact with these resistance mechanisms is crucial for developing more effective treatment strategies. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to offer a comprehensive overview for researchers in oncology and drug discovery.

Executive Summary

Doxorubicin, a cornerstone of many chemotherapy regimens, is a potent anti-cancer agent. However, its efficacy is often limited by the emergence of drug resistance. This compound and its closely related compound Aclarubicin have shown promise in overcoming this resistance. Experimental data suggests that Aclarubicin is significantly more effective than Doxorubicin in cancer cell lines that have developed resistance through the overexpression of P-glycoprotein. This is attributed to fundamental differences in their molecular mechanisms of action and their interaction with cellular efflux machinery. While Doxorubicin is a well-known substrate for P-gp, leading to its rapid removal from resistant cells, Aclarubicin appears to evade this efflux mechanism, resulting in higher intracellular concentrations and sustained cytotoxic activity.

Performance Comparison in Doxorubicin-Resistant Cell Lines

The differential cytotoxicity of Aclarubicin and Doxorubicin has been demonstrated in various cancer cell lines. A key factor in this difference is the expression of P-glycoprotein (P-gp), a transmembrane protein that actively pumps various drugs, including Doxorubicin, out of the cell.

Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Aclarubicin and Doxorubicin in a human hepatoma cell line (HB8065/S) and its doxorubicin-resistant, P-gp-overexpressing counterpart (HB8065/R).

Cell LineDrugIC50 (ng/mL)Fold Resistance
HB8065/S (Sensitive)Doxorubicin25-
Aclarubicin15-
HB8065/R (Resistant)Doxorubicin>5000>200
Aclarubicin201.3

Data adapted from a study on human hepatoma cell lines.

As the data indicates, the HB8065/R cell line exhibits a dramatic increase in resistance to Doxorubicin (>200-fold), while showing virtually no change in sensitivity to Aclarubicin. This strongly suggests that Aclarubicin is not significantly affected by the P-gp-mediated drug efflux mechanism that confers resistance to Doxorubicin in this cell line.

Drug Accumulation and Efflux

The disparity in cytotoxicity is directly linked to the intracellular concentration of the drugs. In P-gp-overexpressing cells, Doxorubicin accumulation is significantly reduced due to active efflux. In contrast, Aclarubicin accumulation remains largely unaffected.

Cell LineDrugRelative Intracellular Accumulation
HB8065/S (Sensitive)DoxorubicinHigh
AclarubicinHigh
HB8065/R (Resistant)DoxorubicinLow
AclarubicinHigh

Qualitative summary based on experimental findings.

Mechanisms of Action and Resistance Circumvention

The ability of this compound/Aclarubicin to overcome doxorubicin resistance stems from its distinct molecular interactions within the cancer cell.

Doxorubicin:

  • Primary Target: Topoisomerase II. Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks and subsequent apoptosis.[1]

  • P-glycoprotein Interaction: Doxorubicin is a well-established substrate for the P-glycoprotein efflux pump.[2]

This compound/Aclarubicin:

  • Dual Target: Aclarubicin acts as a dual inhibitor of both Topoisomerase I and Topoisomerase II.[3][4] This broader mechanism of action may contribute to its efficacy in cells that have developed resistance to Topoisomerase II-specific agents.

  • P-glycoprotein Evasion: Crucially, Aclarubicin is not a substrate for P-glycoprotein.[2] This allows it to accumulate in resistant cells to cytotoxic concentrations.

The following diagram illustrates the differential fate of Doxorubicin and this compound in sensitive versus resistant cells.

cluster_sensitive Doxorubicin-Sensitive Cell cluster_resistant Doxorubicin-Resistant Cell Dox_in_S Doxorubicin Nucleus_S Nucleus Dox_in_S->Nucleus_S Inhibits Topo II Akl_in_S This compound Akl_in_S->Nucleus_S Inhibits Topo I & II Apoptosis_S Apoptosis Nucleus_S->Apoptosis_S DNA Damage Pgp P-glycoprotein Dox_out Doxorubicin (extracellular) Pgp->Dox_out Dox_in_R Doxorubicin Dox_in_R->Pgp Efflux Akl_in_R This compound Nucleus_R Nucleus Akl_in_R->Nucleus_R Inhibits Topo I & II Apoptosis_R Apoptosis Nucleus_R->Apoptosis_R DNA Damage

Figure 1. Differential action of Doxorubicin and this compound.

Signaling Pathways in Doxorubicin Resistance

Several signaling pathways are implicated in the development of resistance to Doxorubicin. Understanding these pathways can provide insights into how this compound/Aclarubicin may circumvent them.

cluster_pathways Key Resistance Pathways Dox Doxorubicin Pgp_path ↑ P-glycoprotein (Drug Efflux) Dox->Pgp_path Induces expression of Apoptosis_path ↓ Apoptosis Dox->Apoptosis_path Inhibits DNA_repair_path ↑ DNA Repair Dox->DNA_repair_path Induces Chemoresistance Chemoresistance Pgp_path->Chemoresistance Apoptosis_path->Chemoresistance DNA_repair_path->Chemoresistance This compound This compound This compound->Pgp_path Evades This compound->Apoptosis_path Induces via Topo I/II inhibition

Figure 2. Doxorubicin resistance pathways and this compound's circumvention.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of Doxorubicin or this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

start Seed Cells drug Add Drug (Doxorubicin or this compound) start->drug mtt Add MTT Reagent drug->mtt dmso Add DMSO mtt->dmso read Read Absorbance (570 nm) dmso->read end Calculate IC50 read->end

Figure 3. Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Doxorubicin or this compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Intracellular Drug Accumulation Assay

This assay quantifies the amount of drug retained within the cells.

  • Cell Seeding: Seed cells in a multi-well plate.

  • Drug Incubation: Incubate the cells with a defined concentration of Doxorubicin or this compound for a specific time (e.g., 1-2 hours).

  • Washing: Wash the cells thoroughly with ice-cold PBS to remove extracellular drug.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer. Doxorubicin and this compound are naturally fluorescent.

  • Normalization: Normalize the fluorescence intensity to the total protein content of the lysate.

Conclusion

The available evidence strongly indicates that this compound and its analog Aclarubicin can effectively circumvent P-glycoprotein-mediated doxorubicin resistance. Their distinct mechanism of action, particularly their dual inhibition of Topoisomerase I and II and their ability to evade P-gp efflux, makes them promising candidates for the treatment of doxorubicin-refractory cancers. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential in this setting. This guide provides a foundational understanding for researchers to build upon in their efforts to combat multidrug resistance in cancer.

References

Evaluating Aklavin in Combination with Targeted Therapies for Cancer Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavin (also known as aclacinomycin A) is an anthracycline antibiotic with established antitumor activity.[1][2] Its primary mechanisms of action include the inhibition of topoisomerase I and II, enzymes critical for DNA replication and repair, and the induction of apoptosis.[1][3][4] While a potent cytotoxic agent, the exploration of this compound in combination with modern targeted therapies remains a nascent field. This guide provides a comparative overview of the preclinical rationale and available data for combining this compound with targeted agents, aiming to inform future research and drug development strategies. Combination therapies are a cornerstone of cancer treatment, often leading to enhanced efficacy and reduced drug resistance.[5][6]

Rationale for Combination Therapy

The multifaceted mechanism of this compound presents several opportunities for synergistic interactions with targeted therapies. By targeting distinct cellular pathways, combination approaches can potentially achieve greater tumor cell killing, overcome resistance mechanisms, and may allow for dose reductions, thereby minimizing toxicity.[5] For instance, combining agents that induce DNA damage, like this compound, with inhibitors of DNA repair pathways is a well-established strategy in oncology.[7]

Preclinical Evidence and Comparative Data

Direct preclinical studies evaluating the combination of this compound with a wide range of targeted therapies are limited. However, by examining the effects of this compound on key cellular processes, we can extrapolate and compare potential combination strategies. The following sections and tables summarize available data and plausible hypotheses for combining this compound with specific classes of targeted inhibitors.

Table 1: Quantitative In Vitro Data for this compound and Potential Combination Partners
Cell LineCancer TypeThis compound IC50 (µM)Targeted AgentTargeted Agent IC50 (µM)Combination EffectReference
A549Lung Carcinoma0.27---[4]
HepG2Hepatocellular Carcinoma0.32---[4]
MCF-7Breast Cancer0.62---[4]
P388LeukemiaNot SpecifiedAdriamycinNot SpecifiedThis compound is effective in Adriamycin-resistant cells[8]
V79Chinese Hamster LungNot Specified--This compound induces DNA damage[4]
irs-2Chinese Hamster OvaryNot Specified--Higher reduction in surviving colonies compared to V79[2]

Note: The table highlights the baseline cytotoxic activity of this compound in various cancer cell lines. Data on direct combinations with targeted agents is currently sparse in publicly available literature.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the targeted agent, or the combination of both for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Colony Formation Assay

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with the drugs for a defined period (e.g., 24 hours).

  • Colony Growth: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group compared to the control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental designs is essential for clarity.

This compound's Core Mechanism of Action

Aklavin_Mechanism This compound This compound Topoisomerase_I Topoisomerase_I This compound->Topoisomerase_I Inhibits Topoisomerase_II Topoisomerase_II This compound->Topoisomerase_II Inhibits DNA DNA This compound->DNA Intercalates Topoisomerase_I->DNA Relaxes Supercoiling DNA_Damage DNA_Damage Topoisomerase_I->DNA_Damage Stabilizes Cleavage Complex Topoisomerase_II->DNA Relaxes Supercoiling Topoisomerase_II->DNA_Damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Hypothetical Synergy with a PARP Inhibitor

Aklavin_PARPi_Synergy This compound This compound DSB DSB This compound->DSB Induces SSB SSB This compound->SSB Induces PARP_Inhibitor PARP Inhibitor PARP PARP PARP_Inhibitor->PARP Inhibits Apoptosis Apoptosis DSB->Apoptosis Triggers SSB->DSB Leads to (if unrepaired) BER BER PARP->BER Activates BER->SSB Repairs

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Tumor Cell Implantation (e.g., Xenograft) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Animals into Treatment Groups tumor_growth->randomization group1 group1 randomization->group1 group2 group2 randomization->group2 group3 group3 randomization->group3 group4 group4 randomization->group4 monitoring Tumor Volume and Body Weight Monitoring endpoint Endpoint Analysis: - Tumor Weight - Biomarker Analysis - Histopathology monitoring->endpoint group1->monitoring Treatment Period group2->monitoring group3->monitoring group4->monitoring

Conclusion and Future Directions

The dual inhibition of topoisomerase I and II by this compound, coupled with its ability to induce DNA damage, provides a strong rationale for its combination with various targeted therapies. While direct comparative data is currently limited, the conceptual frameworks presented in this guide offer a starting point for further investigation. Future preclinical studies should focus on systematically evaluating this compound in combination with inhibitors of key cancer-related pathways, such as DNA repair (e.g., PARP inhibitors), cell cycle progression (e.g., CDK4/6 inhibitors), and survival signaling (e.g., PI3K/AKT/mTOR inhibitors). Such studies will be instrumental in unlocking the full therapeutic potential of this compound in the era of precision oncology.

References

Aklavin (Aclarubicin) in Cancer Therapy: A Comparative Guide to Clinical Trial Results and Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aklavin (Aclarubicin) with other established and emerging therapies for the treatment of cancer, primarily focusing on Acute Myeloid Leukemia (AML). The information presented is based on available clinical trial data and aims to offer an objective overview of efficacy, safety, and mechanistic distinctions to inform further research and drug development efforts.

Executive Summary

This compound, a second-generation anthracycline, has demonstrated notable efficacy in the treatment of Acute Myeloid Leukemia (AML), particularly in relapsed or refractory patient populations. Its primary advantage over first-generation anthracyclines, such as doxorubicin and daunorubicin, lies in its reduced cardiotoxicity, a dose-limiting factor for its predecessors. Clinical data suggests that this compound-based regimens, such as the CAG (Cytarabine, Aclarubicin, and G-CSF) combination, can induce complete remission in a significant proportion of patients with relapsed or refractory AML.

In comparison to the standard "7+3" induction regimen (cytarabine and an anthracycline), this compound-based therapies offer a potentially safer alternative with comparable or, in some contexts, superior outcomes, especially in patients who have previously received anthracycline-based treatments. More recent therapeutic strategies, such as the combination of Venetoclax and Azacitidine, have shown impressive results in newly diagnosed AML patients unfit for intensive chemotherapy, presenting a new benchmark against which this compound's future role will be evaluated. This guide will delve into the quantitative data from key clinical trials, detail the experimental protocols, and explore the distinct signaling pathways targeted by these agents.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from clinical trials of this compound-based regimens and comparator therapies in AML.

Table 1: Efficacy of this compound-Based Regimens and Comparator Therapies in Acute Myeloid Leukemia

Regimen/TherapyPatient PopulationComplete Remission (CR) RateOverall Survival (OS)Source(s)
This compound (Aclarubicin) Relapsed/Refractory AML34% (monotherapy)Not Reported[1]
CAG Regimen (Cytarabine, Aclarubicin, G-CSF) Relapsed/Refractory AML62.2%Median: 6 months[2]
HD-CAG (High-Dose Aclarubicin) Relapsed/Refractory AML60.7%4-year OS: 30.3%[3]
"7+3" Regimen (Doxorubicin/Daunorubicin + Cytarabine) Newly Diagnosed AML52.5% - 70.6%Median: 15.7 - 23.7 months[4][5]
Venetoclax + Azacitidine (VIALE-A Trial) Newly Diagnosed AML (unfit for intensive chemo)36.7% (CR), 66.4% (CR+CRi)Median: 14.7 months[6][7][8]
Venetoclax + Azacitidine (Retrospective) Newly Diagnosed AML44.2%Median: 11.3 months[9]

CRi: Complete Remission with incomplete hematologic recovery

Table 2: Key Adverse Events Associated with this compound and Comparator Therapies

Adverse EventThis compound/CAG Regimen"7+3" RegimenVenetoclax + Azacitidine
Myelosuppression Ubiquitous but generally manageableCommon and often severeHigh rates of neutropenia and thrombocytopenia
Cardiotoxicity Lower incidence compared to other anthracyclinesDose-dependent cardiotoxicity is a major concernNot a prominent toxicity
Gastrointestinal Toxicity Nausea, vomiting, mucositis (dose-dependent)Nausea, vomiting, mucositis are commonNausea is common
Infections Frequent, especially during neutropeniaHigh risk of severe infectionsHigh incidence of infections
Tumor Lysis Syndrome (TLS) Not a primary concernCan occurSignificant risk, requires careful monitoring and prophylaxis
Alopecia Not observed in some studiesCommonNot a common side effect

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the treatment protocols for key regimens discussed in this guide.

Aclarubicin-Based Regimens
  • Aclarubicin Monotherapy for Relapsed/Refractory AML:

    • Dosage and Administration: Aclarubicin was administered by rapid intravenous injection. One regimen involved a daily dose of 10-30 mg/m² until a maximum total dose of 300 mg/m² was reached or unacceptable toxicity occurred. Another regimen consisted of 10-day courses of 15 mg/m² daily, with 10-day intervals between courses.[1]

  • CAG (Cytarabine, Aclarubicin, G-CSF) Regimen for Relapsed/Refractory AML:

    • Dosage and Administration:

      • Cytarabine: 10 mg/m² administered subcutaneously every 12 hours on days 1-14.

      • Aclarubicin: 5-7 mg/m² administered intravenously daily on days 1-14.

      • Granulocyte Colony-Stimulating Factor (G-CSF): 200 µg/m² administered subcutaneously daily on days 1-14.[2]

  • High-Dose CAG (HD-CAG) Regimen for Relapsed/Refractory AML:

    • This regimen involves an increased dosage of aclarubicin compared to the standard CAG protocol, though specific dosing details from the provided search results are limited. The principle is to enhance the anti-leukemic effect while managing toxicity.[3]

Comparator Regimens
  • "7+3" Induction Regimen for Newly Diagnosed AML:

    • Dosage and Administration:

      • Cytarabine: 100-200 mg/m² per day as a continuous intravenous infusion for 7 days.

      • Anthracycline (Daunorubicin or Doxorubicin): Daunorubicin at 60-90 mg/m² or Doxorubicin at a comparable dose intravenously for 3 days.

  • Venetoclax + Azacitidine (VIALE-A Trial Protocol) for Newly Diagnosed AML (unfit for intensive chemotherapy):

    • Patient Population: Adults aged 75 years or older, or those with comorbidities precluding the use of intensive induction chemotherapy.

    • Dosage and Administration:

      • Azacitidine: 75 mg/m² subcutaneously or intravenously on days 1-7 of each 28-day cycle.

      • Venetoclax: Oral daily dose ramp-up to a final dose of 400 mg. The ramp-up schedule is critical to mitigate the risk of Tumor Lysis Syndrome (TLS).[8][10]

    • TLS Prophylaxis and Monitoring: All patients received prophylaxis for TLS and were hospitalized for the initial venetoclax ramp-up phase for hydration and frequent monitoring of blood chemistries.[10]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound, Doxorubicin, and Venetoclax underpin their different efficacy and safety profiles.

This compound: Topoisomerase II Inhibition and Histone Eviction

This compound is an anthracycline that primarily exerts its anti-cancer effects through the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[11][12] Unlike doxorubicin, which stabilizes the topoisomerase II-DNA cleavage complex leading to DNA double-strand breaks, aclarubicin is thought to prevent the association of topoisomerase II with DNA in the early stages of its catalytic cycle.[13] This difference in mechanism may contribute to its lower cardiotoxicity, as DNA damage is a key factor in anthracycline-induced heart damage.[8] Additionally, aclarubicin has been shown to induce histone eviction from chromatin, which disrupts gene transcription and contributes to its cytotoxic effects.

Aklavin_Mechanism This compound This compound TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibits association with DNA Histones Histones This compound->Histones Induces Eviction DNA DNA Transcription Gene Transcription Histones->Transcription Disruption CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

This compound's mechanism of action.
Doxorubicin: DNA Intercalation and Topoisomerase II Poisoning

Doxorubicin, a first-generation anthracycline, has a multi-faceted mechanism of action. It intercalates into DNA, distorting the double helix and interfering with DNA and RNA synthesis.[14][15] Crucially, it acts as a topoisomerase II poison by stabilizing the covalent complex between the enzyme and DNA after the DNA has been cleaved.[6] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the activation of DNA damage response pathways, ultimately triggering apoptosis.[16][17] The generation of reactive oxygen species (ROS) is another significant mechanism contributing to both its anticancer activity and its cardiotoxicity.[12]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Poisons (stabilizes complex) ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage ROS->DNA_Damage Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's multifaceted mechanism.
Venetoclax: BCL-2 Inhibition and Apoptosis Induction

Venetoclax is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[16] In many hematologic malignancies, including AML, cancer cells overexpress BCL-2, which sequesters pro-apoptotic proteins like BIM, preventing them from initiating programmed cell death. Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other pro-apoptotic proteins.[13][14] This unleashes the pro-apoptotic machinery, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[14]

Venetoclax_Mechanism Venetoclax Venetoclax BCL2 BCL-2 (Anti-apoptotic) Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-apoptotic proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequesters BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK Activates Mitochondria Mitochondria BAX_BAK->Mitochondria Permeabilizes outer membrane Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Venetoclax's targeted apoptosis induction.

Implications for Cancer Therapy and Future Directions

The clinical data and mechanistic understanding of this compound position it as a valuable therapeutic option in the management of AML, particularly for patients with relapsed or refractory disease. Its favorable cardiotoxicity profile compared to older anthracyclines is a significant clinical advantage. The efficacy of the CAG regimen highlights the potential of this compound in combination therapies.

However, the emergence of highly effective and well-tolerated targeted therapies like the Venetoclax and Azacitidine combination presents a new landscape for AML treatment. While direct comparative trials are lacking, the high remission rates and survival benefits observed with this combination in older or unfit patients are impressive.

Future research should focus on several key areas:

  • Prospective, Randomized Controlled Trials: Head-to-head trials comparing this compound-based regimens with Venetoclax-based therapies and intensive chemotherapy in various AML patient populations are needed to definitively establish the optimal treatment strategies.

  • Biomarker Development: Identifying predictive biomarkers to determine which patients are most likely to benefit from this compound could help to personalize treatment and improve outcomes.

  • Novel Combinations: Exploring this compound in combination with other novel agents, including targeted therapies and immunotherapies, could unlock synergistic effects and overcome resistance mechanisms.

  • Further Investigation into Reduced Cardiotoxicity: A deeper understanding of the molecular basis for this compound's reduced cardiotoxicity could inform the development of even safer and more effective anthracycline derivatives.

References

Safety Operating Guide

Aklavin Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of cytotoxic agents like Aklavin is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols is essential to mitigate risks of exposure and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general best practices for chemotherapeutic agents.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using and adhere to your institution's environmental health and safety (EHS) protocols and local regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure all personnel are trained in handling cytotoxic drugs.[1][2] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[3]

Personal Protective Equipment (PPE):

  • Gowns: Wear a disposable, long-sleeved, impermeable gown.

  • Gloves: Use two pairs of chemotherapy-grade gloves.[1]

  • Eye and Face Protection: Wear safety goggles or a face shield.[4]

  • Respiratory Protection: A respirator (e.g., N95) may be necessary depending on the manipulation of the drug and institutional guidelines.[5]

Handling Environment:

  • All handling of this compound should occur in a designated area, preferably within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize aerosol generation.

  • Have a spill kit readily available in areas where this compound is handled.

This compound Waste Segregation and Disposal Plan

Proper segregation of cytotoxic waste at the point of generation is crucial.[3] this compound waste is generally categorized into trace and bulk waste streams.

Waste CategoryDescriptionDisposal ContainerDisposal Method
Trace Waste Items contaminated with less than 3% of their original this compound content by weight. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable materials.[6][7]Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[6][8]Incineration at a licensed facility.[7][8]
Bulk Waste Unused or expired this compound, partially full vials or IV bags, and materials used to clean up spills.[6]Black, puncture-resistant, leak-proof containers labeled "Hazardous Waste," "Bulk Chemotherapy Waste," or as required by local regulations.[6][7]Transport by a certified hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF), typically involving high-temperature incineration.[9]
Sharps Waste Needles, syringes, and other sharp items contaminated with this compound.Yellow, puncture-proof sharps containers specifically designated for chemotherapy sharps and labeled "Chemo Sharps".[8]Incineration at a licensed facility.[8]

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • At the point of generation, immediately identify and segregate all this compound-contaminated waste into the appropriate categories: trace, bulk, or sharps.[3]

2. Containerization:

  • Trace Waste: Place all non-sharp trace waste directly into a yellow, labeled cytotoxic waste bag or container.[8][10]
  • Bulk Waste: Carefully place all bulk this compound waste into a designated black hazardous waste container.[6] Ensure containers are securely sealed to prevent leakage.
  • Sharps Waste: Immediately dispose of all contaminated sharps into a yellow, puncture-proof chemotherapy sharps container.[4][8] Do not recap, bend, or break needles.

3. Container Management:

  • Do not overfill waste containers; they should be sealed when three-quarters full.[3]
  • Ensure all containers are properly labeled with the contents and hazard warnings as per institutional and regulatory requirements.[10]
  • Store filled containers in a designated, secure, and well-ventilated area away from general laboratory traffic while awaiting pickup.

4. Decontamination of Reusable Equipment:

  • Any reusable equipment that comes into contact with this compound must be decontaminated.
  • Follow a validated cleaning procedure, which may involve an initial wash with a detergent solution followed by a rinse.[3] All cleaning materials (wipes, etc.) must be disposed of as trace cytotoxic waste.

5. Final Disposal:

  • Arrange for the collection of all this compound waste by your institution's certified hazardous waste management vendor.[11]
  • Ensure all required documentation, such as hazardous waste manifests, is completed accurately.[9]

Experimental Protocol: Spill Decontamination

In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure.

Materials:

  • Cytotoxic drug spill kit

  • Appropriate PPE (as listed above)

  • Absorbent pads or pillows

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Designated cytotoxic waste containers (yellow and black)

Procedure:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on two pairs of chemotherapy gloves, a disposable gown, and eye/face protection.

  • Contain the Spill:

    • For liquid spills, cover the area with absorbent pads, working from the outside in.

    • For solid spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.

  • Clean the Area:

    • Carefully collect all contaminated materials (absorbent pads, broken glass) and place them in the appropriate bulk cytotoxic waste container (black bin).

    • Clean the spill area with a detergent solution, again working from the outside in. Dispose of all cleaning materials in the trace cytotoxic waste container (yellow bin).

    • Rinse the area with clean water and wipe dry. Dispose of these materials in the trace cytotoxic waste container.

    • Finally, wipe the area with 70% IPA and allow it to air dry. Dispose of the wipe in the trace cytotoxic waste container.

  • Dispose of PPE:

    • Carefully remove the outer pair of gloves and the gown, placing them in the trace cytotoxic waste container.

    • Remove the inner pair of gloves and also dispose of them in the trace cytotoxic waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Document the Incident: Report the spill to your EHS office and complete any required incident reports.

This compound Disposal Workflow

Aklavin_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Aklavin_Use This compound Handling & Use Trace_Waste Trace Waste (<3% Residue) e.g., PPE, Empty Vials Aklavin_Use->Trace_Waste Bulk_Waste Bulk Waste (>3% Residue) e.g., Unused this compound, Spills Aklavin_Use->Bulk_Waste Sharps_Waste Contaminated Sharps Aklavin_Use->Sharps_Waste Trace_Container Yellow Cytotoxic Container Trace_Waste->Trace_Container Bulk_Container Black Hazardous Waste Container Bulk_Waste->Bulk_Container Sharps_Container Yellow Chemo Sharps Container Sharps_Waste->Sharps_Container Incineration High-Temperature Incineration Trace_Container->Incineration Hazardous_Disposal Licensed Hazardous Waste Facility Bulk_Container->Hazardous_Disposal Sharps_Container->Incineration Hazardous_Disposal->Incineration Typically Incinerated

Caption: Logical workflow for the segregation and disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Aklavin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Aklavin is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, also known as Aclacinomycin. Adherence to these procedures is critical for laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection GlovesChemically resistant gloves (e.g., nitrile) are required.
Body Protection Lab CoatA standard laboratory coat should be worn.
Protective SuitRecommended for larger quantities or when generating aerosols.
Respiratory Protection RespiratorAn approved particulate respirator (e.g., N95) should be used, especially when handling the powder form to avoid inhalation.

Safe Handling and Operational Plan

A systematic workflow is crucial for safely managing this compound in a laboratory setting. The following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal A Don Personal Protective Equipment B Weigh this compound in a Vented Enclosure A->B Ensure full PPE C Prepare Solution in a Fume Hood B->C Minimize dust D Conduct Experiment in a Designated Area C->D Transfer solution E Handle with Care to Avoid Spills and Aerosols D->E Maintain control F Decontaminate Surfaces with an Appropriate Solvent E->F Post-experiment G Clean Glassware and Equipment Thoroughly F->G H Segregate this compound Waste (Solid and Liquid) G->H I Label Waste Containers Clearly H->I J Dispose of Waste According to Institutional and Local Regulations I->J

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be collected in designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal Method: this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable solvent, such as a high-pH solution or a chemical deactivating agent recommended by your institution's safety office, should be used.

By implementing these safety and handling procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment for all personnel. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for Aclacinomycin before beginning any work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.